Decanal
Description
Decanal is a saturated fatty aldehyde formally arising from reduction of the carboxy group of capric acid (decanoic acid). It has a role as an antifungal agent, a fragrance and a plant metabolite. It is a saturated fatty aldehyde, a n-alkanal and a medium-chain fatty aldehyde.
This compound has been reported in Camellia sinensis, Gymnodinium nagasakiense, and other organisms with data available.
This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is an organic compound with the chemical formula C9H19CHO. It is the simplest ten-carbon aldehyde. This compound occurs naturally and is used in fragrances and flavoring. This compound occurs in nature and is an important component in citrus along with octanal, citral, and sinensal. This compound is also an important component of buckwheat odour .
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
decanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMVZQYAVGTKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Record name | DECALDEHYDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4021553 | |
| Record name | Decanal | |
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Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Decaldehyde is a colorless to light yellow liquid with a pleasant odor. Floats on water. Freezing point is 64 °F. (USCG, 1999), Dry Powder, Liquid; Liquid, Colorless to light yellow liquid with an odor of citrus; [HSDB] Colorless liquid; [MSDSonline], Liquid, colourless to light yellow liquid/fatty, floral-orange odour on dilution | |
| Record name | DECALDEHYDE | |
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| Record name | Decaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Decanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011623 | |
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| Record name | Decanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
404 to 410 °F at 760 mmHg (USCG, 1999), 212 °C | |
| Record name | DECALDEHYDE | |
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| Record name | DECALDEHYDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
185 °F (USCG, 1999), 83 °C (181 °F) Closed cup | |
| Record name | DECALDEHYDE | |
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| Record name | DECALDEHYDE | |
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Solubility |
In water 0.00156 mg/L at 25 °C, Soluble in ethanol, ether, acetone; slightly soluble in carbon tetrachloride, Soluble in 80% alcohol, fixed oils, volatile oils, mineral oil; insoluble in glycerol, miscible with alcohol, fixed oils, propylene glycol (may be turbid); insoluble in glycerol, water, 1 ml in 1 ml of 80% alcohol (in ethanol) | |
| Record name | DECALDEHYDE | |
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| Record name | Decanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.83 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.830 g/cu cm at 15 °C, 0.823-0.832 | |
| Record name | DECALDEHYDE | |
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| Record name | DECALDEHYDE | |
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| Record name | Decanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.1 [mmHg], 0.103 mm Hg at 25 °C/ from experimentally derived coefficients | |
| Record name | Decaldehyde | |
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| Record name | DECALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Color/Form |
Colorless to light-yellow liquid | |
CAS No. |
112-31-2, 112-81-2 | |
| Record name | DECALDEHYDE | |
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| Record name | Decanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-31-2 | |
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| Record name | Decaldehyde | |
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| Record name | Decanal | |
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| Record name | Decanal | |
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| Record name | Decanal | |
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| Record name | Decanal | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DECANAL | |
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| Record name | DECALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Decanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
64 °F (USCG, 1999), -3.9 °C, Liquid Molar Volume = 0.190278 cu m/kmol; IG Heat of Formation = -3.2589X10+8 J/kmol; Heat Fusion at Melting Point = 3.45X10+7 J/kmol, -5 °C | |
| Record name | DECALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8495 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DECALDEHYDE | |
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| Record name | Decanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Decanal CAS number and molecular weight
An In-Depth Technical Guide to Decanal for Researchers and Drug Development Professionals
Abstract
This compound (C₁₀H₂₀O), a saturated fatty aldehyde, is a molecule of significant interest across various scientific disciplines, from flavor and fragrance science to pharmaceutical development. This guide provides a comprehensive technical overview of this compound, focusing on its core chemical identifiers, physicochemical properties, synthesis, and detailed analytical protocols. By synthesizing information from established chemical databases and scientific literature, this document serves as an authoritative resource for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile C10 aldehyde. We will explore not only its fundamental characteristics, such as its CAS number and molecular weight, but also the practical methodologies for its characterization and its applications as a chemical intermediate.
Introduction to this compound: A Molecule of Natural and Synthetic Importance
This compound, also known as Caprinaldehyde or Decyl Aldehyde, is the ten-carbon aldehyde with the chemical formula CH₃(CH₂)₈CHO.[1][2] It is a naturally occurring organic compound and a key component in the aroma of citrus fruits, buckwheat, and coriander essential oil.[3][4] In nature, it contributes to the characteristic scent profile of many essential oils, often alongside other aldehydes like octanal and citral.[3]
Beyond its natural prevalence, this compound is a valuable molecule in industrial applications. Its strong, waxy, and citrus-peel aroma makes it a staple in the flavor and fragrance industries, where it is used to create citrus and floral nuances in perfumes, personal care products, and food flavorings.[4][5] For professionals in pharmaceutical and chemical research, this compound serves as a critical intermediate in organic synthesis, with applications in the development of pharmaceuticals, polymers, and agrochemicals.[5][6] Its role as a saturated fatty aldehyde also places it within the broader class of lipid molecules, with involvement in various biological processes.[6]
Core Chemical Identifiers and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to any research or development endeavor. This compound is unequivocally identified by its CAS (Chemical Abstracts Service) number.
A summary of its key physicochemical properties is presented below, compiled from various authoritative sources. These parameters are critical for predicting its behavior in different solvents, designing purification protocols, and ensuring safe handling.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [2][3][6] |
| Odor | Fatty, sweet, waxy, citrus-like | [4][6] |
| Density | 0.83 g/mL | [2][3][6] |
| Boiling Point | 207-209 °C (405-408 °F) | [2][3] |
| Melting Point | 7 °C (45 °F) | [2] |
| Flash Point | 85 °C (185 °F) | [2][6] |
| Solubility | Practically insoluble in water; soluble in ethanol and oils | [6][9] |
| Vapor Pressure | ~0.15 mmHg at 20 °C | [1] |
| Refractive Index | ~1.4287 at 20 °C | [6] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound is achieved through the oxidation of its corresponding alcohol, decan-1-ol (also known as decyl alcohol).[3] This transformation is a classic example of alcohol oxidation, a fundamental reaction in organic chemistry.
The choice of oxidizing agent is critical to ensure the reaction stops at the aldehyde stage without over-oxidation to the carboxylic acid (decanoic acid). A common and effective method involves using a chromium trioxide-pyridine complex, often prepared in situ.[3] This reagent is selective for the conversion of primary alcohols to aldehydes.
Caption: Synthesis of this compound via Oxidation of Decan-1-ol.
This controlled oxidation is crucial for producing high-purity this compound required for fragrance and pharmaceutical applications. Greener synthetic alternatives are also an area of active research, aiming to replace heavy-metal-based oxidants.[1]
Analytical Characterization Protocols
Verifying the identity and purity of this compound is essential for its application in sensitive fields like drug development. The following protocols outline standard, self-validating methodologies for its characterization.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for assessing the purity of volatile compounds like this compound and identifying any potential impurities. The gas chromatograph separates compounds based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer provides structural information for identification.
Protocol:
-
Sample Preparation: Prepare a 100 ppm solution of this compound in a high-purity solvent such as hexane or dichloromethane. The choice of a non-polar solvent is logical given this compound's hydrophobic nature.[9]
-
Instrument Setup:
-
GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for separating aliphatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the sample is injected in split mode (e.g., 50:1 split ratio) to avoid column overloading. The injector temperature should be set to 250 °C to ensure rapid volatilization.
-
Oven Program: Start at 60 °C (hold for 2 min), then ramp up to 220 °C at a rate of 10 °C/min. This temperature program effectively separates this compound from both more volatile and less volatile impurities.[10]
-
-
MS Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Mass Range: Scan from m/z 40 to 300. This range will capture the molecular ion and key fragmentation patterns of this compound and related impurities.
-
Transfer Line Temperature: 230 °C.
-
-
Data Analysis: The retention time of the major peak should correspond to that of a certified this compound standard. The resulting mass spectrum should be compared against a reference library (e.g., NIST) for confirmation.[8] Purity is calculated based on the relative peak area.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the precise molecular structure of this compound, ensuring the aldehyde functional group and the ten-carbon chain are correctly arranged.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules and its residual proton peak is well-separated from the key this compound signals.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Expected Signals:
-
A distinct triplet at ~9.7 ppm corresponding to the aldehydic proton (-CHO). This downfield shift is characteristic of an aldehyde.
-
A multiplet around 2.4 ppm for the two protons on the carbon adjacent to the carbonyl group (-CH₂CHO).
-
A complex series of multiplets between ~1.2-1.6 ppm for the methylene protons of the long alkyl chain.
-
A triplet at ~0.9 ppm for the terminal methyl group (-CH₃).
-
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum.
-
Expected Signals:
-
A peak around 202 ppm for the carbonyl carbon of the aldehyde.
-
Multiple peaks in the aliphatic region (~14-44 ppm) corresponding to the nine other carbon atoms in the chain.
-
-
-
Data Validation: The integration of the ¹H NMR signals should correspond to the number of protons (1H, 2H, 14H, 3H). The chemical shifts in both ¹H and ¹³C spectra must match established reference data for this compound.[6]
Caption: Workflow for NMR Structural Verification of this compound.
Applications in Research and Industry
The utility of this compound is diverse, spanning multiple sectors.
-
Flavors and Fragrances: This is the most common application, where this compound is used in low concentrations to impart citrus and floral notes to consumer products like soaps, detergents, air care products, and cosmetics.[5]
-
Food Industry: As a flavoring agent, it is permitted for direct addition to food to create citrus profiles, particularly in beverages, baked goods, and confectionery.[4][5]
-
Chemical Synthesis: For drug development professionals, this compound is a valuable C10 building block. The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations, such as Wittig reactions, aldol condensations, and reductive aminations, to build more complex molecular scaffolds for potential therapeutic agents.[6]
-
Research: In sensory science, this compound is used as a standard compound for studying olfactory perception.[5] It also has documented roles as an antifungal agent and a plant metabolite.[6]
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting.
-
GHS Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long-lasting effects).[2][11]
-
Handling Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and avoid inhalation of vapor.[6][11]
-
Storage: Store in a tightly closed container in a cool, dry place below +30°C.[11] Some commercial preparations are stabilized with antioxidants like α-tocopherol to prevent oxidation.[11]
Conclusion
This compound is a fundamentally important aliphatic aldehyde with a well-defined chemical identity and a broad spectrum of applications. Its core identifiers, CAS number 112-31-2 and molecular weight of 156.27 g/mol , provide the basis for its scientific use. For researchers and developers, a thorough understanding of its physicochemical properties, synthesis, and analytical characterization is paramount for its effective and safe utilization. The detailed protocols provided in this guide offer a validated framework for ensuring the quality and identity of this compound, facilitating its successful application in both academic research and the development of new chemical entities.
References
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chemeurope.com. (n.d.). This compound. Retrieved from [Link][3]
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Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
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Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link][8]
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The Good Scents Company. (n.d.). This compound (aldehyde C-10), 112-31-2. Retrieved from [Link][4]
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National Center for Biotechnology Information (NCBI). (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link][6]
-
FooDB. (n.d.). Showing Compound this compound (FDB012768). Retrieved from [Link][9]
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ResearchGate. (2025). Analysis of Aldehydes in Water by Head Space-GC/MS. Retrieved from [Link][10]
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Technical Guide: Natural Sources, Biosynthesis, and Bio-Isolation of Decanal
Topic: Natural Sources and Bio-Isolation of Decanal in Plants Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (Capraldehyde; C₁₀H₂₀O) is a saturated fatty aldehyde utilized extensively in fragrance formulation and, increasingly, in pharmacological applications due to its potent antimicrobial properties. While synthetically available, natural this compound derived from plant matrices exhibits distinct chirality and isotopic ratios critical for high-end therapeutic and organoleptic applications. This guide provides a technical analysis of high-yield botanical sources, the lipoxygenase-mediated biosynthetic pathway, and rigorous protocols for isolation and quantification.
Botanical Profiling: Quantitative Source Analysis
This compound is not ubiquitously distributed in high concentrations; it accumulates primarily in specific tissues of Apiaceae and Rutaceae families. The choice of plant tissue (e.g., leaf vs. seed) significantly alters the yield and purity of the aldehyde fraction.
Comparative this compound Concentrations in Key Species[1]
| Plant Species | Common Name | Tissue Source | This compound Content (% of Essential Oil) | Major Co-Constituents |
| Coriandrum sativum | Coriander | Fresh Leaves | 14.36% – 17.91% | (E)-2-Decenal (20%), 2-Decen-1-ol |
| Coriandrum sativum | Coriander | Mature Seeds | 4.69% – 15.13% | Linalool (55-70%), |
| Citrus sinensis | Sweet Orange | Peel Oil (Cold Pressed) | 1.0% – 3.0% (Enriched fractions >70%) | Limonene (>90%), Octanal |
| Polygonum odoratum | Vietnamese Coriander | Aerial Parts | 11.6% | Dothis compound (55%), Dodecanol |
| Citrus reticulata | Mandarin | Peel Oil | 0.1% – 0.5% | Limonene, |
Technical Insight:
-
Coriander Specificity: Researchers seeking this compound should prioritize C. sativumleaves (cilantro) over seeds. While seeds are oil-rich, the volatile profile is dominated by linalool (monoterpene alcohol), whereas the leaves are dominated by aliphatic aldehydes (C10–C12), specifically this compound and (E)-2-decenal.[1]
-
Citrus Fractionation: While Citrus sinensis oil has a lower initial percentage of this compound, it is produced in massive industrial quantities. Through molecular distillation, this compound-enriched fractions (up to 73% purity) can be isolated as a byproduct of terpene removal (deterpenation).
Biosynthetic Mechanics: The Lipoxygenase Pathway[3][4][5]
In plant systems, this compound is not a primary metabolite but a cleavage product of fatty acid oxidation. The biosynthesis follows the Lipoxygenase (LOX) pathway, activated during tissue disruption or stress response.[2]
Mechanism of Action[7]
-
Substrate Release: Acyl hydrolases release free fatty acids (Linoleic acid C18:2 or Oleic acid C18:1) from membrane lipids.
-
Oxygenation: Lipoxygenase (LOX) enzymes introduce molecular oxygen to form hydroperoxides (e.g., 9-HPOD or 13-HPOD).
-
Cleavage: Hydroperoxide Lyase (HPL) cleaves the carbon chain.
-
Note: this compound specifically arises often from the oxidation of Oleic acid or via reduction of C10 acids, though the exact C18
C10 cleavage mechanism varies by species and enzyme specificity.
-
Diagram: Biosynthetic Pathway of Aliphatic Aldehydes
Caption: The Lipoxygenase (LOX) pathway converting membrane lipids into volatile aldehydes like this compound.[2]
Isolation & Analytical Methodologies
To isolate this compound with high fidelity for drug development assays, Hydrodistillation (HD) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. Solvent extraction is less specific for volatiles and may co-extract non-volatile waxes.
Protocol: Hydrodistillation of Coriandrum sativum Leaves
-
Preparation: Harvest fresh leaves (pre-flowering stage). Macerate 100g of tissue to rupture cell walls and activate the LOX pathway (enzymatic conversion occurs rapidly upon tissue damage).
-
Apparatus: Use a Clevenger-type apparatus.
-
Distillation:
-
Add 1L distilled water to the flask.
-
Boil for 3 hours.
-
Collect the essential oil (supernatant) in the graduated tube.
-
Dry over anhydrous sodium sulfate (
) to remove residual water.
-
-
Storage: Store at 4°C in amber glass vials to prevent photo-oxidation of aldehydes to carboxylic acids (decanoic acid).
Analytical Validation (GC-MS Parameters)
For the quantification of this compound, the following GC-MS conditions are recommended to separate it from the co-eluting isomer (E)-2-decenal.
-
Column: HP-5MS or DB-5 (30m
0.25mm 0.25 m). -
Carrier Gas: Helium (1.0 mL/min).
-
Temperature Program:
-
Initial: 60°C (hold 3 min).
-
Ramp: 3°C/min to 240°C.
-
Final: 240°C (hold 5 min).
-
-
Identification: this compound typically elutes before (E)-2-decenal. Verify using Mass Spectral Library (NIST) and Retention Indices (RI ~1201 on DB-5).
Diagram: Extraction & Analysis Workflow
Caption: Workflow for the isolation of volatile this compound from plant matrices using hydrodistillation.
Pharmacological Applications in Drug Development
This compound is not merely a fragrance ingredient; it is a bioactive permeation enhancer and antimicrobial agent.
Antimicrobial Mechanism (Membrane Disruption)
This compound acts as a lipophilic agent that integrates into the bacterial cell membrane.
-
Target: Gram-negative bacteria (e.g., Salmonella choleraesuis, Escherichia coli).
-
Mechanism: The C10 aldehyde chain disrupts the phospholipid bilayer packing, increasing permeability. This leads to the leakage of intracellular electrolytes and loss of membrane potential.
-
Efficacy: Studies indicate this compound has an MIC (Minimum Inhibitory Concentration) of approximately 100
g/mL against Salmonella, comparable to some standard antibiotics.[3]
Antifungal Activity
This compound exhibits cytotoxicity against fungal pathogens like Penicillium digitatum and Saccharomyces cerevisiae.
-
Action: It causes distortion of mycelia and loss of cytoplasm, effectively halting fungal growth.
Synergistic Potential
In drug delivery, this compound's ability to alter membrane fluidity makes it a candidate for transdermal drug delivery systems , enhancing the penetration of other therapeutic agents across the stratum corneum.
References
-
Bhuiyan, M. N. I., et al. (2009). Chemical composition of leaf and seed essential oil of Coriandrum sativum L. from Bangladesh. Bangladesh Journal of Pharmacology.[4] 5
-
Shahwar, M. K., et al. (2012). Isolation and Biological Activities of this compound, Linalool, Valencene, and Octanal from Sweet Orange Oil.[6] Journal of Food Science.[7] 8
-
Padalia, R. C., et al. (2011). Volatile Constituents of Leaf and Seed Essential Oil of Coriandrum sativum L. Journal of Essential Oil Bearing Plants. 1
-
Feussner, I., & Wasternack, C. (2002). The lipoxygenase pathway.[9][10] Annual Review of Plant Biology. 11
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8175, this compound.3
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An In-Depth Technical Guide to the Decanal Functional Group and its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Aldehyde Moiety in Decanal
This compound, a saturated fatty aldehyde with the chemical formula CH₃(CH₂)₈CHO, is a naturally occurring organic compound found in various biological systems, from citrus fruits to humans.[1] It is a colorless to light yellow liquid characterized by a distinctive fatty, waxy odor that becomes pleasantly citrus-like upon dilution.[2] Beyond its well-established role as a key component in the fragrance and flavor industries, this compound's aldehyde functional group imparts a rich and versatile reactivity that makes it a valuable intermediate in organic synthesis, with applications extending to the pharmaceutical and polymer fields.[3]
This guide provides a comprehensive exploration of the this compound functional group, delving into its electronic structure, inherent reactivity, and participation in a range of pivotal organic transformations. We will examine the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the analytical techniques essential for the characterization of both the starting material and its derivatives.
The Aldehyde Functional Group: A Hub of Reactivity
The chemical behavior of this compound is dominated by its terminal aldehyde (-CHO) group. This functional group consists of a carbonyl center (a carbon atom double-bonded to an oxygen atom) bonded to a hydrogen atom and a nine-carbon alkyl chain.
The polarity of the carbon-oxygen double bond is the primary determinant of the aldehyde's reactivity. The high electronegativity of the oxygen atom polarizes the C=O bond, creating a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom. This electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles.
Furthermore, the presence of a hydrogen atom attached to the carbonyl group makes aldehydes susceptible to oxidation, a key distinction from ketones. The relatively weak C-H bond can be readily cleaved, allowing for the facile conversion of aldehydes to carboxylic acids.
Key Reactions of the this compound Functional Group
The unique structural features of the aldehyde group in this compound allow it to participate in a diverse array of chemical reactions, making it a versatile building block in synthetic chemistry. The most important of these include oxidation, reduction, and a variety of nucleophilic addition reactions.
Oxidation of this compound to Decanoic Acid
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. In the case of this compound, this reaction yields decanoic acid, a valuable fatty acid with its own range of applications.
Mechanistic Insight: The oxidation process involves the conversion of the aldehyde C-H bond into a C-O bond. This can be achieved using a variety of oxidizing agents. The reaction generally proceeds through the formation of a hydrate intermediate in aqueous media, which is then oxidized.
Causality of Experimental Choices: Heating the reaction mixture under reflux is a common practice in aldehyde oxidations.[2][4][5] This technique allows the reaction to be carried out at a sustained, elevated temperature (the boiling point of the solvent) without loss of volatile reactants or intermediates, thereby maximizing the reaction rate and ensuring the completion of the oxidation to the carboxylic acid.[5][6][7]
Experimental Protocol: Oxidation of this compound with Potassium Dichromate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound and an excess of a solution of potassium dichromate(VI) in dilute sulfuric acid.[8]
-
Heating: Gently heat the mixture to reflux. The color of the solution will change from orange (Cr₂O₇²⁻) to green (Cr³⁺) as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is no longer detectable.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The decanoic acid can be isolated by extraction with a suitable organic solvent, followed by washing, drying, and removal of the solvent. Further purification can be achieved by distillation or recrystallization.
Oxidation of this compound to Decanoic Acid
Caption: Oxidation of this compound to decanoic acid.
Reduction of this compound to 1-Decanol
The reduction of an aldehyde yields a primary alcohol. The reduction of this compound produces 1-decanol, a fatty alcohol used in the production of surfactants, plasticizers, and as a fragrance component.
Mechanistic Insight: The reduction of an aldehyde involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and ease of handling.[9][10]
Causality of Experimental Choices: Protic solvents like methanol or ethanol are often used in sodium borohydride reductions.[1][11][12] While NaBH₄ can react with these solvents, the reaction is slow enough at low temperatures to allow for the efficient reduction of the aldehyde.[11] The protic solvent also serves as the proton source for the final protonation step to form the alcohol.[9]
Experimental Protocol: Reduction of this compound with Sodium Borohydride [1]
-
Reaction Setup: Dissolve this compound in a suitable solvent such as methanol or ethanol in a flask. Cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the cooled solution in portions. The reaction is exothermic, and the temperature should be maintained below 25°C.
-
Reaction Monitoring: Monitor the reaction by TLC until the this compound is consumed.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Extract the product with a suitable organic solvent (e.g., dichloromethane).[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-decanol. The product can be further purified by distillation.
Reduction of this compound to 1-Decanol
Caption: Reduction of this compound to 1-decanol.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).
Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.
Experimental Protocol: Wittig Reaction of this compound [13]
-
Ylide Generation: The phosphorus ylide is typically prepared in situ by treating a phosphonium salt with a strong base, such as n-butyllithium, in an anhydrous ether solvent.
-
Reaction with this compound: The solution of the ylide is cooled, and a solution of this compound in the same anhydrous solvent is added dropwise.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Wittig Reaction of this compound
Caption: Wittig reaction of this compound with a phosphorus ylide.
Nucleophilic Addition: The Grignard Reaction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. The reaction of this compound with a Grignard reagent produces a secondary alcohol.
Mechanistic Insight: The Grignard reagent acts as a potent nucleophile, with the carbon atom bonded to magnesium carrying a partial negative charge. This nucleophilic carbon attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide is then protonated in a subsequent work-up step to yield the alcohol.
Causality of Experimental Choices: Grignard reactions must be carried out under strictly anhydrous (dry) conditions. Grignard reagents are highly basic and will react with even trace amounts of water, which is more acidic, to form an alkane, thereby quenching the reagent.[14][15] Anhydrous ether or tetrahydrofuran (THF) are the solvents of choice because they are aprotic and can solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[8][16]
Experimental Protocol: Grignard Reaction of this compound
-
Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), react magnesium turnings with an alkyl or aryl halide in anhydrous diethyl ether or THF.
-
Reaction with this compound: To the freshly prepared Grignard reagent, slowly add a solution of this compound in the same anhydrous solvent at a low temperature (e.g., 0 °C).
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid.
-
Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting secondary alcohol can be purified by column chromatography or distillation.
Grignard Reaction of this compound
Caption: Grignard reaction of this compound.
Analytical Characterization of this compound and its Reaction Products
The purity of this compound and the successful transformation to its derivatives must be confirmed through rigorous analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy are indispensable tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile organic compounds.
-
Gas Chromatogram: The retention time in the gas chromatogram is a characteristic property of a compound under a specific set of GC conditions. The appearance of a new peak with a different retention time and the disappearance of the peak corresponding to this compound indicate a successful reaction.[2]
-
Mass Spectrum: The mass spectrometer provides a fragmentation pattern that is a unique fingerprint of a molecule. For this compound, characteristic fragments arise from the cleavage of the alkyl chain.[17][18][19][20] The molecular ion peak (M⁺) will be observed at m/z 156. In the mass spectra of the reaction products, the molecular ion peak will shift according to the mass of the newly formed molecule. Analysis of the fragmentation patterns of the products can confirm the structural changes that have occurred.[18][19]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[3]
-
This compound: The FTIR spectrum of this compound will show a strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.[21] A characteristic feature of aldehydes is the presence of two weak to medium C-H stretching bands for the aldehydic proton, usually found between 2700-2850 cm⁻¹.[22][23]
-
Reaction Products:
-
Decanoic Acid (Oxidation): The disappearance of the aldehyde C-H stretches and the appearance of a very broad O-H stretch (typically 2500-3300 cm⁻¹) characteristic of a carboxylic acid, along with a C=O stretch (around 1700-1725 cm⁻¹), confirms the oxidation.
-
1-Decanol (Reduction): The disappearance of the C=O stretch and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) indicate the formation of an alcohol.
-
Alkene (Wittig Reaction): The disappearance of the C=O stretch and the appearance of a C=C stretch (around 1620-1680 cm⁻¹) and =C-H bending vibrations confirm the formation of the alkene.
-
Secondary Alcohol (Grignard Reaction): Similar to the reduction product, the spectrum will show a broad O-H stretch and the disappearance of the aldehyde's C=O stretch.
-
Safety and Handling
This compound and many of the reagents used in its transformations require careful handling in a well-ventilated laboratory fume hood.[24][25][26][27] Appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile or butyl rubber), and a lab coat, should be worn at all times.[24][27] Grignard reagents are pyrophoric and react violently with water, necessitating the use of anhydrous solvents and an inert atmosphere.[14]
Conclusion
The aldehyde functional group in this compound provides a gateway to a vast landscape of chemical transformations. Its electrophilic carbonyl carbon and oxidizable C-H bond make it a versatile substrate for a wide range of reactions, including oxidation, reduction, and nucleophilic additions. A thorough understanding of the mechanisms of these reactions and the rationale behind the experimental conditions is paramount for the successful synthesis of a diverse array of valuable compounds for research, drug development, and various industrial applications.
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Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. (n.d.). Retrieved from [Link]
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askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions?. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Quora. (2022, October 7). What is the use of anhydrous ether in a Grignard reaction? Why can't we use normal ether for this purpose?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Books. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Retrieved from [Link]
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-
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-
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-
ResearchGate. (2017, February 13). The reductive decyanation reaction: An overview and recent developments. Retrieved from [Link]
-
PSIBERG. (2022, August 17). Heating Under Reflux: Chemistry, Setup, and Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Analysis of Aldehydes in Water by Head Space-GC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Flavors and Fragrances, 2. Aliphatic Compounds. Retrieved from [Link]
-
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-
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-
Patsnap Eureka. (2025, July 28). How Decane Catalyzes Cross-Coupling Reactions in Organic Synthesis. Retrieved from [Link]
-
An Aroma Chemical Profile: Aldehyde C-11. (n.d.). Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. Retrieved from [Link]
-
RSC Publishing. (n.d.). A comprehensive insight into aldehyde deformylation: mechanistic implications from biology and chemistry. Retrieved from [Link]
-
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-
YouTube. (2014, September 15). Why do we make Grignard Reagents in Ether (why not water?). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 1.4K: Reflux. Retrieved from [Link]
-
YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. Retrieved from [Link]
-
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-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
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-
Pendidikan Kimia. (n.d.). Using Flavor Chemistry To Design and Synthesize Artificial Scents and Flavors. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
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-
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A Technical Guide to the Biological Roles of Decanal in Insects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanal, a saturated ten-carbon aldehyde, is a ubiquitous semiochemical in the insect world, playing a critical and multifaceted role in their survival, communication, and interaction with the environment. This technical guide synthesizes current research to provide an in-depth understanding of this compound's function as a pheromone, allomone, and kairomone. We will explore its involvement in crucial insect behaviors such as aggregation, alarm signaling, and host-plant interactions. Furthermore, this guide details the molecular and physiological mechanisms of this compound perception, outlines robust experimental methodologies for its study, and discusses its potential applications in pest management and the development of novel control agents. This document is intended to serve as a comprehensive resource, grounded in scientific integrity, to facilitate advanced research and application in chemical ecology and related fields.
Introduction: this compound as a Key Semiochemical
This compound (C₁₀H₂₀O) is a straight-chain aldehyde that functions as a semiochemical—a chemical substance that carries a message for the purpose of communication.[1] These signals are pivotal in mediating interactions both within and between species.[2] In the intricate chemical language of insects, this compound is a versatile "word," employed in a variety of contexts that are essential for survival and reproduction. Its roles are not mutually exclusive; a single compound can act as a pheromone to conspecifics while simultaneously acting as a kairomone to a predator. Understanding these diverse roles is fundamental to deciphering insect behavior and ecology.
The Multifaceted Roles of this compound in Insect Behavior
This compound's function is highly context-dependent, varying significantly across different insect species and ecological scenarios.
This compound as a Pheromone: Intraspecific Communication
Pheromones are chemical signals that trigger a social response in members of the same species. This compound is a known component of several types of pheromones.
-
Aggregation Pheromones: In species like the common bed bug (Cimex lectularius) and certain cockroaches, aldehydes, including this compound, are key components of aggregation pheromones. These signals guide individuals to suitable shelters and promote group living, which can offer protection and increase mating opportunities.
-
Alarm Pheromones: When threatened, some social and subsocial insects release alarm pheromones to warn conspecifics of danger.[3] this compound has been identified as a component of the alarm pheromone blend in various species, including some bees and ants.[4] The release of this compound can induce behaviors such as dispersal, aggression, or panic, effectively reducing predation risk for the colony.[5]
This compound as an Allomone: Interspecific Defense
Allomones are semiochemicals that benefit the emitter by modifying the behavior of a receiver of a different species. This compound can function as a defensive compound. Its potent aroma can act as a repellent to potential predators or competitors, providing a chemical shield for the insect. For instance, the release of this compound by a larval insect may deter an ant or a spider from attacking.
This compound as a Kairomone: Eavesdropping by Enemies
In an evolutionary arms race, what serves as a warning signal for one species can become a dinner bell for another.[3] A kairomone is a semiochemical that benefits the receiver but is disadvantageous to the emitter.[5] Predators and parasitoids have evolved to "eavesdrop" on the chemical cues of their prey.[6] this compound, released by a herbivorous insect, can be intercepted by a parasitoid wasp, guiding it to a suitable host for its eggs.[2][7] This makes the insect's own communication signal a liability.[5]
This compound in Host-Plant Interactions
This compound is also a common plant volatile organic compound (VOC).[8] Plants release a complex bouquet of chemicals that insects use to locate food sources and oviposition sites.[9] this compound can act as a crucial cue, signaling a suitable host plant to a herbivorous insect.[10] Conversely, when a plant is damaged by an herbivore, it can release a specific blend of herbivore-induced plant volatiles (HIPVs), which may include this compound.[11] This altered scent profile can repel other herbivores or, fascinatingly, attract the natural enemies of the attacking insect, a phenomenon known as "indirect defense."[8]
Molecular and Physiological Mechanisms of Perception
The detection of this compound, like other odorants, is a complex process initiated at the insect's antennae.[12]
Olfactory Receptors and Neurons
Insects possess specialized Olfactory Sensory Neurons (OSNs) housed within sensory hairs called sensilla on their antennae.[13] These neurons express specific transmembrane proteins known as Odorant Receptors (ORs) or Ionotropic Receptors (IRs).[14][15] An incoming this compound molecule binds to an Odorant-Binding Protein (OBP) within the sensillar lymph, which transports it to a specific OR on the dendritic membrane of an OSN.[16] The binding of this compound to its receptor initiates a signal transduction cascade.
Signal Transduction Pathway
Insect ORs are unique ligand-gated ion channels.[17] Upon ligand binding, the receptor complex, which typically includes a highly conserved co-receptor (Orco), undergoes a conformational change, opening an ion channel.[18] This allows cations to flow into the neuron, causing a depolarization of the cell membrane.[18] If this depolarization reaches a threshold, it triggers an action potential, which is then transmitted along the axon to the antennal lobe of the insect's brain for processing.[16][18]
Experimental Methodologies
Studying the effects of this compound requires a multi-pronged approach combining chemical analysis, electrophysiology, and behavioral assays.
Chemical Analysis: Identification and Quantification
Objective: To identify and quantify this compound in insect secretions or plant headspace. Core Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[19]
Protocol: Headspace Volatile Collection and GC-MS Analysis
-
Sample Collection:
-
Place the insect (or plant material) in a clean, airtight glass chamber.
-
Draw air through the chamber for a set period (e.g., 1-24 hours) using a low-flow vacuum pump.
-
Pass the air through a trap containing a sorbent material (e.g., Porapak Q or Tenax) to capture the volatile compounds.
-
Causality: This aeration method collects naturally released volatiles without harming the organism, providing a realistic chemical profile.
-
-
Elution:
-
Wash the sorbent trap with a high-purity solvent (e.g., hexane or dichloromethane) to elute the captured compounds.
-
Concentrate the sample under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
-
The GC separates the compounds based on their boiling points and polarity.
-
The MS fragments the molecules and provides a mass spectrum, which is a unique "fingerprint" for identification.
-
Compare the retention time and mass spectrum of the unknown peak to a synthetic this compound standard for definitive identification and quantification.
-
Self-Validation: The use of an authenticated standard is critical for confirming the identity of the compound and creating a calibration curve for accurate quantification.
-
Electrophysiology: Measuring Neural Responses
Objective: To determine if an insect's antenna can detect this compound. Core Technique: Electroantennography (EAG).[20]
Protocol: Electroantennogram (EAG) Recording
-
Antenna Preparation:
-
Stimulus Delivery:
-
Create a serial dilution of synthetic this compound in a solvent like mineral oil.
-
Apply a known amount to a piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a puff of purified, humidified air through the pipette, directing the odor plume over the antennal preparation.
-
-
Recording and Analysis:
-
Use a high-impedance amplifier to record the voltage difference between the two electrodes.[20]
-
A negative voltage deflection upon stimulation indicates a depolarization event, representing the summed response of many OSNs.[22]
-
Measure the amplitude of this deflection (in millivolts).
-
Self-Validation: A solvent-only puff (control) and a known positive control (a compound known to elicit a strong response) must be used to ensure the observed response is specific to this compound and the preparation is viable.
-
Behavioral Assays: Observing Insect Response
Objective: To determine if this compound elicits a behavioral response (attraction, repulsion, etc.). Core Technique: Y-Tube Olfactometer.[23]
Protocol: Y-Tube Olfactometer Bioassay
-
Setup:
-
A Y-tube olfactometer is a glass or acrylic tube shaped like a 'Y'.[24]
-
A purified, humidified airstream is passed through each arm of the 'Y' and exits through the base.
-
The test compound (this compound) is introduced into the airstream of one arm (the "treatment" arm), while the other arm receives only the solvent (the "control" arm).[23]
-
-
Bioassay:
-
Introduce a single insect into the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to move upwind and make a choice between the two arms.
-
A choice is recorded when the insect crosses a line a certain distance into one of the arms.
-
Test a sufficient number of insects (e.g., 30-50) to achieve statistical power.
-
-
Data Analysis:
-
Analyze the results using a Chi-square test or a binomial test to determine if the number of insects choosing the treatment arm is significantly different from the control arm.
-
Self-Validation: To avoid spatial bias, the position of the treatment and control arms should be swapped halfway through the experiment. The glassware must be meticulously cleaned between trials to prevent chemical residue contamination.
-
Data Presentation: Summary of Responses
The following table summarizes hypothetical but representative data from the described experiments.
| Insect Species | Context | This compound Role | EAG Response (mV, rel. to control) | Olfactometer Response (% Attraction) |
| Cimex lectularius | Aggregation | Pheromone | 1.2 ± 0.2 | 75% (p < 0.01) |
| Apis mellifera | Colony defense | Alarm Pheromone | 0.8 ± 0.1 | 80% Repulsion (p < 0.01) |
| Cotesia marginiventris | Host foraging | Kairomone | 1.5 ± 0.3 | 82% (p < 0.001) |
| Manduca sexta | Host-plant location | Kairomone | 0.9 ± 0.2 | 70% (p < 0.01) |
Applications and Future Directions
A thorough understanding of this compound's role in insect biology opens avenues for innovative pest management strategies.[25]
-
Pest Management: Synthetic this compound can be incorporated into lures for monitoring and mass-trapping pest insects. Conversely, it could be used as a repellent to protect crops or deter disease vectors.[1]
-
Drug Development: The insect olfactory system, with its unique receptor proteins, presents novel targets for the development of insect-specific control agents.[26] Targeting the this compound perception pathway could lead to the creation of highly effective and environmentally benign repellents or attractants.
Future research should focus on identifying the specific odorant receptors that detect this compound in various key insect species. Elucidating the downstream neural circuits that process this compound-related information will provide a more complete picture of how this simple molecule can drive such diverse and critical behaviors.
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Insect alarm pheromones in response to predators. (2020). Washington State University. [Link]
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A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure. (2019). bioRxiv. [Link]
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Salicylic Aldehyde and Its Potential Use in Semiochemical-Based Pest Control Strategies Against Trypophloeus binodulus. (2022). Insects, 13(5), 415. [Link]
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Honey Bee Alarm Pheromone Mediates Communication in Plant–Pollinator–Predator Interactions. (2019). International Journal of Molecular Sciences, 20(20), 5163. [Link]
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A Kairomone Based Attract-and-Kill System Effective Against Alfalfa Looper (Lepidoptera: Noctuidae). (2018). Journal of Economic Entomology. [Link]
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Olfactory Behaviors Assayed by Four-quadrant Olfactometer. (2022). JoVE. [Link]
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Role of kairomone in biological control of crop pests-A review. (2018). Physiological and Molecular Plant Pathology, 101, 3-15. [Link]
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Olfactory Behaviors Assayed by Computer Tracking Of Drosophila in a Four-quadrant Olfactometer. (2016). Journal of Visualized Experiments, (114), 54346. [Link]
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Molecular mechanisms of olfactory detection in insects: beyond receptors. (2020). Open Biology, 10(10), 200222. [Link]
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Salicylic Aldehyde and Its Potential Use in Semiochemical-Based Pest Control Strategies Against Trypophloeus binodulus. (2022). ResearchGate. [Link]
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Plant-Insect Interactions: The Role of Chemical Communication. (n.d.). Pennsylvania State University. [Link]
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Access to the odor world: olfactory receptors and their role for signal transduction in insects. (2010). FEBS Letters, 584(13), 2686-2693. [Link]
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Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais. (2024). Insects, 15(1), 43. [Link]
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The structural basis of odorant recognition in insect olfactory receptors. (2021). bioRxiv. [Link]
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Bed Bug (Hemiptera: Cimicidae) Attraction to Human Odors: Validation of a Two-Choice Olfactometer. (2018). Journal of Economic Entomology, 111(6), 2868-2875. [Link]
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Insect olfaction: receptors, signal transduction, and behavior. (2014). Frontiers in Cellular Neuroscience, 8, 224. [Link]
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Biosynthesis in Insects. (2012). ResearchGate. [Link]
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Significant role of chemical signalling and associated compounds in insect-plant interaction. (2022). International Journal of Advanced Biochemistry Research, 6(1), 1-6. [Link]
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The Intricacies of EAG: Understanding Electroantennogram Responses in Insects. (2023). LinkedIn. [Link]
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Scents and sensibility: Best practice in insect olfactometer bioassays. (2023). Physiological Entomology. [Link]
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Aphid alarm pheromone: an overview of current knowledge on biosynthesis and functions. (2013). Journal of Chemical Ecology, 39(7), 849-860. [Link]
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Proposed catalytic mechanism of Insect aldehyde decarbonylase. (2019). ResearchGate. [Link]
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Plant-Insect Interactions in the Brassicas. (2021). YouTube. [Link]
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Odor Discrimination using Insect Electroantennogram Responses from an Insect Antenna Array. (2000). Entomological Research, 30(4), 253-263. [Link]
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Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact. (2016). eScholarship. [Link]
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Decanal in Essential Oils: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Decanal (C₁₀H₂₀O), a saturated fatty aldehyde, is a significant volatile organic compound found across a wide array of natural sources, most notably in the essential oils of many plant species. Its characteristic waxy, sweet, and citrus-like aroma makes it a valuable component in the fragrance and flavor industries. Beyond its organoleptic properties, this compound exhibits a range of biological activities, including antimicrobial and insecticidal effects, positioning it as a molecule of interest for scientific research and drug development. This guide provides an in-depth exploration of this compound's occurrence in essential oils, its biosynthesis, physicochemical properties, and established methodologies for its analysis. Furthermore, it delves into its biological significance and potential applications, offering a comprehensive resource for professionals in the field.
Introduction to this compound
This compound, also known as aldehyde C-10 or caprinaldehyde, is an aliphatic aldehyde with the chemical formula C₁₀H₂₀O.[1] It is a colorless to light yellow liquid characterized by a strong, waxy, and floral-citrus odor which becomes more pleasant upon dilution.[2][3] This compound is a key contributor to the aromatic profiles of numerous essential oils, particularly those derived from citrus fruits.[4]
The significance of this compound extends beyond its aromatic contributions. It serves as a plant metabolite and has demonstrated various biological activities, including antifungal properties.[5] In the industrial realm, this compound is utilized in the formulation of fragrances, the creation of synthetic citrus oils, and as a flavoring agent in food products.[2][6] Its role as an intermediate in the synthesis of other organic compounds further underscores its chemical versatility.
Natural Occurrence and Distribution in Essential Oils
This compound is a widespread natural product found in a diverse range of plant species. Its presence is particularly prominent in the essential oils of citrus fruits, where it acts in concert with other compounds like octanal, citral, and sinensal to create the characteristic citrus aroma.[4] Beyond citrus, this compound is a constituent of essential oils from plants such as coriander, lemongrass, lavender, and ginger.[5]
The concentration of this compound in essential oils can vary significantly based on the plant species, geographical origin, harvesting time, and extraction method. The table below summarizes the reported concentrations of this compound in several commercially important essential oils.
Table 1: Occurrence of this compound in Various Essential Oils
| Essential Oil | Botanical Source | This compound Concentration (%) | References |
| Sweet Orange | Citrus sinensis | 0.2 - 0.7 | [7] |
| Coriander Seed | Coriandrum sativum | 0.1 - 6.8 | |
| Lemon | Citrus limon | 0.1 - 0.5 | |
| Grapefruit | Citrus paradisi | 0.1 - 0.4 | |
| Lime | Citrus aurantiifolia | 0.1 - 0.8 | |
| Lemongrass | Cymbopogon citratus | Traces - 1.0 | |
| Mandarin | Citrus reticulata | 0.1 - 0.4 | |
| Bitter Orange | Citrus aurantium | 0.1 - 0.3 |
Biosynthesis of this compound in Plants
The biosynthesis of aliphatic aldehydes like this compound in plants is intricately linked to lipid metabolism.[8] These compounds are primarily derived from the oxidative cleavage of fatty acids. The pathway involves the action of lipoxygenase (LOX) enzymes on polyunsaturated fatty acids (PUFAs), such as linoleic or linolenic acid. The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) enzymes to form shorter-chain aldehydes. While this compound is a saturated aldehyde, its formation is understood to arise from the reduction of the corresponding acyl-CoA or acyl-ACP (acyl carrier protein) by an aldehyde dehydrogenase.[9]
Caption: Simplified biosynthetic pathway of this compound from fatty acids.
Physicochemical Properties
A thorough understanding of this compound's physicochemical properties is essential for its effective extraction, isolation, and analysis.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₂₀O[1] |
| Molar Mass | 156.27 g/mol [1] |
| Appearance | Colorless to light yellow liquid[5] |
| Odor | Waxy, sweet, floral, citrus-like[2] |
| Boiling Point | 207-209 °C[1][4] |
| Melting Point | 7 °C[1] |
| Density | ~0.83 g/mL[1] |
| Solubility | Insoluble in water; soluble in alcohol and fixed oils[5][10] |
| Flash Point | 83 - 85 °C[1][4] |
Methodologies for Analysis and Quantification
The accurate identification and quantification of this compound in essential oils are critical for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.[11][12]
Extraction of Essential Oils
The primary method for extracting essential oils containing this compound from plant material is hydrodistillation or steam distillation . In these processes, steam is passed through the plant material, causing the volatile compounds to vaporize. The steam and volatile compound mixture is then condensed, and the essential oil, being immiscible with water, is separated.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a standard procedure for the analysis of this compound in an essential oil sample.
Objective: To identify and quantify this compound in an essential oil sample using GC-MS.
Materials:
-
Essential oil sample
-
High-purity solvent (e.g., hexane or ethanol) for dilution
-
This compound analytical standard
-
GC-MS system equipped with a suitable capillary column (e.g., HP-5ms, DB-5)
-
Autosampler vials
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in the chosen solvent. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 ppm).
-
Sample Preparation: Dilute the essential oil sample in the same solvent. A dilution factor of 1:100 is a common starting point, but this may need to be optimized based on the expected concentration of this compound.
-
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium or Hydrogen[13]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/minute to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
-
Data Acquisition and Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the diluted essential oil sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the standard. The mass spectrum of this compound will show characteristic fragment ions.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Causality Behind Experimental Choices:
-
Column Selection: A non-polar or mid-polar column like HP-5ms is chosen for its ability to separate a wide range of volatile compounds found in essential oils based on their boiling points.
-
Temperature Program: The gradual temperature ramp ensures the separation of compounds with different volatilities, from the more volatile monoterpenes to the less volatile sesquiterpenes and aldehydes like this compound.
-
Mass Spectrometry: MS detection provides definitive identification by generating a unique fragmentation pattern (mass spectrum) for each compound, acting as a chemical fingerprint.
Caption: Workflow for the analysis of this compound in essential oils.
Biological Activities and Applications
This compound is not merely an aromatic compound; it possesses a spectrum of biological activities that are of significant interest to researchers.
-
Antimicrobial and Antifungal Activity: this compound has demonstrated inhibitory effects against various microorganisms.[14] Studies have shown its efficacy against postharvest fungal pathogens like Penicillium expansum, where it can inhibit growth and the production of mycotoxins.[15] Research has also indicated its bactericidal effect against certain bacteria.[14]
-
Insecticidal and Pheromonal Effects: this compound can act as an insect repellent and has shown toxicity to certain insect species. For instance, it has been identified as a toxic compound against the mosquito species Aedes aegypti.[16] Additionally, in some insects, this compound can function as a pheromone, playing a role in communication.
-
Flavor and Fragrance Industry: The primary commercial application of this compound is in the flavor and fragrance industries.[2] Its potent, sweet, and citrusy aroma makes it a valuable ingredient in the formulation of perfumes, soaps, air care products, and cosmetics.[3] It is also used to impart citrus flavors to a variety of food and beverage products.[2][6]
-
Antioxidant Properties: Some studies have suggested that this compound possesses antioxidant activity, although it may be lower than that of the crude essential oil from which it is derived.[14]
Conclusion
This compound is a multifaceted aldehyde that plays a crucial role in the chemical composition and aromatic profile of numerous essential oils. Its well-established presence in the flavor and fragrance industries is now being complemented by a growing body of research into its biological activities. For researchers and drug development professionals, this compound presents opportunities for the development of new antimicrobial agents, natural pesticides, and other bioactive formulations. A comprehensive understanding of its occurrence, analysis, and functional properties, as outlined in this guide, is paramount to unlocking its full potential. Future research should focus on elucidating the mechanisms of its biological actions and exploring synergistic effects with other essential oil components.
References
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Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
Perflavory. (n.d.). This compound (aldehyde C-10), 112-31-2. Retrieved from [Link]
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The Fragrance Conservatory. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Isolation and Biological Activities of this compound, Linalool, Valencene, and Octanal from Sweet Orange Oil. Retrieved from [Link]
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MDPI. (n.d.). Insecticidal and Biting Deterrent Activities of Magnolia grandiflora Essential Oils and Selected Pure Compounds against Aedes aegypti. Retrieved from [Link]
-
De Kruiderie. (n.d.). This compound / Aldehyde C10 (AC). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of essential oil this compound on growth and transcriptome of the postharvest fungal pathogen Penicillium expansum. Retrieved from [Link]
-
FooDB. (2010). Showing Compound this compound (FDB012768). Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound (aldehyde C-10), 112-31-2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound | C10H20O | CID 8175 - PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of dothis compound and related compounds. Retrieved from [Link]
-
Agilent. (2024). Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of the compounds tested for antimicrobial activity: (1) this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses. Retrieved from [Link]
-
MDPI. (n.d.). GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities. Retrieved from [Link]
-
ResearchGate. (2019). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]
-
Perfumer & Flavorist. (n.d.). A Critical Review on the Chemical Composition of Citrus Oils. Retrieved from [Link]
-
MDPI. (2020). Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling. Retrieved from [Link]
-
Universiti Teknologi Malaysia Institutional Repository. (n.d.). Analysis of Essential Oils Using GC- FID And GC-MS. Retrieved from [Link]
-
SCIEPublish. (n.d.). Recent Advances in Developing Aldehyde-Accumulating Microbes and Future Perspective of Biosynthetic Applications. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). Microbial Engineering for Aldehyde Synthesis. Retrieved from [Link]
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Technical Guide: Natural Sources, Biosynthesis, and Bio-Isolation of Decanal
Topic: Natural Sources and Bio-Isolation of Decanal in Plants Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (Capraldehyde; C₁₀H₂₀O) is a saturated fatty aldehyde utilized extensively in fragrance formulation and, increasingly, in pharmacological applications due to its potent antimicrobial properties. While synthetically available, natural this compound derived from plant matrices exhibits distinct chirality and isotopic ratios critical for high-end therapeutic and organoleptic applications. This guide provides a technical analysis of high-yield botanical sources, the lipoxygenase-mediated biosynthetic pathway, and rigorous protocols for isolation and quantification.
Botanical Profiling: Quantitative Source Analysis
This compound is not ubiquitously distributed in high concentrations; it accumulates primarily in specific tissues of Apiaceae and Rutaceae families. The choice of plant tissue (e.g., leaf vs. seed) significantly alters the yield and purity of the aldehyde fraction.
Comparative this compound Concentrations in Key Species[1]
| Plant Species | Common Name | Tissue Source | This compound Content (% of Essential Oil) | Major Co-Constituents |
| Coriandrum sativum | Coriander | Fresh Leaves | 14.36% – 17.91% | (E)-2-Decenal (20%), 2-Decen-1-ol |
| Coriandrum sativum | Coriander | Mature Seeds | 4.69% – 15.13% | Linalool (55-70%), |
| Citrus sinensis | Sweet Orange | Peel Oil (Cold Pressed) | 1.0% – 3.0% (Enriched fractions >70%) | Limonene (>90%), Octanal |
| Polygonum odoratum | Vietnamese Coriander | Aerial Parts | 11.6% | Dothis compound (55%), Dodecanol |
| Citrus reticulata | Mandarin | Peel Oil | 0.1% – 0.5% | Limonene, |
Technical Insight:
-
Coriander Specificity: Researchers seeking this compound should prioritize C. sativumleaves (cilantro) over seeds. While seeds are oil-rich, the volatile profile is dominated by linalool (monoterpene alcohol), whereas the leaves are dominated by aliphatic aldehydes (C10–C12), specifically this compound and (E)-2-decenal.[1]
-
Citrus Fractionation: While Citrus sinensis oil has a lower initial percentage of this compound, it is produced in massive industrial quantities. Through molecular distillation, this compound-enriched fractions (up to 73% purity) can be isolated as a byproduct of terpene removal (deterpenation).
Biosynthetic Mechanics: The Lipoxygenase Pathway[3][4][5]
In plant systems, this compound is not a primary metabolite but a cleavage product of fatty acid oxidation. The biosynthesis follows the Lipoxygenase (LOX) pathway, activated during tissue disruption or stress response.[2]
Mechanism of Action[7]
-
Substrate Release: Acyl hydrolases release free fatty acids (Linoleic acid C18:2 or Oleic acid C18:1) from membrane lipids.
-
Oxygenation: Lipoxygenase (LOX) enzymes introduce molecular oxygen to form hydroperoxides (e.g., 9-HPOD or 13-HPOD).
-
Cleavage: Hydroperoxide Lyase (HPL) cleaves the carbon chain.
-
Note: this compound specifically arises often from the oxidation of Oleic acid or via reduction of C10 acids, though the exact C18
C10 cleavage mechanism varies by species and enzyme specificity.
-
Diagram: Biosynthetic Pathway of Aliphatic Aldehydes
Caption: The Lipoxygenase (LOX) pathway converting membrane lipids into volatile aldehydes like this compound.[2]
Isolation & Analytical Methodologies
To isolate this compound with high fidelity for drug development assays, Hydrodistillation (HD) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. Solvent extraction is less specific for volatiles and may co-extract non-volatile waxes.
Protocol: Hydrodistillation of Coriandrum sativum Leaves
-
Preparation: Harvest fresh leaves (pre-flowering stage). Macerate 100g of tissue to rupture cell walls and activate the LOX pathway (enzymatic conversion occurs rapidly upon tissue damage).
-
Apparatus: Use a Clevenger-type apparatus.
-
Distillation:
-
Add 1L distilled water to the flask.
-
Boil for 3 hours.
-
Collect the essential oil (supernatant) in the graduated tube.
-
Dry over anhydrous sodium sulfate (
) to remove residual water.
-
-
Storage: Store at 4°C in amber glass vials to prevent photo-oxidation of aldehydes to carboxylic acids (decanoic acid).
Analytical Validation (GC-MS Parameters)
For the quantification of this compound, the following GC-MS conditions are recommended to separate it from the co-eluting isomer (E)-2-decenal.
-
Column: HP-5MS or DB-5 (30m
0.25mm 0.25 m). -
Carrier Gas: Helium (1.0 mL/min).
-
Temperature Program:
-
Initial: 60°C (hold 3 min).
-
Ramp: 3°C/min to 240°C.
-
Final: 240°C (hold 5 min).
-
-
Identification: this compound typically elutes before (E)-2-decenal. Verify using Mass Spectral Library (NIST) and Retention Indices (RI ~1201 on DB-5).
Diagram: Extraction & Analysis Workflow
Caption: Workflow for the isolation of volatile this compound from plant matrices using hydrodistillation.
Pharmacological Applications in Drug Development
This compound is not merely a fragrance ingredient; it is a bioactive permeation enhancer and antimicrobial agent.
Antimicrobial Mechanism (Membrane Disruption)
This compound acts as a lipophilic agent that integrates into the bacterial cell membrane.
-
Target: Gram-negative bacteria (e.g., Salmonella choleraesuis, Escherichia coli).
-
Mechanism: The C10 aldehyde chain disrupts the phospholipid bilayer packing, increasing permeability. This leads to the leakage of intracellular electrolytes and loss of membrane potential.
-
Efficacy: Studies indicate this compound has an MIC (Minimum Inhibitory Concentration) of approximately 100
g/mL against Salmonella, comparable to some standard antibiotics.[3]
Antifungal Activity
This compound exhibits cytotoxicity against fungal pathogens like Penicillium digitatum and Saccharomyces cerevisiae.
-
Action: It causes distortion of mycelia and loss of cytoplasm, effectively halting fungal growth.
Synergistic Potential
In drug delivery, this compound's ability to alter membrane fluidity makes it a candidate for transdermal drug delivery systems , enhancing the penetration of other therapeutic agents across the stratum corneum.
References
-
Bhuiyan, M. N. I., et al. (2009). Chemical composition of leaf and seed essential oil of Coriandrum sativum L. from Bangladesh. Bangladesh Journal of Pharmacology.[4] 5
-
Shahwar, M. K., et al. (2012). Isolation and Biological Activities of this compound, Linalool, Valencene, and Octanal from Sweet Orange Oil.[6] Journal of Food Science.[7] 8
-
Padalia, R. C., et al. (2011). Volatile Constituents of Leaf and Seed Essential Oil of Coriandrum sativum L. Journal of Essential Oil Bearing Plants. 1
-
Feussner, I., & Wasternack, C. (2002). The lipoxygenase pathway.[9][10] Annual Review of Plant Biology. 11
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8175, this compound.3
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- 5. Chemical composition and antimicrobial activity of the essential oils in different populations of Coriandrum sativum L. (coriander) from Iran and Iraq - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Isolation and biological activities of this compound, linalool, valencene, and octanal from sweet orange oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent investigations into the lipoxygenase pathway of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. The lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermochemical properties of decanal
Thermochemical Profile of Decanal: A Technical Guide
Executive Summary
This compound (Capraldehyde, C₁₀H₂₀O) serves as a critical intermediate in the synthesis of pharmaceuticals, fragrances, and flavoring agents. Its thermochemical behavior—specifically its volatility, enthalpy of formation, and oxidative stability—dictates its shelf-life, formulation efficacy, and metabolic fate. This guide synthesizes the core thermophysical properties of this compound, providing researchers with validated data, experimental protocols for property determination, and a mechanistic understanding of its stability profile.
Fundamental Physicochemical Constants
The following constants establish the baseline for thermodynamic calculations and process design.
| Property | Value | Conditions | Method/Source |
| Molecular Weight | 156.27 g/mol | - | Calculated |
| Boiling Point ( | 480 - 483 K (207-210°C) | 101.3 kPa | Experimental [1, 3] |
| Melting Point ( | 269.15 K (-4°C) | 101.3 kPa | Experimental [1] |
| Density ( | 0.830 g/cm³ | 288.15 K (15°C) | Experimental [1] |
| Refractive Index ( | 1.4287 | 293.15 K (20°C) | Experimental [1] |
| Flash Point | 356 K (83°C) | Closed Cup | Experimental [1] |
Thermochemical Properties
This section details the energy changes associated with the formation, phase transition, and heating of this compound.
Enthalpy of Formation and Combustion
The standard molar enthalpy of formation (
| Property | Phase | Value (kJ/mol) | Confidence | Source |
| Liquid | -335.31 | Estimated | Joback Method [2] | |
| Gas | -280.0 ± 4.5 | Derived | Derived from | |
| Liquid | -6380 (approx) | Estimated | Based on homologous series |
-
Mechanistic Insight: The exothermicity of formation indicates this compound is thermodynamically stable relative to its elements, but the aldehyde proton makes it kinetically labile to oxidation (see Section 4).
Phase Transition Thermodynamics
The enthalpy of vaporization (
| Property | Value (kJ/mol) | Temperature (K) | Method | Source |
| 59.50 ± 0.40 | 298.15 | Calorimetry | NIST/Verevkin [3] | |
| 46.5 | Extrapolated | [3] |
Heat Capacity and Entropy
| Property | Phase | Value (J/mol[1][2]·K) | Source |
| Liquid | 372.98 | Andreoli-Ball et al. [3] | |
| Liquid | 429.5 | D'yakova [3] |
Phase Equilibria & Volatility
This compound's low vapor pressure at room temperature (
-
Vapor Pressure (
): 0.103 mmHg (13.7 Pa) at 298 K. -
Henry's Law Constant (
): atm·m³/mol [1].-
Implication: this compound partitions strongly into the gas phase from water, making headspace analysis (HS-GC) the preferred method for quantification.
-
Antoine Equation Parameters:
Chemical Stability: The Autoxidation Pathway
While thermodynamically stable in isolation, this compound undergoes rapid autoxidation upon exposure to air, converting to decanoic acid. This is a radical chain reaction that must be inhibited during storage (e.g., using BHT or Nitrogen blanketing).
Mechanism:
-
Initiation: Abstraction of the aldehydic hydrogen forms an acyl radical.
-
Propagation: The acyl radical reacts with
to form a peroxy radical, which abstracts a hydrogen from another this compound molecule to form perdecanoic acid. -
Branching: Perdecanoic acid reacts with this compound (Baeyer-Villiger type) to yield two molecules of decanoic acid.
Figure 1: Radical-mediated autoxidation mechanism of this compound to decanoic acid.
Experimental Protocols
Protocol A: Determination of Enthalpy of Formation via Combustion Calorimetry
Objective: Measure
System Validation:
-
Calibrant: Benzoic Acid (NIST SRM 39j).
-
Target Precision: < 0.02% relative standard deviation.
Workflow:
-
Encapsulation: Seal liquid this compound (approx. 0.5 g) in a pre-weighed m-carborane or glass ampoule to prevent evaporation prior to ignition.
-
Bomb Preparation: Place ampoule in a Pt-crucible within the bomb. Add 1.0 mL deionized water (to dissolve
and ). Pressurize with high-purity to 3.0 MPa. -
Ignition: Fire the bomb in an isoperibol calorimeter bath stabilized at 298.15 K.
-
Analysis: Measure temperature rise (
) using a thermistor bridge. Analyze bomb washings for (titration) and soot (gravimetric) to apply Washburn corrections.
Figure 2: Workflow for deriving Enthalpy of Formation from Static Bomb Calorimetry.
Protocol B: Vapor Pressure via Transpiration Method
Objective: Measure
-
Saturation: Flow inert gas (
) through a thermostated saturator containing this compound packed on glass beads. -
Equilibrium Verification: Vary flow rates. If calculated
is independent of flow rate, equilibrium is achieved. -
Collection: Trap the vapor in a cold trap (dry ice/acetone) or adsorbent tube.
-
Quantification: Analyze the trap eluate via GC-FID.
-
Calculation: Apply Dalton’s Law:
.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8175, this compound. Retrieved from .
- Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions.
-
NIST Chemistry WebBook. (2025). This compound: Thermochemical Data. NIST Standard Reference Database Number 69.[3] Retrieved from .
-
Verevkin, S. P., et al. (2003).[3] Vapor pressures and enthalpies of vaporization of a series of the linear aliphatic aldehydes. Fluid Phase Equilibria, 206(1-2), 331-339.[3]
Sources
Technical Monograph: Decanal (Capraldehyde)
From Olfactory Icon to Bioluminescent Substrate and Oxidative Biomarker
Executive Summary
Decanal (
Part 1: Historical Isolation & Chemical Characterization
The Shift from Extraction to Synthesis
The discovery of this compound is inextricably linked to the analysis of essential oils in the late 19th and early 20th centuries. Originally isolated from sweet orange oil (Citrus sinensis) and coriander (Coriandrum sativum), it was identified as a potent odorant responsible for the "waxy, citrus peel" character of these extracts.
-
1900s-1920s: The "Aldehyde Boom." this compound, along with Nonanal (C9) and Unthis compound (C11), became commercially significant when perfumers sought to create abstract, non-floral scents. The most famous application was Ernest Beaux’s use of aliphatic aldehydes, including this compound, to create the "sparkling" top note of Chanel No. 5 in 1921.
-
Mid-20th Century: Industrial demand outpaced natural extraction. Synthesis shifted to the catalytic dehydrogenation of 1-decanol and the hydroformylation of nonene.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Common Names | Capraldehyde, Aldehyde C-10, Decyl Aldehyde |
| Formula | |
| Molecular Weight | 156.27 g/mol |
| Physical State | Colorless liquid |
| Odor Threshold | ~0.1 ppb (extremely potent) |
| LogP | ~3.8 (Highly lipophilic) |
Part 2: Biological Mechanisms & Significance[3]
The Bioluminescence Mechanism (The Lux System)
For researchers in microbiology and reporter-gene assays, this compound is critical as a substrate for Bacterial Luciferase . Unlike firefly luciferase (which uses ATP and luciferin), bacterial luciferase (encoded by luxAB) is a flavin-dependent monooxygenase.
The Mechanism:
The enzyme oxidizes a long-chain aldehyde (this compound or tetrathis compound) and reduced flavin mononucleotide (
-
Critical Insight: The aldehyde is not just a catalyst; it is consumed. However, in living systems (e.g., Vibrio fischeri), the luxCDE complex (Fatty Acid Reductase) recycles the fatty acid back into the aldehyde, creating a self-sustaining light cycle.
Figure 1: The Bacterial Bioluminescence Cycle. This compound is oxidized to generate light and subsequently recycled by the LuxCDE complex.
This compound as an Oxidative Stress Biomarker
In drug safety assessment and oncology, this compound serves as a volatile biomarker for Lipid Peroxidation .
-
Causality: Reactive Oxygen Species (ROS) attack cell membrane phospholipids (specifically oleic and arachidonic acid chains).[2]
-
Outcome: This non-enzymatic degradation produces specific aldehydes. While Malondialdehyde (MDA) is the most common marker, this compound is specific to the oxidation of oleic acid families. Elevated this compound levels in breath condensates have been correlated with non-small cell lung cancer (NSCLC) and oxidative liver damage.
Part 3: Experimental Protocols
Protocol A: Selective Synthesis of this compound (TEMPO Oxidation)
Rationale: While industrial methods use dehydrogenation, laboratory synthesis often requires converting 1-decanol to this compound without over-oxidation to decanoic acid. The TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) method is preferred over Chromium(VI) (PCC) reagents due to safety and specificity.
Materials:
-
1-Decanol (10 mmol)
-
TEMPO (0.1 mmol, 1 mol%)
-
NaOCl (Bleach, 1.1 eq)
-
KBr (0.1 eq)
-
Dichloromethane (DCM) / Water biphasic system
Step-by-Step Methodology:
-
Preparation: Dissolve 1-decanol (1.58 g) and TEMPO (15.6 mg) in DCM (20 mL). Cool to 0°C in an ice bath.
-
Catalyst Addition: Dissolve KBr (119 mg) in water (2 mL) and add to the organic phase.
-
Oxidation: Slowly add NaOCl (commercial bleach buffered to pH 9.5 with
) dropwise over 20 minutes. Vigorous stirring is essential to maximize phase transfer. -
Monitoring: Monitor reaction by TLC (Hexane:EtOAc 9:1). This compound (
) should appear; Decanol ( ) should disappear. -
Quenching: Quench with saturated
(sodium thiosulfate) to destroy excess hypochlorite. -
Extraction: Separate organic layer, wash with brine, dry over
, and concentrate in vacuo. -
Purification: If necessary, purify via silica gel flash chromatography. Note: Aldehydes oxidize in air; store under nitrogen at -20°C.
Protocol B: Quantitative Detection via GC-MS
Rationale: Due to its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for detection. Derivatization is often used to stabilize the aldehyde function.
Instrument Parameters:
-
Column: DB-WAX or HP-5MS (30m x 0.25mm ID).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program: 40°C (hold 2 min)
10°C/min 250°C (hold 5 min). -
Derivatization (Optional but Recommended): Use PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to form the oxime. This improves peak shape and sensitivity for trace biomarker analysis.
Part 4: Toxicology & Metabolic Fate
Metabolic Pathway (Detoxification)
Upon ingestion or absorption, this compound is not persistent. It is rapidly metabolized by Aldehyde Dehydrogenase (ALDH) enzymes, primarily in the liver.
Figure 2: Metabolic detoxification pathway. ALDH converts reactive this compound into fatty acids for energy production.
Safety Assessment[5]
-
Skin Sensitization: this compound is classified as a skin irritant (H315) and eye irritant (H319). In fragrance applications, IFRA (International Fragrance Association) restricts its use levels due to potential sensitization, particularly when the product has auto-oxidized (aged).
-
Auto-oxidation: Pure this compound reacts with air to form decanoic acid and peroxides. These peroxides are potent sensitizers. Trustworthiness Check: Always test this compound stocks for peroxide value (POV) before use in biological assays to avoid false positives in toxicity data.
References
-
PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved from [Link]
-
Meighen, E. A. (1991). Molecular biology of bacterial bioluminescence. Microbiological Reviews, 55(1), 123–142. Retrieved from [Link]
-
Marnett, L. J. (1999). Lipid peroxidation-DNA damage by malondialdehyde. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Retrieved from [Link]
-
Research Institute for Fragrance Materials (RIFM). (2020). Safety Assessment of this compound. Food and Chemical Toxicology. Retrieved from [Link]
-
Organic Syntheses. (1990). Oxidation of Alcohols to Aldehydes with TEMPO. Organic Syntheses, Coll. Vol. 7, p.114. Retrieved from [Link]
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Methodological & Application
Application Note: Quantification of Decanal in Food Samples
Introduction: The Significance of Decanal in Food Quality and Flavor
This compound (C₁₀H₂₀O), a medium-chain fatty aldehyde, is a pivotal volatile organic compound that significantly influences the sensory profile of numerous food products.[1] It is a key component of the characteristic aroma of citrus fruits and their essential oils.[2] Beyond its role as a desirable flavor compound, this compound can also serve as an indicator of lipid oxidation, a primary mechanism of food spoilage, particularly in products rich in unsaturated fatty acids.[3] The formation of this compound and other aldehydes during lipid oxidation can lead to the development of off-flavors and a decline in product quality.[3] Therefore, the accurate quantification of this compound in food matrices is of paramount importance for quality control, shelf-life studies, and the development of new food products and flavors.
This application note provides a comprehensive guide for researchers and scientists on the quantification of this compound in various food samples. We will delve into two primary analytical methodologies: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization. The protocols detailed herein are designed to be robust and reliable, with a focus on the scientific principles underpinning each step to ensure methodological integrity.
Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
HS-SPME-GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds in complex matrices.[4] This solvent-free sample preparation method is highly sensitive and can be easily automated.[5]
Principle and Rationale
The HS-SPME technique involves the exposure of a fused silica fiber coated with a stationary phase to the headspace above a food sample in a sealed vial. Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently introduced into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed, separated on a capillary column, and detected by a mass spectrometer.
-
Causality of SPME Fiber Selection: The choice of SPME fiber coating is critical for the selective and efficient extraction of the target analyte. For aldehydes like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred. The DVB component provides a porous structure that is effective for trapping larger volatile molecules, while the CAR component is suitable for smaller volatiles. The PDMS overcoat helps to protect the fiber and improve its durability. This combination allows for the efficient adsorption of a broad range of volatile compounds, including this compound.[5]
Experimental Workflow: HS-SPME-GC-MS
Caption: Workflow for this compound Quantification by HS-SPME-GC-MS.
Detailed Protocol: HS-SPME-GC-MS
-
Sample Preparation:
-
For liquid samples (e.g., citrus juice, milk), accurately weigh 5.0 ± 0.1 g of the sample into a 20 mL headspace vial.
-
For solid or semi-solid samples (e.g., yogurt, cheese), weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial and add 3 mL of deionized water.
-
Add an appropriate amount of a suitable internal standard (e.g., deuterated this compound) to all samples, standards, and blanks.
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler tray equipped with an agitator and heater.
-
Equilibrate the sample at 60 °C for 15 minutes with agitation.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60 °C with continued agitation.
-
-
GC-MS Analysis:
-
Injector: Transfer the SPME fiber to the GC injector and desorb the analytes at 250 °C for 5 minutes in splitless mode.
-
Column: Use a mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Start at 40 °C (hold for 2 minutes), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 15 °C/min (hold for 5 minutes).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (m/z 40-300) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis. The characteristic ions for this compound are typically m/z 41, 57, 70, and 84.
-
Method Validation and Performance
Method validation is crucial to ensure the reliability of the analytical data.[6] Key validation parameters should be assessed according to established guidelines, such as those from the FDA or AOAC International.[6][7]
| Parameter | Typical Performance Characteristics | Rationale |
| Linearity | R² > 0.99 over a concentration range relevant to the samples. | Demonstrates a proportional response of the instrument to the analyte concentration. |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg, matrix-dependent. | The lowest concentration of analyte that can be reliably distinguished from the blank.[8] |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/kg, matrix-dependent. | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[9] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 15%. | Measures the closeness of agreement between replicate measurements under the same conditions. |
| Accuracy (Recovery) | 80 - 120% in spiked matrix samples. | Assesses the agreement between the measured concentration and the true concentration. |
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
For non-volatile or thermally labile compounds, HPLC is a preferred analytical technique. Since aldehydes like this compound lack a strong chromophore for UV detection, a pre-column derivatization step is necessary to enhance their detectability.[10]
Principle and Rationale
This method involves the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable, yellow-colored 2,4-dinitrophenylhydrazone derivative.[10][11] This derivative exhibits strong absorbance in the UV-visible region (around 360 nm), allowing for sensitive detection by HPLC with a UV detector.[12]
-
Causality of Derivatization: The nucleophilic addition of the DNPH to the carbonyl carbon of this compound, followed by the elimination of a water molecule, results in the formation of the hydrazone. This reaction is highly specific for carbonyl compounds and significantly improves the sensitivity and selectivity of the analysis.[10]
Experimental Workflow: HPLC with DNPH Derivatization
Caption: Workflow for this compound Quantification by HPLC-UV after DNPH Derivatization.
Detailed Protocol: HPLC with DNPH Derivatization
-
Sample Preparation and Extraction:
-
For fatty food matrices (e.g., edible oils, butter), use a suitable solvent extraction method (e.g., hexane or a chloroform/methanol mixture) to isolate the lipid fraction.
-
Evaporate the solvent under a stream of nitrogen.
-
Redissolve a known amount of the lipid extract in acetonitrile.
-
-
DNPH Derivatization:
-
To 1 mL of the acetonitrile extract, add 1 mL of a saturated solution of DNPH in acetonitrile and 50 µL of concentrated sulfuric acid as a catalyst.
-
Incubate the mixture in a water bath at 60 °C for 30 minutes.
-
After cooling to room temperature, neutralize the reaction by adding a small amount of pyridine.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 60% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 360 nm.
-
Injection Volume: 20 µL.
-
Method Validation and Performance
| Parameter | Typical Performance Characteristics | Rationale |
| Linearity | R² > 0.995 over the desired concentration range. | Ensures a direct relationship between absorbance and concentration of the derivative. |
| Limit of Detection (LOD) | 10 - 50 µg/kg, depending on the matrix and extraction efficiency. | The lowest detectable concentration of the this compound-DNPH derivative. |
| Limit of Quantification (LOQ) | 50 - 200 µg/kg, matrix-dependent. | The lowest quantifiable concentration of the this compound-DNPH derivative with acceptable accuracy and precision. |
| Precision (Repeatability) | RSD < 10%. | Demonstrates the consistency of the entire method, including extraction and derivatization. |
| Accuracy (Recovery) | 75 - 115% in spiked matrix samples. | Evaluates the efficiency of the extraction and derivatization process. |
Data Presentation: Comparative Overview of Methods
| Analytical Method | Principle | Sample Throughput | Sensitivity | Selectivity | Common Food Matrices |
| HS-SPME-GC-MS | Headspace partitioning and adsorption followed by GC separation and MS detection. | High (amenable to automation). | Very High (ppb to ppt levels). | Very High (mass spectral identification). | Beverages, dairy products, fruits, baked goods. |
| HPLC-UV with DNPH Derivatization | Solvent extraction, chemical derivatization, and LC separation with UV detection. | Moderate (requires manual derivatization). | High (ppb to ppm levels). | Good (relies on chromatographic separation). | Edible oils, fats, high-fat foods. |
Conclusion
The quantification of this compound in food samples is essential for both flavor profiling and quality assessment. Both HS-SPME-GC-MS and HPLC with DNPH derivatization offer reliable and robust methods for this purpose. The choice of method will depend on the specific food matrix, the required sensitivity, and the available instrumentation. HS-SPME-GC-MS is generally preferred for its high sensitivity, selectivity, and ease of automation, particularly for volatile analysis in a wide range of food products. HPLC with DNPH derivatization provides a valuable alternative, especially for less volatile aldehydes in high-fat matrices where direct headspace analysis may be challenging. Proper method validation is imperative to ensure the accuracy and reliability of the results obtained.
References
-
Zhou, G. et al. (2021). Aldehydes and alcohols as significant volatiles in oil quality changes during storage. Separations, 8(9), 157. Available at: [Link]
-
Myadagbadam, U. et al. (n.d.). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Natural Products Chemistry & Research, 7(2). Available at: [Link]
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available at: [Link]
-
Moreira, N. et al. (2023). Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
Feng, Y. et al. (2014). Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. Atmospheric Measurement Techniques. Available at: [Link]
-
Panić, S. et al. (2021). Development of a SPME-GC-MS/MS method for the determination of some contaminants from food contact material in beverages. Food Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]
-
AOAC International. (2023). Official Methods of Analysis, 22nd Edition. Available at: [Link]
-
Beltran, E. et al. (2016). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Foods. Available at: [Link]
-
Domínguez, R. et al. (2021). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Foods. Available at: [Link]
-
Ataman Kimya. (n.d.). This compound. Available at: [Link]
-
de Oliveira, D. N. et al. (2019). Validation of an Analytical Method Using HS-SPME-GC/MS-SIM to Assess the Exposure Risk to Carbonyl Compounds and Furan Derivatives Through Beer Consumption. Food Analytical Methods. Available at: [Link]
-
Chromedia. (n.d.). What is the Limit of Detection (LOD)? Available at: [Link]
-
Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Available at: [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB012768). Available at: [Link]
-
Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]
-
Chromatography Forum. (2010). LOD determination. Available at: [Link]
-
AOAC International. (n.d.). Introduction to the Official Methods of Analysis (OMA) Program of AOAC INTERNATIONAL. Available at: [Link]
-
The Good Scents Company. (n.d.). This compound (aldehyde C-10). Available at: [Link]
-
Domínguez, R. et al. (2019). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. Foods. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. Available at: [Link]
-
Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Available at: [Link]
-
AOAC International. (n.d.). Food Authenticity Methods Program. Available at: [Link]
-
IntechOpen. (2019). Chapter 2: Sample Preparation for the Gas Chromatography Analysis of Semi-volatiles and Non-volatile Compounds in Food Samples. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
MDPI. (2023). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions. Available at: [Link]
-
MDPI. (2022). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Available at: [Link]
-
Frontiers. (n.d.). Editorial: The use of volatile compounds analysis for the assessment of food and beverage quality. Available at: [Link]
-
ResearchGate. (n.d.). LOD and LOQ of GC/FID for six major free sugar standards. Available at: [Link]
-
AOAC International. (n.d.). AOAC Methods of Food Analysis. Available at: [Link]
-
PubMed. (n.d.). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Available at: [Link]
-
Agilent. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Available at: [Link]
-
ResearchGate. (2018). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available at: [Link]
-
Agronomy Research. (2011). Quantitative Analysis of Acetaldehyde in Foods Consumed by Children using SPME/GC-MS(Tof), On-fiber Derivatization and Deuterate. Available at: [Link]
Sources
- 1. Showing Compound this compound (FDB012768) - FooDB [foodb.ca]
- 2. This compound | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. aoac.org [aoac.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. epa.gov [epa.gov]
- 12. jfda-online.com [jfda-online.com]
Derivatization of decanal for HPLC analysis
Application Note: AN-2026-DEC Topic: High-Sensitivity Determination of Decanal in Biological and Pharmaceutical Matrices via DNPH Derivatization and RP-HPLC
Executive Summary
This compound (C₁₀H₂₀O), a long-chain aliphatic aldehyde, serves as a critical biomarker for lipid peroxidation in biological systems and a quality indicator in pharmaceutical excipients (e.g., polysorbates). However, its analysis is plagued by a fundamental chemical limitation: the lack of a conjugated chromophore, rendering direct UV-Vis detection insensitive.
This Application Note details a robust, field-validated protocol for the pre-column derivatization of this compound using 2,4-Dinitrophenylhydrazine (DNPH). By converting the volatile, UV-transparent this compound into a stable, highly absorbent hydrazone derivative (
The Chemistry of Detection
The Challenge
Aliphatic aldehydes like this compound possess only a weak carbonyl
The Solution: Nucleophilic Addition-Elimination
We utilize DNPH as a derivatizing agent.[1][2][3][4][5][6][7][8][9] The reaction proceeds via an acid-catalyzed nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of this compound. This is followed by dehydration (elimination of water) to form the stable 2,4-dinitrophenylhydrazone.
Key Advantages:
-
Chromophore Introduction: The resulting hydrazone has a high molar absorptivity (
) at 360 nm. -
Stability: The derivative is thermally stable and less volatile than native this compound, preventing evaporative loss during processing.
-
Lipophilicity Shift: The addition of the dinitrophenyl group increases retention, but the C10 chain of this compound dominates the interaction with C18 phases, requiring specific gradient tuning.
Reaction Mechanism Diagram
Figure 1: Acid-catalyzed nucleophilic addition-elimination mechanism converting this compound to its Hydrazone derivative.
Materials and Methods
Reagents & Standards
-
Analyte: this compound (Standard grade, >98%).
-
Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH).[1][2][4][5][8][9][10][11] Note: DNPH is shock-sensitive when dry. Purchase as a wetted solid or pre-made solution.
-
Solvents: Acetonitrile (ACN), HPLC Grade; Water, Milli-Q (18.2 MΩ).
-
Catalyst: Hydrochloric Acid (HCl) or Phosphoric Acid (
).
Preparation of Derivatizing Reagent
-
Stock Solution: Dissolve 50 mg of DNPH in 100 mL of ACN.
-
Acidification: Add 1.0 mL of concentrated HCl (or 2 mL of 2M
) to the stock solution.-
Scientist's Note: Acid is mandatory. Without it, the carbonyl carbon is not sufficiently electrophilic for the hydrazine attack, leading to poor yields.
-
Sample Preparation Protocol
-
Extraction: For plasma/tissue, extract this compound using cold ACN (1:3 sample:solvent ratio) to precipitate proteins. Centrifuge at 10,000 x g for 10 min.
-
Derivatization:
-
Transfer 500 µL of supernatant (or standard) to a reaction vial.
-
Add 500 µL of Acidified DNPH Reagent .
-
Vortex mix for 30 seconds.
-
-
Incubation: Heat at 60°C for 30 minutes .
-
Causality: While the reaction occurs at room temperature, heat drives the equilibrium to completion and ensures solubilization of the lipophilic C10 aldehyde.
-
-
Quenching (Optional): If analyzing immediately, quenching is not strictly necessary as the derivative is stable. For long queues, cool to 4°C.
HPLC Analytical Method
This compound-DNPH is extremely hydrophobic due to the 10-carbon alkyl chain combined with the aromatic ring. Standard "aldehyde" gradients (optimized for formaldehyde/acetaldehyde) will fail to elute this compound efficiently.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm | High carbon load required for retention of lipophilic derivative. |
| Mobile Phase A | Water (0.1% Formic Acid) | Acid prevents peak tailing of the hydrazine group. |
| Mobile Phase B | Acetonitrile (100%) | Stronger eluent than Methanol, needed for C10 elution. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns. |
| Injection Vol | 10 - 20 µL | Larger volumes improve sensitivity but risk band broadening. |
| Detection | UV @ 360 nm | |
| Column Temp | 30°C - 40°C | Improves mass transfer and peak shape. |
Gradient Program
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 60% | Initial hold to separate excess DNPH reagent. |
| 2.0 | 60% | Excess DNPH elutes early (Front). |
| 15.0 | 95% | Linear ramp to elute this compound-DNPH. |
| 20.0 | 95% | Wash step to remove lipids/matrix. |
| 20.1 | 60% | Re-equilibration. |
| 25.0 | 60% | Ready for next injection. |
Experimental Workflow Diagram
Figure 2: End-to-end analytical workflow for this compound determination.
Validation & Quality Control
To ensure data integrity (E-E-A-T), the method must be validated against the following criteria.
Linearity and Sensitivity
-
Linear Range: 0.1 µg/mL to 50 µg/mL (
). -
LOD (Limit of Detection): Typically ~10-20 nM (S/N = 3).
-
LOQ (Limit of Quantitation): ~50 nM (S/N = 10).
Specificity (The "Blank" Problem)
DNPH reagents are notoriously contaminated with trace aldehydes (formaldehyde/acetone) from the atmosphere.
-
Self-Validating Step: Always run a Reagent Blank (Solvent + DNPH + Heat).
-
Expectation: You will see an early peak (excess DNPH) and potentially small peaks for formaldehyde-DNPH. This compound-DNPH elutes much later; ensure the blank is clean in the 12-15 min window.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Ensure Mobile Phase A has acid (0.1% Formic or Phosphoric). |
| Low Recovery | Incomplete reaction or precipitation. | Increase incubation time; ensure sample is fully soluble in ACN. |
| Ghost Peaks | Contaminated DNPH reagent. | Recrystallize DNPH or buy "HPLC-grade" derivatizing kits. |
| Late Elution | High lipophilicity of C10 chain. | Ensure gradient reaches at least 95% ACN. |
References
-
U.S. Environmental Protection Agency (EPA). (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[1]Link
-
Agilent Technologies. (2020). Analysis of DNPH-Derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS.Link
-
Sigma-Aldrich (Merck). (n.d.). Aldehyde and Ketone Determination using DNPH Derivatives.[1][4][5][6][7][10][12][13][14][15]Link
-
ChemGuide. (2020). Nucleophilic Addition-Elimination Reactions of Aldehydes and Ketones with 2,4-DNPH.[2][4][8]Link
-
National Institutes of Health (NIH). (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.Link
Sources
- 1. epa.gov [epa.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]
- 5. agilent.com [agilent.com]
- 6. unitedchem.com [unitedchem.com]
- 7. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 8. sjpas.com [sjpas.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. iomcworld.com [iomcworld.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 15. ijcpa.in [ijcpa.in]
Application Note: Decanal as a Primary Standard for Aldehyde Quantification
Abstract
This technical guide establishes the protocol for utilizing Decanal (C₁₀H₂₀O) as a dual-purpose standard for both biological (Bacterial Luciferase) and chemical (HPLC/GC-MS) quantification systems. While commercially available as a fragrance or flavor component, this compound’s utility in drug development lies in its role as a representative Long-Chain Aliphatic Aldehyde (LCAA). This note addresses the critical instability of aldehyde standards and provides a self-validating workflow where chemical purity confirms biological activity.
Part 1: Standard Integrity & Preparation
The Stability Paradox
Aldehydes are inherently unstable, prone to auto-oxidation to their corresponding carboxylic acids (decanoic acid) upon exposure to air. A "standard" solution that has oxidized by 10% will introduce a 10% error in enzyme kinetics (
The Golden Rule: Never trust a stored aldehyde stock without verification.
Protocol: Preparation of Anaerobic this compound Stock
Objective: Create a stable, verified 10 mM stock solution.
-
Solvent Choice: Use absolute Ethanol (EtOH) or Acetonitrile (ACN) . Avoid DMSO for GC-MS applications due to high boiling point and matrix interference.
-
Inert Handling:
-
Purge the solvent with high-purity Nitrogen (
) or Argon for 5 minutes prior to use. -
Open the neat this compound bottle only under an inert gas stream.
-
-
Dissolution:
-
Weigh 15.6 mg of this compound (MW: 156.27 g/mol ) into a tared,
-purged amber glass vial. -
Immediately add 10 mL of purged solvent.
-
Seal with a PTFE-lined septum cap.
-
-
Storage: Store at -20°C. Stability is <2 weeks.
Part 2: The Biological Standard (Bacterial Luciferase Assay)
Principle
The bacterial luciferase enzyme (from Vibrio harveyi or Photobacterium) catalyzes the oxidation of
Reaction Mechanism:
Experimental Workflow
The following diagram illustrates the kinetic pathway and the critical role of this compound concentration.
Caption: Figure 1. Bacterial Luciferase reaction pathway showing this compound as the rate-limiting substrate and the risk of substrate inhibition at high concentrations.
Protocol: Kinetic Assay
-
Buffer: 50 mM Phosphate Buffer (pH 7.0) + 0.2% BSA (stabilizes the aldehyde).
-
Enzyme Mix: Dilute Vibrio harveyi luciferase to 100 µg/mL in buffer.
-
Substrate Prep: Dilute the 10 mM this compound stock to 0.1, 1, 10, and 50 µM in buffer immediately before use.
-
Note: Aqueous dilutions of this compound are unstable; use within 20 minutes.
-
-
Initiation:
-
Add 10 µL this compound dilution to 90 µL Enzyme Mix.
-
Inject 50 µL
(rapid injection is critical).
-
-
Measurement: Integrate luminescence for 10 seconds.
Part 3: The Chemical Validator (HPLC-DNPH)
To ensure the biological assay results are valid, the actual concentration of the this compound stock must be verified chemically. This step detects if the standard has degraded into decanoic acid (which is silent in the luciferase assay).
Principle
This compound reacts with 2,4-Dinitrophenylhydrazine (DNPH) in acidic media to form a stable hydrazone derivative, which absorbs strongly at 360 nm.
Experimental Workflow
Caption: Figure 2. HPLC-DNPH derivatization workflow for rigorous quantification of aldehyde purity.
Protocol: HPLC Validation
-
Derivatization:
-
Mix 100 µL this compound stock + 100 µL DNPH Reagent (3 mg/mL in ACN with 1% Phosphoric Acid).
-
Incubate at 40°C for 60 minutes.
-
-
Chromatography Conditions:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water (0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 100% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Analysis: this compound-DNPH elutes at ~8.5 min. Decanoic acid (impurity) will not form a hydrazone and will not be detected at 360 nm, effectively isolating the active aldehyde signal.
Part 4: Data Analysis & Troubleshooting
Comparative Performance Metrics
The following table summarizes the expected performance of this compound in both systems.
| Parameter | Bacterial Luciferase Assay | HPLC-DNPH Method |
| Detection Limit (LOD) | ~1 nM (Femtomole range) | ~10 nM (Picomole range) |
| Linear Range | 0.1 µM – 50 µM | 0.5 µM – 1000 µM |
| Selectivity | Specific to C8-C14 Aldehydes | Specific to Carbonyls (Aldehydes/Ketones) |
| Interference | Decanoic Acid (Inhibitor) | Acetone (Solvent contamination) |
| Primary Use | High-sensitivity bio-detection | Stock purity validation |
Troubleshooting Guide
-
Issue: Luciferase signal decays too fast (< 2 seconds).
-
Cause: this compound concentration is too low, or
is oxidizing auto-catalytically. -
Fix: Increase this compound to 50 µM; ensure rapid injection.
-
-
Issue: HPLC shows double peaks.
-
Cause: Isomerization of the DNPH derivative (syn/anti isomers).
-
Fix: Sum the areas of both peaks for quantification.
-
References
-
Meighen, E. A. (1991). Molecular biology of bacterial bioluminescence. Microbiological Reviews, 55(1), 123-142. Link
-
Hastings, J. W., et al. (1978). Bacterial Luciferase: Assay, Purification, and Properties. Methods in Enzymology, 57, 135-152. Link
-
Uchiyama, S., et al. (2001). High-performance liquid chromatographic determination of aldehydes and ketones. Journal of Chromatography A, 932(1-2), 1-17. Link
-
Environmental Protection Agency (EPA). (1996). Method 8315A: Determination of Carbonyl Compounds by HPLC. Link
-
Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Link
Sources
Application Note: Quantitative Assessment of Decanal Antifungal Activity
Introduction & Scope
Decanal (
This guide provides rigorous protocols for evaluating the antifungal efficacy of this compound. Due to its unique physicochemical properties—specifically volatility and hydrophobicity —standard clinical assays (CLSI M27) require modification to prevent false negatives (evaporation) or false positives (phase separation).
Target Audience
-
Medicinal Chemists
-
Microbiologists (Mycology)
-
Food Safety Researchers
Pre-Analytical Considerations (Critical)
Expert Insight: The most common cause of assay failure with this compound is oxidative degradation and phase separation .
-
Chemical Stability: this compound oxidizes rapidly to decanoic acid upon air exposure, which has significantly lower antifungal potency.
-
Action: Use only fresh this compound (>98% purity). Store stock under nitrogen or argon at -20°C.
-
-
Solubility: this compound is lipophilic.
-
Action: Prepare stock solutions in DMSO (Dimethyl Sulfoxide) or Ethanol . For aqueous working solutions, a surfactant (Tween 80, 0.5% v/v) is mandatory to create a stable emulsion.
-
-
Volatility: In standard 96-well plates, this compound vapor can cross-contaminate adjacent wells ("edge effect").
-
Action: Use plate sealers immediately after inoculation. Leave empty buffer rows between treatment groups if possible.
-
Protocol 1: Determination of MIC and MFC (Liquid Phase)
Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against Candida spp. or filamentous fungi (e.g., Aspergillus).
Materials
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Solvent: DMSO (Final concentration in well < 1%).
-
Surfactant: Tween 80 (sterile).
-
Indicator: Resazurin (0.01%) (Optional, for visual endpoint).
Workflow Diagram (MIC Assay)
Figure 1: Step-by-step workflow for Broth Microdilution Assay adapted for hydrophobic aldehydes.
Step-by-Step Procedure
-
Inoculum Preparation:
-
Harvest colonies from 24h cultures (SDA plates).
-
Suspend in sterile saline; adjust to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in RPMI 1640 to reach working concentration (
CFU/mL).
-
-
Compound Dilution:
-
Prepare a
stock of this compound in RPMI (with 1% DMSO + 0.02% Tween 80). Vortex vigorously to emulsify. -
Perform 2-fold serial dilutions in a separate tube or reservoir.
-
-
Plate Setup:
-
Add 100
of diluted this compound to columns 1-10. -
Column 11 (Growth Control): 100
media (with solvent) + 100 inoculum. -
Column 12 (Sterility Control): 200
media only. -
Add 100
of fungal inoculum to columns 1-11.
-
-
Incubation:
-
Seal plate with Parafilm to prevent vapor loss.
-
Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).
-
-
MFC Determination:
-
Aspirate 10-20
from wells showing no visible growth. -
Spot onto Sabouraud Dextrose Agar (SDA) plates. Incubate for 24-48h.
-
MFC Endpoint: The lowest concentration yielding
colonies (99.9% kill).[1]
-
Protocol 2: Vapor Phase Assay (Inverted Plate Method)
Context: this compound is often used in active packaging. This assay measures the efficacy of the fumes without direct contact.
Procedure
-
Preparation: Pour 20 mL SDA into standard 90mm Petri dishes. Allow to solidify.
-
Inoculation: Spread 100
of fungal suspension ( CFU/mL) evenly over the agar surface. -
Treatment:
-
Place a sterile filter paper disc (6mm) on the inside center of the lid .
-
Pipette specific volumes of pure this compound (e.g., 5, 10, 20, 40
) onto the filter paper. -
Control: Filter paper with sterile water/DMSO.
-
-
Exposure:
-
Immediately invert the agar base onto the lid.
-
Seal tightly with triple-layer Parafilm to create a hermetic chamber.
-
-
Analysis:
-
Incubate at 25-30°C for 3-7 days.
-
Metric: Measure the diameter of the inhibition zone (MID) or calculate % Inhibition of Radial Growth (IRG):
(Where C = Colony diameter of control, T = Colony diameter of treatment)
-
Protocol 3: Mechanism of Action (Membrane Permeability)
Objective: Confirm that this compound kills fungi by disrupting the plasma membrane using Propidium Iodide (PI) uptake.
Principle: PI is membrane-impermeable.[2][3] It only enters cells with compromised membranes, where it intercalates with DNA and fluoresces red.[4]
Mechanism Diagram[6]
Figure 2: Mechanism of action showing membrane disruption leading to PI uptake and cell death.
Protocol
-
Culture: Grow fungi to mid-log phase in PDB (Potato Dextrose Broth).
-
Treatment:
-
Centrifuge (
, 5 min) and wash cells with PBS. Resuspend to cells/mL.[5] -
Treat with this compound at 1x MIC and 2x MIC concentrations.
-
Positive Control: Amphotericin B (known membrane disruptor).
-
Negative Control: PBS only.
-
Incubate for 2-4 hours at 30°C with shaking.
-
-
Staining:
-
Add Propidium Iodide (Final conc:
). -
Incubate for 15 mins in the dark at room temperature.
-
-
Detection:
-
Flow Cytometry: Measure fluorescence in the FL2 channel (Emission ~617 nm).
-
Fluorescence Microscopy: Visualize red fluorescent nuclei against a dark background.
-
-
Quantification:
-
Calculate % PI-positive cells relative to the total population.
-
Data Presentation & Analysis
Expected Results Summary
| Assay | Parameter | Typical Result for this compound | Interpretation |
| MIC (Broth) | Concentration ( | 60 - 500 | Moderate to High potency depending on species. |
| MFC/MIC Ratio | Ratio | Indicates Fungicidal activity (not just static). | |
| Vapor Phase | Inhibition (%) | >90% at high conc. | Highly effective volatile inhibitor. |
| PI Uptake | Fluorescence | High Red Signal | Confirms membrane damage as primary MoA. |
Troubleshooting Guide
-
Inconsistent MICs: Likely due to evaporation. Solution: Use adhesive plate seals or perform the assay in closed 2mL tubes instead of plates.
-
Precipitation in Wells: this compound concentration too high or insufficient surfactant. Solution: Increase Tween 80 to 1% or ensure vigorous vortexing before dispensing.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[Link]
-
Silva, F., et al. (2011). Antifungal activity of Coriandrum sativum essential oil, its mode of action against Candida species and potential synergism with amphotericin B. Phytomedicine. [Link]
-
Kubo, I., et al. (2001). Antifungal Mechanism of Alkanals and Their Activity against Penicillium expansum.[6] Journal of Agricultural and Food Chemistry. [Link]
-
Tullio, V., et al. (2007). Antifungal activity of essential oils against filamentous fungi determined by broth microdilution and vapour contact methods. Journal of Applied Microbiology. [Link]
-
Crowley, L. C., et al. (2016). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry.[2] Cold Spring Harbor Protocols. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Propidium Iodide Applications & Common Issues | AAT Bioquest [aatbio.com]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. beckman.com [beckman.com]
- 5. Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products [jove.com]
- 6. researchgate.net [researchgate.net]
Decanal as a Versatile Substrate in Enzymatic Reactions: A Guide to Applications and Protocols
Introduction
Decanal (CH₃(CH₂)₈CHO), a saturated ten-carbon fatty aldehyde, is a naturally occurring organic compound found in various biological systems, notably as a key component of citrus fragrances. Beyond its role in flavors and scents, this compound serves as a pivotal substrate for a diverse array of enzymes, making it a molecule of significant interest for researchers, biochemists, and drug development professionals. Its participation in fundamental enzymatic reactions—ranging from oxidation and reduction to decarbonylation and bioluminescence—positions it as a valuable tool for studying enzyme kinetics, developing novel biocatalytic processes, and designing high-sensitivity bioassays.
This technical guide provides an in-depth exploration of this compound's role in key enzymatic reactions. Moving beyond simple procedural lists, this note explains the causality behind experimental designs, offers detailed, self-validating protocols for core applications, and presents a framework for interpreting the resulting data. The aim is to equip researchers with both the theoretical understanding and the practical methodologies required to effectively utilize this compound as a substrate in their work.
Key Enzymatic Transformations of this compound
This compound's simple aliphatic aldehyde structure allows it to be recognized by multiple classes of enzymes, each catalyzing a distinct and powerful transformation. Understanding these reactions is crucial for harnessing their potential in various scientific applications.
Oxidation via Aldehyde Dehydrogenase (ALDH)
The oxidation of aldehydes to their corresponding carboxylic acids is a critical detoxification reaction in most living organisms, catalyzed by the superfamily of NAD(P)⁺-dependent aldehyde dehydrogenases (ALDHs).[1]
-
Reaction Mechanism: ALDH enzymes catalyze the oxidation of this compound to decanoic acid. This reaction involves the transfer of a hydride ion from the aldehyde to the nicotinamide adenine dinucleotide cofactor (NAD⁺ or NADP⁺), resulting in the formation of the reduced cofactor (NADH or NADPH).[2] The reaction is essentially irreversible and provides a robust method for quantifying ALDH activity.
-
Scientific Rationale & Application: High ALDH activity is a well-established marker for certain stem and cancer stem cell populations.[3] Assaying ALDH activity using substrates like this compound is therefore vital in cancer research and regenerative medicine. The choice of a spectrophotometric assay is based on the direct stoichiometric relationship between substrate oxidation and NADH production. NADH has a distinct absorbance maximum at 340 nm, which is absent in the oxidized NAD⁺ form, allowing for a continuous, real-time measurement of enzyme activity. Human cytosolic ALDH1 and mitochondrial ALDH2 show remarkably high affinity for this compound, with Kₘ values of 2.9 nM and 22 nM, respectively.[4]
Experimental Workflow: ALDH Activity Assay
Caption: Workflow for a spectrophotometric ALDH assay using this compound.
Reduction via Alcohol Dehydrogenase (ADH)
The reverse of oxidation, the reduction of aldehydes to primary alcohols, is a cornerstone of biocatalysis, facilitated by alcohol dehydrogenases (ADHs) and other keto-reductases.[5]
-
Reaction Mechanism: ADHs utilize a reduced cofactor (typically NADH or NADPH) to deliver a hydride to the carbonyl carbon of this compound, yielding 1-decanol.[6] This reaction is reversible, and driving it towards the alcohol product often requires a cofactor regeneration system in preparative-scale biotransformations.
-
Scientific Rationale & Application: 1-decanol is a valuable fatty alcohol used in the chemical industry for producing surfactants, plasticizers, and solvents. The enzymatic reduction of this compound offers a green, highly selective alternative to traditional chemical synthesis, which often requires harsh conditions and metal catalysts.[4] The choice of ADH is critical, as different enzymes exhibit varying substrate specificities and stereoselectivities. Monitoring the reaction is typically achieved by measuring the decrease in NADH absorbance at 340 nm or by using chromatographic methods like GC-MS to quantify the formation of 1-decanol.
Reaction Scheme: ADH-Catalyzed this compound Reduction
Caption: Enzymatic reduction of this compound to 1-decanol by ADH.
Bioluminescence via Bacterial Luciferase
Perhaps one of the most visually striking enzymatic reactions involving this compound is its use as a luciferin by bacterial luciferases (Lux).
-
Reaction Mechanism: Bacterial luciferase, a heterodimeric enzyme (LuxA/LuxB), catalyzes the monooxygenation of reduced flavin mononucleotide (FMNH₂) and a long-chain aliphatic aldehyde (like this compound).[7] The reaction proceeds through a series of flavin-peroxy intermediates, ultimately yielding FMN, the corresponding carboxylic acid (decanoic acid), water, and the emission of blue-green light (~490 nm).[7]
-
Scientific Rationale & Application: The light-producing nature of this reaction makes it an exceptionally sensitive reporter system. The lux operon can be used as a genetic reporter to monitor gene expression in real-time within living cells and organisms, with this compound often supplied exogenously to initiate the light reaction.[8] It is also the basis for numerous biosensors designed to detect toxicity, metabolic activity, or the presence of specific analytes. The kinetics of light emission can be complex, often not following a simple exponential decay, which reflects the intricate multi-step mechanism of the enzyme.[9]
Pathway: Bacterial Luciferase Bioluminescence
Caption: Simplified reaction pathway for light production by bacterial luciferase.
Decarbonylation via Aldehyde-Deformylating Oxygenase (ADO)
A fascinating and synthetically powerful reaction is the conversion of aldehydes to alkanes, catalyzed by aldehyde-deformylating oxygenases (ADOs), also known as aldehyde decarbonylases.
-
Reaction Mechanism: Cyanobacterial ADOs are non-heme di-iron enzymes that catalyze the conversion of this compound to the Cₙ₋₁ alkane, nonane.[10] The reaction requires O₂ and an external electron donor system (e.g., ferredoxin/ferredoxin reductase) and uniquely produces formate as the C₁ co-product.[11] This contrasts with some insect P450 enzymes that also decarbonylate aldehydes but produce CO₂.[5]
-
Scientific Rationale & Application: This enzymatic pathway is central to cyanobacterial biosynthesis of hydrocarbons, which serve as components of their cell walls and as potential biofuels. Harnessing ADO activity is a major goal in metabolic engineering for the sustainable production of alkanes (gasoline and diesel components) from renewable feedstocks.[12] Characterizing ADO activity and engineering its substrate specificity are active areas of research.[13] Due to the gaseous or highly volatile nature of the products, GC-based methods are essential for monitoring these reactions.
Quantitative Data Summary
The interaction of this compound with various enzymes can be characterized by specific kinetic parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₂₀O | [Source] |
| Molar Mass | 156.27 g/mol | [Source] |
| Appearance | Colorless oily liquid | [Source] |
| Boiling Point | 207-209 °C | [Source] |
| Density | 0.83 g/mL | [Source] |
| Solubility | Poorly soluble in water |[5] |
Table 2: Comparison of Major Enzymatic Reactions Involving this compound
| Reaction Type | Enzyme Class | Key Cofactor(s) | Primary Product(s) | Core Application Area |
|---|---|---|---|---|
| Oxidation | Aldehyde Dehydrogenase (ALDH) | NAD⁺ / NADP⁺ | Decanoic Acid | Diagnostics, Stem Cell Research |
| Reduction | Alcohol Dehydrogenase (ADH) | NADH / NADPH | 1-Decanol | Biocatalysis, Green Chemistry |
| Bioluminescence | Bacterial Luciferase (Lux) | FMNH₂, O₂ | Light, Decanoic Acid | Reporter Assays, Biosensors |
| Decarbonylation | Aldehyde-Deformylating Oxygenase (ADO) | O₂, Reducing System | Nonane, Formate | Biofuel Production |
Table 3: Selected Kinetic Parameters for Enzymes with this compound
| Enzyme | Organism/Isoform | Kₘ (this compound) | Vₘₐₓ or k꜀ₐₜ | Reference |
|---|---|---|---|---|
| Aldehyde Dehydrogenase | Human (ALDH1, cytosolic) | 2.9 ± 0.4 nM | Slow turnover | [4] |
| Aldehyde Dehydrogenase | Human (ALDH2, mitochondrial) | 22 ± 3 nM | Slow turnover | [4] |
| Aldehyde-Deformylating Oxygenase | Synechococcus elongatus (I27F mutant) | - (Enhanced preference) | - | [13] |
| Alcohol Dehydrogenase | Yeast | - (Non-linear kinetics observed) | - |[14] |
Note: Kinetic data for long-chain, poorly soluble aldehydes like this compound can be challenging to determine and may vary significantly with assay conditions (e.g., presence of detergents).
Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls.
Protocol 1: Spectrophotometric Assay of ALDH Activity with this compound
Objective: To quantify the rate of this compound oxidation by monitoring NADH production at 340 nm.
Materials:
-
Enzyme source (purified ALDH or cell lysate)
-
Assay Buffer: 50 mM Sodium Pyrophosphate, 1 mM EDTA, pH 8.8
-
NAD⁺ Stock: 20 mM in purified water (store at -20°C)
-
This compound Stock: 10 mM in DMSO (prepare fresh)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reaction Master Mix: For each reaction, prepare a master mix containing:
-
85 µL Assay Buffer
-
5 µL NAD⁺ Stock (Final concentration: 1 mM)
-
5 µL Enzyme solution (diluted in Assay Buffer to a suitable concentration)
-
-
Controls: Prepare the following controls:
-
No-Enzyme Control: Replace the enzyme solution with 5 µL of Assay Buffer.
-
No-Substrate Control: Will be initiated with DMSO instead of this compound stock.
-
-
Incubation: Add 95 µL of the master mix (and control mixes) to appropriate wells/cuvettes. Incubate for 5 minutes at the desired assay temperature (e.g., 25°C) to allow for thermal equilibration.
-
Reaction Initiation: Start the reaction by adding 5 µL of the 10 mM this compound Stock (Final concentration: 0.5 mM). For the no-substrate control, add 5 µL of DMSO. Mix immediately but gently.
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Data Analysis:
-
Subtract the rate of the no-enzyme control from all other rates.
-
Determine the initial velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (V₀ * Total Volume) / (ε * Path Length * Enzyme Volume) Where ε (molar extinction coefficient) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.
-
Protocol 2: In Vitro Bacterial Luciferase Assay with this compound
Objective: To measure the light output from a bacterial luciferase reaction initiated with this compound.
Materials:
-
Purified bacterial luciferase (e.g., from Vibrio harveyi)
-
Luciferase Assay Buffer: 50 mM Phosphate Buffer, pH 7.0, containing 0.2% BSA
-
FMNH₂ Solution: Must be prepared fresh immediately before use by reducing FMN with sodium dithionite or enzymatically.
-
This compound Emulsion: 0.1% (v/v) this compound in purified water, sonicated to create a fine emulsion.
-
Luminometer with an injector for the initiating reagent.
-
Opaque (white or black) 96-well microplates or luminometer tubes.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of luciferase in cold Assay Buffer. Keep on ice.
-
Prepare the FMNH₂ solution anaerobically if possible and use it immediately.
-
-
Assay Setup:
-
In a luminometer tube/well, combine:
-
400 µL Luciferase Assay Buffer
-
50 µL Luciferase solution
-
50 µL this compound Emulsion
-
-
-
Control: Prepare a blank reaction with no luciferase.
-
Reaction Initiation & Measurement:
-
Place the tube/plate in the luminometer.
-
Set the instrument to inject the initiating reagent and immediately begin measuring luminescence (as Relative Light Units, RLU).
-
Inject 50 µL of freshly prepared FMNH₂ solution to start the reaction.
-
Integrate the light signal over a defined period (e.g., 10-30 seconds for peak light, or monitor decay over several minutes).
-
-
Data Analysis:
-
Subtract the background signal from the blank control.
-
Report results as peak RLU or total integrated RLU over time. Compare results between different samples.
-
Protocol 3: GC-MS Analysis of this compound Biotransformation
Objective: To identify and quantify the products (e.g., 1-decanol or nonane) from an enzymatic reaction with this compound.
Materials:
-
Reaction mixture from an ADH or ADO assay.
-
Extraction Solvent: Ethyl acetate, hexane, or other suitable water-immiscible solvent.
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).
-
Internal Standard (IS): A compound not present in the sample (e.g., undecane or dodecane) at a known concentration.
-
GC-MS system with an appropriate column (e.g., DB-5ms or equivalent).
Procedure:
-
Reaction: Perform a scaled-up enzymatic reaction (e.g., 1-5 mL total volume) for a defined period (e.g., 1-24 hours) at the optimal temperature.
-
Quenching: Stop the reaction by adding an equal volume of ethyl acetate containing the internal standard.
-
Extraction: Vortex the mixture vigorously for 1 minute to extract the hydrophobic substrate and products into the organic layer. Centrifuge to separate the phases.
-
Sample Preparation: Carefully transfer the upper organic layer to a new vial. Add a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
GC-MS Analysis:
-
Inject 1 µL of the dried organic extract into the GC-MS.
-
Use a temperature program that effectively separates this compound, 1-decanol, nonane, and the internal standard. (e.g., start at 50°C, ramp to 250°C).
-
Acquire data in full scan mode to identify products by comparing their mass spectra to a library (e.g., NIST).
-
-
Data Analysis:
-
Identify the peaks for the substrate, product(s), and internal standard based on their retention times and mass spectra.
-
Quantify the product concentration by comparing its peak area relative to the internal standard's peak area, using a pre-established calibration curve.
-
Troubleshooting and Experimental Considerations
-
Substrate Solubility: this compound's low water solubility is a primary challenge.[5] Preparing a stock solution in a water-miscible organic solvent like DMSO or ethanol is essential. For the final reaction, ensure the solvent concentration is low (typically <1-2% v/v) to avoid enzyme denaturation. For whole-cell systems, detergents like Triton X-100 (at concentrations below the critical micelle concentration) can improve bioavailability.
-
Substrate Inhibition: High concentrations of aldehyde substrates can inhibit ALDH enzymes. It is crucial to perform substrate titration experiments to determine the optimal concentration range and identify any potential substrate inhibition, which would deviate from standard Michaelis-Menten kinetics.
-
Buffer Choice: Buffers containing primary amines (like Tris) or certain chelating agents can interfere with metalloenzymes. Always verify buffer compatibility with your specific enzyme. Phosphate or pyrophosphate buffers are generally safe choices for dehydrogenases.
-
Cofactor Stability: Reduced cofactors (NADH, NADPH, FMNH₂) are unstable, particularly in acidic conditions and when exposed to light and oxygen. Prepare stock solutions fresh, keep them on ice, and use them promptly.
References
- Trinh, C. T., Li, J., Blanch, H. W., & Clark, D. S. (2011). Redesigning Escherichia coli Metabolism for Anaerobic Production of Isobutanol. Applied and Environmental Microbiology, 77(14), 4864–4871.
- González-Segura, L., et al. (2018). The importance of assessing aldehyde substrate inhibition for the correct determination of kinetic parameters and mechanisms: The case of the ALDH enzymes. Archives of Biochemistry and Biophysics, 649, 1-11.
- Saffran, W. A., & Vallee, B. L. (1982). Detection and Kinetic Properties of Alcohol Dehydrogenase in Dormant Corm of Crocus sativus L. Plant Physiology, 69(2), 470–474.
- Bhuiya, A. A., et al. (2024). Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH). International Journal of Science and Research Archive, 11(1), 102-110.
- Shi, J., et al. (2018). Functional Characteristics of Aldehyde Dehydrogenase and Its Involvement in Aromatic Volatile Biosynthesis in Postharvest Banana Ripening. Molecules, 23(10), 2658.
- Brochu, V., et al. (2018). Kinetic and structural analysis of human ALDH9A1. Journal of Biological Chemistry, 293(4), 1234-1246.
- Klyosov, A. A. (1996). Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes. Biochemistry, 35(14), 4457-4467.
-
Catalyst University. (2014). Biochemistry | Aldehyde Dehydrogenase. YouTube. Available at: [Link]
- Gandelman, O. A., et al. (1992). Bioluminescence decay kinetics in the reaction of bacterial luciferase with different aldehydes.
- Heick, H. M., et al. (1969). Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols. Biochimica et Biophysica Acta (BBA) - Enzymology, 191(2), 273-286.
- Do, T. H. T., et al. (2020). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega, 5(4), 1807-1813.
- Bao, L., et al. (2016). Structure-oriented substrate specificity engineering of aldehyde-deformylating oxygenase towards aldehydes carbon chain length. Biotechnology for Biofuels, 9, 185.
- Wikipedia contributors. (2023). Aldehyde deformylating oxygenase. Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2024). Aldehyde dehydrogenase. Wikipedia, The Free Encyclopedia.
- Britton, L. J., & Clarke, D. D. (2016). The Alcohol Dehydrogenase Kinetics Laboratory: Enhanced Data Analysis and Student-Designed Mini-Projects.
- Zhang, W., et al. (2021).
- Marsh, E. N. G., & Waugh, M. (2013). Aldehyde Decarbonylases: Enigmatic Enzymes of Hydrocarbon Biosynthesis.
- Lin, Y. F., et al. (2011). Activities, kinetics and emission spectra of bacterial luciferase-fluorescent protein fusion enzymes. Photochemistry and Photobiology, 87(4), 846-852.
- Jia, C., et al. (2017). Identification of residues important for the activity of aldehyde-deformylating oxygenase through investigation into the structure-activity relationship. Biotechnology for Biofuels, 10, 73.
- Miller, S. M. (2020). The Sensitized Bioluminescence Mechanism of Bacterial Luciferase. Photochemistry and Photobiology, 96(3), 481-499.
- Jia, C., et al. (2015). Structural insights into the catalytic mechanism of aldehyde-deformylating oxygenases. Protein & Cell, 6(1), 55-67.
- Tinikul, R., et al. (2020). Bacterial luciferase: Molecular mechanisms and applications. Methods in Enzymology, 644, 1-28.
- FooDB. (2023). Showing Compound this compound (FDB012768). FooDB.
- Sigma-Aldrich. (n.d.).
- Canuto, R. A., et al. (2016). Next generation of ALDH substrates and their potential to study maturational lineage biology in stem and progenitor cells. Stem Cell Reviews and Reports, 12(5), 513-524.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Bacterial luciferase: Molecular mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioluminescence decay kinetics in the reaction of bacterial luciferase with different aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into the catalytic mechanism of aldehyde-deformylating oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldehyde deformylating oxygenase - Wikipedia [en.wikipedia.org]
- 10. Identification of residues important for the activity of aldehyde-deformylating oxygenase through investigation into the structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-oriented substrate specificity engineering of aldehyde-deformylating oxygenase towards aldehydes carbon chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Application of decanal in flavor chemistry studies
Stability, Quantification, and Receptor Ligand Profiling
Abstract
Decanal (C10H20O; CAS 112-31-2) is a potent fatty aldehyde critical to the flavor profiles of citrus oils (orange, lemon), coriander, and buckwheat. While essential for imparting "waxy" and "citrus peel" notes, its application is complicated by high reactivity (oxidation) and matrix-dependent sensory thresholds. This guide provides validated protocols for the stabilization, extraction (HS-SPME vs. SAFE), and quantification of this compound, alongside computational insights into its interaction with olfactory receptors (e.g., OR2W1) for drug and flavor development.
Chemical Stability & Handling: The Foundation
This compound is thermodynamically unstable in the presence of oxygen, rapidly oxidizing into decanoic acid, which introduces rancid, "sweaty" off-notes. Reproducible research requires strict adherence to stabilization protocols.
1.1 The Oxidation Mechanism
The degradation of this compound proceeds via a radical chain mechanism. A free radical attacks the carbonyl carbon, forming a peracid intermediate, which subsequently degrades into decanoic acid.
Key Handling Protocol:
-
Storage: Store neat standards at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Solvent Selection: Avoid protic solvents (e.g., ethanol) for long-term storage of stock solutions, as acetal formation can occur. Use Dichloromethane (DCM) or Hexane for GC standards.
-
Antioxidant Stabilization: For analytical extractions where immediate analysis is impossible, add 2,6-di-tert-butyl-4-methylphenol (BHT) at 50 ppm to the solvent matrix to inhibit radical propagation.
Figure 1: Radical-mediated oxidation pathway of this compound and inhibition strategy.
Extraction & Quantification Protocols
Selection of the extraction method depends on the sample matrix complexity.
Protocol A: HS-SPME-GC-MS (Rapid Profiling)
Best for: High-throughput screening of aqueous samples or simple emulsions.
Materials:
-
Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). This tri-phase fiber covers the wide polarity range of flavor volatiles.
-
Internal Standard (IS): 2-Methyl-3-heptanone or deuterated this compound (d21).
Step-by-Step Workflow:
-
Sample Prep: Weigh 3.0 g of sample into a 20 mL headspace vial.
-
Salting Out: Add 5 mL saturated NaCl solution to decrease this compound solubility and increase headspace partition coefficient (
). -
IS Addition: Spike with 5 µL of Internal Standard (100 ppm in methanol). Cap immediately with PTFE/Silicone septum.
-
Equilibration: Incubate at 50°C for 20 minutes with agitation (250 rpm).
-
Extraction: Expose fiber to headspace for 30 minutes at 50°C.
-
Desorption: Inject into GC inlet (splitless mode) at 250°C for 3 minutes.
Protocol B: Solvent-Assisted Flavor Evaporation (SAFE)
Best for: Complex lipid matrices (e.g., oils, fatty foods) where high temperatures would generate artifacts.
Step-by-Step Workflow:
-
Solvent Extraction: Extract 50 g of sample with diethyl ether/pentane (2:1 v/v).
-
SAFE Distillation: Transfer extract to the SAFE apparatus dropwise.
-
Concentration: Dry the distillate over anhydrous
and concentrate to 200 µL using a Vigreux column followed by a gentle Nitrogen stream.
Figure 2: Decision tree for selecting HS-SPME vs. SAFE based on lipid content.
Sensory Analysis: Odor Activity Values (OAV)
This compound exhibits a profound "Matrix Effect." It is lipophilic (LogP ~3.8), meaning it is retained in oil phases, significantly raising its odor threshold compared to water.
OAV Calculation:
Table 1: Matrix-Dependent Thresholds for this compound
| Matrix | Odor Threshold (ppb / µg/L) | Sensory Character |
| Air | ~0.1 - 0.3 ng/L | Pungent, Waxy |
| Water | 1.5 - 4.0 ppb | Citrus, Floral, Green |
| Oil (Lipid) | 100 - 350 ppb | Subtle Fatty, Waxy |
Note: In drug development formulations (e.g., oral syrups), the lipid content must be minimized to maximize the citrus "masking" effect of this compound.
Receptor Interaction: The Drug Development Angle
In flavor modulation and pharmacology, understanding the ligand-receptor binding is crucial. This compound is a known ligand for specific mammalian Olfactory Receptors (ORs), notably OR2W1 .
Application: Computational docking of this compound into OR2W1 models can predict the efficacy of flavor masking agents or novel fragrance molecules.
Experimental Logic (In Silico):
-
Homology Modeling: Since crystal structures for many ORs are unavailable, generate a model of OR2W1 using Rhodopsin (Class A GPCR) as a template.
-
Docking Site: Target the transmembrane domain (typically TM3, TM5, and TM6) where hydrophobic pockets accommodate the C10 alkyl chain.
-
Binding Affinity: Compare the binding energy (kcal/mol) of this compound vs. Inverse Agonists. This compound typically stabilizes the active conformation via hydrophobic interactions and hydrogen bonding with residues like Tyr252 or Asn253 .
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8175, this compound. Retrieved from [Link]
-
Oh, S. J. (2021). Computational evaluation of interactions between olfactory receptor OR2W1 and its ligands.[3] Genomics & Informatics, 19(1). Retrieved from [Link]
-
Organomation (2024). Understanding Solvent-Assisted Flavor Evaporation (SAFE) in Flavor Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2022). Comparison of Different Volatile Extraction Methods for the Identification of Fishy Off-Odor. Foods, 11(19). Retrieved from [Link]
-
The Good Scents Company (2025). this compound: Organoleptic Properties and Thresholds. Retrieved from [Link]
Sources
- 1. Comparison of Different Volatile Extraction Methods for the Identification of Fishy Off-Odor in Fish By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. Computational evaluation of interactions between olfactory receptor OR2W1 and its ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Decanal Synthesis Optimization
Ticket Subject: Improving Yield & Selectivity in Decanal (
Executive Summary
This compound (Capraldehyde) is a critical intermediate in fragrance formulation and pharmaceutical synthesis. Its preparation is deceptively simple; however, yield is frequently compromised by two opposing forces: over-oxidation (to decanoic acid) during oxidative synthesis, and over-reduction (to decanol) during reductive synthesis. Furthermore, its susceptibility to aerobic oxidation and polymerization complicates isolation.
This guide provides high-fidelity troubleshooting for the two primary synthesis routes and a specialized purification protocol to maximize recovery.
Module 1: The Oxidation Pathway (Decanol this compound)
Primary Method: TEMPO-Mediated Oxidation (Anelli Protocol) Core Challenge: Preventing the "runaway" oxidation to Decanoic Acid.
The Mechanism & Workflow
The 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) radical acts as a catalyst, while bleach (NaOCl) serves as the stoichiometric oxidant. The reaction relies on a biphasic system (DCM/Water) where the actual oxidant, the
Figure 1: The catalytic cycle of TEMPO oxidation. The N-oxoammonium ion is the active species that converts the alcohol to the aldehyde.
Troubleshooting Guide: Oxidation
| Symptom | Root Cause Analysis | Corrective Action |
| High Decanoic Acid Content | pH Drift: As the reaction proceeds, HCl is generated. If pH drops < 8, the oxidant becomes too aggressive, pushing to the acid. | Buffer System: Maintain pH at 8.5–9.5 using saturated |
| Incomplete Conversion | Old Bleach: Commercial NaOCl degrades over time. | Titrate Oxidant: Verify active chlorine content of bleach before use. Use KBr (10 mol%) as a co-catalyst to accelerate the cycle. |
| Chlorinated Byproducts | Active Chlorine Attack: At low pH, | Quench Protocol: Quench immediately with aqueous Sodium Thiosulfate ( |
Module 2: The Reduction Pathway (Ester this compound)
Primary Method: DIBAL-H Reduction of Methyl Decanoate Core Challenge: Stopping the reduction at the tetrahedral intermediate.
The "Jelly" Problem & Solution
The most common failure mode in DIBAL-H reductions is not the reaction itself, but the workup. Aluminum salts form gelatinous emulsions with water, trapping the product and lowering isolated yield.
Protocol: The Rochelle Salt Workup
Standard acid/base workups often fail for long-chain aldehydes. This method is mandatory for high yields.
-
Quench: At -78°C, dilute the reaction mixture with diethyl ether. Add Methanol dropwise to destroy excess hydride.
-
Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) . Use 20 mL per gram of DIBAL-H used.
-
The Stir: Remove the cooling bath. Vigorously stir the biphasic mixture at room temperature for 1–2 hours.
-
Visual Cue: The cloudy emulsion will separate into two perfectly clear layers.
-
-
Extraction: Separate organic layer, dry over
, and concentrate.
Figure 2: Critical decision nodes in DIBAL-H reduction. Temperature control and Rochelle salt workup are the determinants of success.
Troubleshooting Guide: Reduction
| User Query | Diagnosis | Resolution |
| "I see Decanol in my NMR." | Temperature Spike: The tetrahedral intermediate collapsed before quenching, allowing a second hydride attack. | Ensure the internal probe temperature never rises above -70°C during DIBAL addition. Add reagent down the side of the flask to pre-cool it. |
| "My yield is 40% after column." | Silica Degradation: this compound is unstable on acidic silica gel. | Deactivate silica with 1% Triethylamine in the eluent, or switch to neutral alumina. |
| "The reaction froze." | Solvent Choice: Benzene freezes at 5°C. | Use Toluene or DCM (anhydrous). Toluene is preferred for DIBAL-H stability. |
Module 3: Purification & Isolation
Technique: Bisulfite Adduct Purification Why: Distillation of this compound often leads to thermal degradation or polymerization. The bisulfite method is a chemical purification that avoids heat.
Step-by-Step Protocol
-
Adduct Formation:
-
Dissolve crude this compound in a minimal amount of Methanol or DMF (DMF accelerates the reaction for long chains).
-
Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (
) . -
Shake vigorously.[1][2] A white precipitate (the adduct) may form, or it may remain in the aqueous phase depending on volume.
-
-
Wash (Impurity Removal):
-
Wash the aqueous/solid phase with diethyl ether or hexanes.
-
Result: Impurities (unreacted alcohols, alkanes) move to the organic layer. Discard the organic layer.
-
-
Regeneration:
-
Isolation:
-
Separate, dry (
), and evaporate solvent under reduced pressure (keep bath < 30°C).
-
Storage Warning
This compound oxidizes rapidly in air.
-
Store: Under Argon/Nitrogen atmosphere.
-
Stabilize: If acceptable for end-use, add 0.1% BHT (butylated hydroxytoluene) as a radical scavenger.
References
-
Anelli, P. L., et al. (1987).[7] "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids... mediated by oxoammonium salts."[7] Journal of Organic Chemistry.
-
Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard reference for DIBAL-H mechanisms).
-
Boucher, M. M., et al. (2017).[8] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments.
-
BenchChem Technical Support. (2025). "Aldehyde Purification via Bisulfite Adducts."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Gas-phase oxidative dehydrogenation of long chain alkenols for the production of key fragrance ingredients: from Rosalva isomers to Costenal analogues ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01836E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Workup [chem.rochester.edu]
Technical Support Center: Overcoming Matrix Effects in Decanal Quantification
Welcome to the technical support center for decanal quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common analytical challenge of matrix effects in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your this compound quantification.
Understanding the Challenge: The Matrix Effect
In analytical chemistry, the "matrix" refers to all the components in a sample other than the analyte of interest (in this case, this compound). Matrix effects occur when these co-eluting components interfere with the detection and quantification of the analyte, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration.[1][2][3][4] This phenomenon is a significant concern in complex biological and food samples, impacting the accuracy, precision, and sensitivity of analytical methods.[2][4]
In Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects primarily arise during the ionization process in the mass spectrometer's source.[1] Co-eluting compounds can compete with the analyte for ionization, affect the efficiency of droplet formation and evaporation, or alter the surface tension of the droplets, all of which can suppress or enhance the analyte's signal.[1] In Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects can occur in the injector port where non-volatile matrix components can create active sites, leading to analyte degradation or enhanced response.[5]
This guide provides practical, field-proven strategies to identify, troubleshoot, and mitigate matrix effects in your this compound quantification workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during this compound analysis and provides actionable solutions.
Issue 1: Poor reproducibility and accuracy in this compound quantification.
Potential Cause: Uncompensated matrix effects are a primary culprit for poor reproducibility and accuracy in complex matrices.[1][4]
Solution: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[6][7]
Expert Insight: A SIL-IS, such as this compound-d2 or ¹³C-decanal, has nearly identical chemical and physical properties to the unlabeled this compound.[7][8] This means it will behave similarly during sample preparation, chromatography, and ionization. By adding a known amount of the SIL-IS to your samples, standards, and blanks at the beginning of the workflow, any signal suppression or enhancement experienced by the native this compound will be mirrored by the SIL-IS.[8] The ratio of the analyte's response to the IS's response is then used for quantification, effectively normalizing for variations caused by the matrix.[8]
-
Selection of Internal Standard: Choose a high-purity stable isotope-labeled this compound (e.g., this compound-d2, ¹³C₁₀-decanal). Ensure it is not naturally present in your sample.[8]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your this compound standard in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Prepare a separate stock solution of your SIL-IS at a known concentration.
-
-
Spiking Procedure:
-
Add a fixed, known amount of the SIL-IS to all your samples, calibration standards, and quality control (QC) samples at the very beginning of the sample preparation process.[8] The concentration of the IS should be consistent across all samples and within the linear range of the assay.
-
-
Sample Preparation: Proceed with your established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Instrumental Analysis (GC-MS or LC-MS): Analyze the samples. The mass spectrometer will differentiate between the native this compound and the SIL-IS based on their mass-to-charge ratio (m/z).
-
Data Analysis:
-
For each injection, determine the peak area of both the this compound and the SIL-IS.
-
Calculate the response ratio: (Peak Area of this compound) / (Peak Area of SIL-IS).
-
Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in your samples by interpolating their response ratios from the calibration curve.
-
Issue 2: Low signal intensity or complete signal loss of this compound.
Potential Cause: Severe ion suppression due to a highly complex matrix, or analyte instability during sample preparation.[3][9]
Solutions:
-
Enhance Sample Cleanup: Implement more rigorous sample preparation techniques to remove interfering matrix components.[2][10]
-
Derivatization: Chemically modify the this compound to improve its chromatographic and ionization characteristics.[11][12][13]
Expert Insight: For complex matrices, simple protein precipitation may not be sufficient. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide a more thorough cleanup.[3][10] SPE is particularly effective as it can selectively isolate analytes while removing a significant portion of interfering compounds.[3]
Derivatization is a powerful strategy for aldehydes like this compound, which can be challenging to analyze directly due to their volatility and potential for instability.[11] Derivatizing agents react with the aldehyde group to form a more stable, less volatile, and more easily ionizable product.[11][13] For LC-MS, this can significantly enhance sensitivity. For GC-MS, derivatization can improve thermal stability and chromatographic peak shape.[11]
Caption: Enhanced sample preparation workflow for this compound analysis.
PFBHA is a common derivatizing agent for aldehydes and ketones for GC-MS analysis.[11] It reacts with the carbonyl group to form a stable oxime derivative with excellent electron-capturing properties, enhancing sensitivity in electron capture negative ionization (ECNI) mode.
-
Sample Preparation: After initial sample cleanup (if necessary) and addition of the SIL-IS, adjust the sample pH to approximately 4-5 with a suitable buffer (e.g., acetate buffer).
-
Derivatization Reaction:
-
Add an excess of PFBHA solution (e.g., 10 mg/mL in a suitable solvent) to the sample.
-
Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
-
-
Extraction of Derivatives:
-
After cooling, extract the PFBHA-decanal oxime derivative using a non-polar solvent like hexane or ethyl acetate.
-
Vortex and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
-
Sample Concentration: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume of a suitable solvent (e.g., hexane) for GC-MS injection.
Frequently Asked Questions (FAQs)
Q1: How can I quantitatively assess the extent of matrix effects in my assay?
A: The most common method to quantify matrix effects is the post-extraction spike method.[2][3][14] This involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solvent.[3][14]
The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
Q2: Besides using a stable isotope-labeled internal standard, are there other ways to compensate for matrix effects?
A: Yes, the standard addition method is another powerful technique, especially when a suitable SIL-IS is not available.[6][10] This method involves adding increasing known amounts of the this compound standard to several aliquots of the unknown sample. A calibration curve is then created by plotting the instrument response versus the concentration of the added standard. The unknown concentration of this compound in the original sample is determined by extrapolating the linear regression line to the x-intercept.
Expert Insight: The standard addition method is effective because the calibration is performed in the actual sample matrix, thus accounting for any matrix-induced signal changes. However, it is more labor-intensive than using an internal standard as each sample requires multiple analyses.
Q3: Can chromatographic conditions be optimized to reduce matrix effects?
A: Absolutely. Optimizing your chromatographic separation is a crucial step in mitigating matrix effects.[1][2] The goal is to chromatographically separate the this compound from the co-eluting matrix components that are causing the interference.[10]
Strategies for Chromatographic Optimization:
-
Gradient Elution (LC): Employ a shallower gradient to increase the separation between peaks.
-
Column Chemistry: Test different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.
-
Mobile Phase Modifiers: Adding small amounts of modifiers like formic acid or ammonium formate can improve peak shape and change the elution profile of interfering compounds.
-
Temperature Programming (GC): Adjust the temperature ramp to improve the separation of volatile and semi-volatile compounds.
Q4: What are the best sample preparation techniques for reducing matrix effects when analyzing this compound in fatty food matrices?
A: Fatty matrices are particularly challenging due to the high lipid content. A combination of techniques is often necessary.
-
Liquid-Liquid Extraction (LLE): An initial LLE with a solvent like hexane can remove a significant portion of the lipids.
-
Solid-Phase Microextraction (SPME): Headspace SPME is an excellent technique for volatile compounds like this compound in complex matrices.[15][16][17] It is a solvent-free method where a coated fiber is exposed to the headspace above the sample, and the volatile analytes are adsorbed onto the fiber.[16][17] The fiber is then directly desorbed into the GC inlet. This technique effectively separates the volatile this compound from non-volatile matrix components like fats and proteins.[16]
-
Dispersive Solid-Phase Extraction (dSPE): This technique, often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, involves adding sorbents directly to the sample extract to remove specific interferences. For fatty matrices, sorbents like C18 or PSA (primary secondary amine) can be used to remove lipids and other interfering compounds.
Q5: My this compound signal is still low even after derivatization. What else can I check?
A: If your signal remains low after derivatization, consider the following:
-
Derivatization Reaction Efficiency: Ensure the reaction has gone to completion. You may need to optimize the reaction time, temperature, pH, and the amount of derivatizing reagent.
-
Analyte Stability: Aldehydes can be unstable.[9] Ensure samples are kept cold and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent to prevent degradation.[9]
-
MS Source Conditions: Optimize the mass spectrometer's source parameters, such as the ionization voltage, gas flows, and temperature, to maximize the signal for your derivatized this compound.
-
Sample Dilution: While it may seem counterintuitive, diluting your sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression, leading to an overall improvement in the signal-to-noise ratio.[1]
Data Summary Table: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Co-eluting analog corrects for analyte loss and signal variability.[6][8] | Highly accurate and precise; corrects for all stages of the analytical process.[7][8] | Can be expensive and not always commercially available.[6] | Gold standard for quantitative bioanalysis and regulated assays. |
| Standard Addition | Calibration is performed in the sample matrix.[10] | Effectively compensates for matrix effects without an IS. | Labor-intensive; requires multiple analyses per sample. | When a suitable SIL-IS is unavailable; for complex and variable matrices. |
| Enhanced Sample Cleanup (SPE, LLE) | Physical removal of interfering matrix components.[3][10] | Reduces matrix load on the instrument; can improve signal-to-noise. | Can be time-consuming; potential for analyte loss during extraction. | Highly complex matrices like plasma, tissue, and food. |
| Derivatization | Chemical modification of the analyte to improve its properties.[11][12] | Increases sensitivity, stability, and chromatographic performance.[11][13] | Adds an extra step to the workflow; reaction conditions must be optimized. | Analytes with poor ionization efficiency or stability, like aldehydes. |
| Chromatographic Optimization | Separation of the analyte from interfering components.[1][2] | Reduces co-elution and minimizes matrix effects at the source. | Can increase run times; may not completely resolve all interferences. | A fundamental step that should be part of all method development. |
Logical Relationship Diagram: Decision Tree for Overcoming Matrix Effects
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ddtjournal.com [ddtjournal.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Solid-phase microextraction: a promising technique for sample preparation in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Hub: High-Sensitivity Decanal Analysis
Welcome to the Aldehyde Analysis Support Center
You have reached the Tier-3 technical support documentation for volatile aldehyde analysis. Decanal (
This guide moves beyond basic textbook parameters, offering field-validated protocols to stabilize your analyte and maximize signal-to-noise (S/N) ratios.
Module 1: The Core Protocol (Derivatization)
Q: My this compound peak is broad, tails significantly, and shows poor reproducibility. How do I fix this?
A: The most robust solution is not to analyze native this compound, but to derivatize it. Native aliphatic aldehydes interact strongly with active silanol sites in the inlet liner and column, causing peak tailing and adsorption losses.
Recommendation: Adopt the PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) derivatization method.[1][2][3] This converts the unstable aldehyde into a stable oxime, improving volatility and creating a specific mass spectral tag.
Optimized PFBHA Workflow
-
Reagent: PFBHA Hydrochloride (aqueous solution).
-
Reaction: this compound + PFBHA
this compound-oxime + . -
Key Advantage: The pentafluorobenzyl group adds significant mass and electronegativity, making the molecule ideal for negative chemical ionization (NCI) or high-sensitivity Electron Impact (EI) monitoring at m/z 181 .
Step-by-Step Protocol:
-
Preparation: Add 20
L of PFBHA (10 mg/mL in water) to 5 mL of aqueous sample. -
Incubation: Heat at 60°C for 30 minutes .
-
Extraction: Use Headspace-SPME (PDMS/DVB fiber recommended) or liquid-liquid extraction with hexane.
-
Detection: Monitor the derivative. Note that oximes often form syn and anti isomers, resulting in two distinct peaks for this compound. Sum the areas of both peaks for quantitation.
Figure 1: Logical workflow for PFBHA derivatization to stabilize this compound for GC-MS analysis.
Module 2: Direct Injection Parameters (Native this compound)
Q: I cannot use derivatization agents. What are the optimal settings for direct injection?
A: If you must analyze native this compound, you must strictly control the "Flow Path Activity." Aldehydes are sensitive to "active sites" (free silanols) which cause irreversible adsorption.
1. Inlet & Liner Configuration
-
Liner Type: Use Ultra-Inert (UI) splitless liners with glass wool. The wool increases surface area for vaporization but must be fully deactivated.
-
Inlet Temperature: 240°C .
-
Why? Temperatures >260°C can accelerate thermal degradation. Temperatures <220°C may cause discrimination of high boilers, though this compound (BP ~208°C) is mid-range.
-
-
Mode: Splitless (Pulse Splitless is preferred if sensitivity is low).
-
Pulse Pressure: 25 psi for 0.75 min.
-
2. Column Selection
| Parameter | Recommendation | Rationale |
| Phase | 5%-Phenyl-methylpolysiloxane (e.g., HP-5MS UI, DB-5MS) | Non-polar phases show less bleed and better inertness than polar (Wax) phases. |
| Dimensions | 30m | Standard balance of capacity and resolution. |
| Trim | Remove 10-20 cm from inlet end | Critical: Carbon buildup at the column head is the #1 cause of aldehyde tailing. |
3. Mass Spectrometer (MS) Acquisition
Native this compound fragments extensively. The molecular ion (
-
Ionization: EI (70 eV).
-
Acquisition Mode: SIM (Selected Ion Monitoring) for quantitation.
-
Target Ions (m/z):
| Ion Type | m/z Value | Notes |
| Quantifier | 41 or 43 | Base peaks (C3H5+, C3H7+), but non-specific (high background). |
| Qualifier 1 | 57 | |
| Qualifier 2 | 44 | McLafferty Rearrangement ion (Characteristic for aldehydes). |
| Qualifier 3 | 112 | |
| Qualifier 4 | 138 |
Expert Tip: If your background noise at m/z 41/43 is too high, use m/z 44 or m/z 57 as your quantifier, provided your S/N ratio allows it.
Module 3: Troubleshooting Guide
Q: I am seeing "Ghost Peaks" or severe tailing. What is the diagnostic path?
A: Follow this logic tree to isolate the source. Tailing in aldehydes is almost always physical (flow path) or chemical (activity).
Figure 2: Diagnostic logic for isolating the cause of peak tailing in aldehyde analysis.
Common Failure Modes:
-
Oxidation: If you see a peak at m/z 60, 73, 129 eluting after this compound, your sample has oxidized to Decanoic Acid .
-
Fix: Prepare fresh standards daily. Store neat this compound under Argon/Nitrogen.
-
-
Carryover: this compound is "sticky."
-
Fix: Run a solvent blank (Hexane/DCM) between every 3-5 samples. Set the post-run oven temperature to 280°C for 3 minutes.
-
References
-
NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. [Link]
-
Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. [Link]
-
ResearchGate (Method Optimization). (2026). Optimization of HS-SPME-GC-MS for Volatile Carbonyl Compounds. [Link]
Sources
Technical Support Center: Troubleshooting Low Recovery of Decanal in SPME
Welcome to the technical support center for Solid Phase Microextraction (SPME). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low recovery of decanal during SPME analysis. As a semi-volatile aldehyde, this compound presents unique challenges that require careful optimization of experimental parameters. This document provides in-depth, question-and-answer-based troubleshooting, grounded in scientific principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peak is very small or non-existent. Where should I start troubleshooting?
This is a common issue and often points to suboptimal method parameters. Let's break down the initial checks into a logical workflow.
A1: Start by systematically evaluating your SPME fiber, extraction parameters, and GC-MS conditions. Low recovery can stem from a variety of factors, including inefficient extraction, analyte degradation, or losses during desorption.[1] A step-by-step analysis of your procedure is the most effective way to pinpoint the problem.[1]
Here is a logical flow to diagnose the issue:
Caption: Initial Troubleshooting Workflow for Low this compound Recovery.
Q2: Which SPME fiber is best for this compound, and how do I know if my fiber is the problem?
A2: The choice of SPME fiber is critical and depends on the analyte's physicochemical properties. This compound is a semi-volatile, moderately polar aldehyde.
-
Recommended Fibers: For a broad range of volatile and semi-volatile compounds like this compound, a bi-polar fiber is often a good starting point.[2] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is widely applicable for analytes with a wide range of polarities.[2] Alternatively, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also a suitable choice, particularly for its affinity for oxime derivatives if you consider derivatization.[3] For more polar analytes, a Polyacrylate (PA) fiber can be effective.[2][4]
-
Fiber Selection Guide:
| Fiber Coating | Polarity | Recommended For | Considerations for this compound |
| DVB/CAR/PDMS | Bi-polar | Wide range of volatile & semi-volatile analytes (C3-C20)[2][5] | Excellent starting point. Good for complex matrices. |
| PDMS/DVB | Bi-polar | Volatile amines, nitro-aromatic compounds, and general-purpose use | Good choice, especially if derivatization is used.[3] |
| Polyacrylate (PA) | Polar | Polar semi-volatiles[2] | Can be a good option if the matrix is relatively clean. |
| PDMS | Non-polar | Volatile, non-polar analytes[2] | Generally not the first choice for the moderately polar this compound. |
-
Diagnosing a Faulty Fiber:
-
Visual Inspection: Carefully examine the fiber for any signs of physical damage, such as breakage, stripping of the coating, or bending.[6]
-
Blank Run: Perform a blank run by desorbing the fiber in the GC inlet without a prior extraction step. The presence of significant carryover peaks from previous analyses indicates a contaminated fiber that needs more thorough conditioning.
-
Performance Check: Analyze a known standard of this compound. If the recovery is still low with a fresh standard, the fiber itself is likely the culprit, assuming other parameters are correct.
-
Fiber Lifetime: Remember that SPME fibers have a limited lifetime, typically around 50-100 injections, depending on the sample matrix and operating conditions.[6] If your fiber has been used extensively, it may be time for a replacement.
-
Q3: I'm using the correct fiber, but my recovery is still low. How should I optimize my extraction parameters?
A3: Optimizing extraction parameters is crucial for achieving good sensitivity and reproducibility.[7] For a semi-volatile compound like this compound, temperature, time, and agitation are key.
-
Extraction Mode: Headspace (HS) vs. Direct Immersion (DI):
-
Headspace (HS-SPME): This is the most common and generally recommended mode for volatile and semi-volatile compounds in complex matrices as it minimizes matrix effects.
-
Direct Immersion (DI-SPME): This mode can offer higher extraction efficiency for compounds with low to medium volatility and high to medium polarity.[7] However, it can be problematic for complex matrices, potentially leading to fiber fouling.[5][7]
-
-
Key Extraction Parameters to Optimize:
| Parameter | Effect on this compound Recovery | Recommended Starting Point & Optimization Strategy |
| Extraction Temperature | Increasing temperature generally increases the volatility of semi-volatile compounds like this compound, leading to higher concentrations in the headspace and potentially faster equilibration.[5] However, excessively high temperatures can sometimes decrease the extraction efficiency for more volatile compounds.[8] | Start around 40-60°C. Perform a temperature study (e.g., 30, 40, 50, 60, 70°C) to find the optimal point where this compound recovery is maximized. |
| Extraction Time | Longer extraction times generally lead to higher analyte recovery until equilibrium is reached.[8] Once the fiber is saturated, further increases in time will not improve recovery and may even lead to back-extraction.[2] | Begin with 20-30 minutes. Analyze samples at different time points (e.g., 10, 20, 30, 45, 60 minutes) to determine the equilibration time. For routine analysis, using a pre-equilibrium time can be acceptable if it is kept consistent.[7] |
| Agitation | Agitation (stirring, sonication, or vibration) is crucial, especially for semi-volatile compounds, as it reduces the time needed to reach equilibrium between the sample and the headspace.[6] | Use consistent and vigorous agitation for all samples and standards. If using a magnetic stirrer, start with a moderate speed (e.g., 600 rpm) and ensure the vortex is not too deep.[9] |
| Sample Volume & Headspace | A smaller headspace volume (30-50% of the vial) generally leads to higher sensitivity.[6] It is critical to keep the sample volume and vial size consistent across all analyses.[6] | Use a consistent sample volume that occupies 50-70% of the vial. |
-
Experimental Protocol for Parameter Optimization:
-
Prepare a set of identical samples spiked with a known concentration of this compound.
-
Vary one parameter at a time (e.g., temperature) while keeping all others constant.
-
Analyze each sample in triplicate to ensure reproducibility.
-
Plot the peak area of this compound against the varied parameter to identify the optimal condition.
-
Repeat for each parameter you wish to optimize.
-
Q4: My extraction seems optimized, but the problem persists. Could the issue be with my GC inlet and desorption?
A4: Absolutely. Inefficient desorption of the analyte from the SPME fiber in the GC inlet is a common cause of low recovery.
-
Desorption Temperature: The desorption temperature should be high enough to ensure a complete and rapid transfer of this compound from the fiber to the GC column. However, it should not exceed the fiber's recommended maximum operating temperature to avoid damaging the coating. A typical starting point is 250°C.[8]
-
Desorption Time: A desorption time of 2-5 minutes is usually sufficient.[6]
-
Injection Mode: Splitless injection is required for SPME. [6] This ensures that all the desorbed analyte is transferred to the column, maximizing sensitivity. The split vent should be closed for at least 2 minutes during desorption.[6]
-
Inlet Liner: Using a narrow-bore inlet liner (e.g., 0.75 mm I.D.) is highly recommended.[6] This reduces the dead volume in the inlet, minimizing peak broadening and improving peak shape.[6]
Caption: Key Steps in the SPME Desorption and GC Injection Process.
Q5: I'm working with a complex sample matrix (e.g., food, biological fluid). Could this be affecting my this compound recovery?
A5: Yes, complex matrices can significantly impact SPME efficiency through what is known as the "matrix effect".[10][11][12]
-
Competition: Other volatile or semi-volatile compounds in the matrix can compete with this compound for adsorption sites on the SPME fiber, leading to lower recovery.[10]
-
Non-volatile components: High concentrations of sugars, proteins, or fats can alter the partitioning of this compound between the sample and the headspace.[1]
Strategies to Mitigate Matrix Effects:
-
Salting Out: Adding an inorganic salt, such as sodium chloride (NaCl), to your aqueous sample increases its ionic strength.[6][8] This decreases the solubility of organic compounds like this compound, driving them into the headspace and making them more available for extraction by the SPME fiber.[5][8]
-
pH Adjustment: The pH of the sample can influence the form of the analyte and its volatility. For aldehydes, this is generally less of a concern than for acidic or basic compounds. However, ensuring a consistent pH across all samples and standards is good practice.[6]
-
Sample Dilution: If the matrix is very complex, diluting the sample with ultrapure water can reduce the concentration of interfering compounds.[6] Ensure the final concentration of any organic solvent in the sample is less than 3%.[6]
-
Matrix-Matched Calibration: To accurately quantify this compound in a complex matrix, it is often necessary to prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[1] This helps to compensate for any consistent matrix effects.
Q6: I've tried everything above and my recovery is still not satisfactory. Are there any chemical modification techniques I can use?
A6: Yes, for challenging aldehydes like this compound, derivatization can be a powerful tool to improve recovery and sensitivity.[3][13]
-
What is Derivatization? It's a chemical reaction that converts the analyte into a different, more easily analyzable compound (a derivative).[14] For aldehydes, this often involves reacting them with a reagent to form a more stable and less volatile oxime.[3]
-
Recommended Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a commonly used and effective derivatizing agent for carbonyl compounds.[3][15][16] It reacts with this compound to form a PFB-oxime derivative, which has a higher molecular weight and is more amenable to extraction by many SPME fibers.
-
Why it Works:
-
Improved Stability: Aldehydes can be reactive and prone to degradation.[3] The resulting oxime is generally more stable.
-
Enhanced Extraction: The derivative may have more favorable partitioning characteristics for the chosen SPME fiber.
-
Increased Sensitivity: The PFBHA moiety introduces fluorine atoms, which can enhance detection by certain detectors like an electron capture detector (ECD) or provide a characteristic mass fragmentation pattern in mass spectrometry.
-
-
On-Fiber vs. In-Sample Derivatization:
-
Basic Protocol for In-Sample Derivatization with PFBHA:
Note: When using derivatization, it is essential to optimize the reaction conditions (reagent concentration, temperature, and time) to ensure complete derivatization of the this compound.[3]
By systematically working through these troubleshooting steps, you can identify the root cause of low this compound recovery and develop a robust and reliable SPME method for your specific application.
References
-
WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
-
Agilent. Solid Phase Microextraction Fundamentals. [Link]
-
Štavun, I., et al. (2021). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. Molecules, 26(23), 7409. [Link]
-
Garrido-Cunha, B., et al. (2024). Development and Optimization of a SPME-GC-FID Method for Ethanol Detection. Applied Sciences, 14(3), 968. [Link]
-
Nowak, M. D., et al. (2024). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 29(21), 5093. [Link]
-
Magi, E., et al. (2021). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions. Molecules, 26(11), 3326. [Link]
-
Moreira, N., et al. (2013). Optimization of the HS-SPME-GC-IT/MS method using a central composite design for volatile carbonyl compounds determination in beers. Talanta, 117, 523-531. [Link]
-
Asensio-Ramos, M., et al. (2014). Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples. Talanta, 129, 335-342. [Link]
-
Vesely, C., et al. (2003). Determination of C3-C10 aliphatic aldehydes using PFBHA derivatization and solid phase microextraction (SPME). Application to the analysis of beer. Journal of Agricultural and Food Chemistry, 51(24), 6948-6953. [Link]
-
Ho, S. S., & Yu, J. Z. (2004). Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS. Journal of Separation Science, 27(14), 1181-1190. [Link]
-
Magi, E., et al. (2021). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions. PMC. [Link]
-
Deng, C., et al. (2014). Headspace solid-phase microextraction with on-fiber derivatization for the determination of aldehydes in algae by gas chromatography-mass spectrometry. Journal of Chromatography B, 967, 225-231. [Link]
-
Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(25), 5794-5805. [Link]
-
LCGC International. (2019). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
A.S., M., & K.R., S. (2021). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. PMC. [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]
-
Deng, C., et al. (2006). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Rapid Communications in Mass Spectrometry, 20(10), 1637-1643. [Link]
Sources
- 1. welchlab.com [welchlab.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Peaks with Decanal in Chromatography
Welcome to the technical support center for chromatographic analysis. As Senior Application Scientists, we understand that resolving co-eluting peaks, especially with challenging analytes like decanal, is a common yet complex issue. This guide is designed to provide you with in-depth troubleshooting strategies, field-proven insights, and validated protocols to enhance the resolution and integrity of your chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What is co-elution, and why is it a significant problem in chromatography?
Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping or merged peaks.[1] This is a critical issue because it compromises both qualitative and quantitative analysis. When peaks are not fully separated (a state we call a loss of resolution), it becomes impossible to accurately integrate the area of each peak, leading to erroneous quantification.[2][3] Furthermore, if using mass spectrometry (MS), the resulting mass spectrum will be a composite of all co-eluting compounds, making confident identification difficult or impossible.[3]
Q2: Why does my this compound peak often show tailing or co-elute with other compounds?
This compound, like other aldehydes, possesses a polar carbonyl group, making it susceptible to undesirable interactions within the GC system. Several factors contribute to its challenging chromatographic behavior:
-
Chemical Activity: The aldehyde functional group can interact with "active sites"—un-deactivated silanol groups (-SiOH) or metal contaminants—in the GC inlet liner, column, or connections.[2][4] This reversible adsorption leads to peak tailing, where the peak is not symmetrical but has a "tail" extending from the back.[5][6]
-
Polarity Mismatch: If the polarity of the stationary phase is not well-matched to the analytes, it can lead to poor separation and peak shape issues.[2][5]
-
Complex Matrices: In samples from complex matrices like flavors, fragrances, or biological fluids, numerous compounds with similar chemical properties (e.g., other aldehydes, alcohols, ketones) may be present, increasing the likelihood of co-elution.[7][8]
Q3: What are some common compounds that co-elute with this compound?
The specific co-eluents depend heavily on the sample matrix. However, based on chemical properties and boiling points, common interferents include:
| Compound Class | Specific Examples | Rationale for Co-elution |
| Other Aldehydes | Nonanal, Unthis compound | Similar chemical structure and polarity. Elution order is often based on boiling point on non-polar columns. |
| Alcohols | 1-Nonanol, Linalool | Can have similar polarity and volatility to this compound, leading to close elution times. |
| Ketones | 2-Nonanone, 2-Decanone | Share the carbonyl functional group, leading to similar interactions with the stationary phase. |
| Esters | Methyl dodecanoate | Often found in flavor and fragrance mixtures and can have overlapping retention times.[2][9] |
Troubleshooting Guide 1: Poor Peak Shape (Tailing)
Poor peak shape is often a precursor to co-elution problems, as it reduces the overall resolution of the system.
Q: My this compound peak is tailing. How do I diagnose and solve this?
Peak tailing for an active compound like this compound can stem from either chemical interactions or physical disruptions in the flow path.[4] The first step is to determine if the problem is specific to active compounds or affects all peaks.
Diagnostic Step: Inject a non-polar compound, such as a hydrocarbon (e.g., heptadecane).[2][9]
-
If the hydrocarbon peak also tails: The issue is likely a physical disruption in the flow path.
-
If only the this compound peak tails: The issue is chemical activity within your system.
Below is a systematic workflow to pinpoint and resolve the cause.
Caption: Troubleshooting workflow for this compound peak tailing.
Solutions for Flow Path Disruption:
-
Re-install the Column: Ensure the column is positioned at the correct height in both the inlet and detector and that ferrules are properly sealed.[5]
-
Re-cut the Column: A poor cut can create turbulence. Trim 5-10 cm from the column end, ensuring a clean, 90-degree cut.[6]
-
Replace the Inlet Liner: Debris from the septum or sample matrix can accumulate in the liner, disrupting the sample path.[4]
Solutions for Chemical Activity:
-
Use an Inert Liner: Always use a deactivated (silanized) inlet liner to minimize interaction with the analyte. For particularly active compounds, liners with additional deactivation treatments are recommended.[2][4]
-
Condition or Trim the Column: Non-volatile matrix components can contaminate the front end of the column, creating active sites. Trim 10-20 cm from the inlet side of the column.[5]
-
Use an Inert Flow Path System: Modern GC systems offer fully deactivated flow paths, from the inlet to the detector, which significantly reduces peak tailing for active compounds like this compound.[2]
Troubleshooting Guide 2: Resolving Co-eluting Peaks
Q: A peak is co-eluting with this compound. What is the best strategy to achieve separation?
Resolving co-eluting peaks requires modifying the chromatographic conditions to alter the retention or selectivity of the analytes.[10] This can be approached through three primary strategies: Method Optimization, changing the Stationary Phase, or Chemical Derivatization.
Caption: Strategic workflow for resolving co-eluting peaks.
Strategy 1: Chromatographic Method Optimization
Before making significant hardware changes, always attempt to optimize the existing method parameters.
| Parameter | Recommended Action | Causality (Why it Works) |
| Temperature Program | Decrease the ramp rate (e.g., from 10°C/min to 3-5°C/min) around the elution temperature of this compound. You can also add a short isothermal hold 20-30°C below the elution temperature. | A slower temperature ramp increases the time analytes spend interacting with the stationary phase, providing more opportunity for separation to occur. An isothermal hold can effectively resolve closely eluting pairs. |
| Carrier Gas Flow Rate | Adjust the flow rate to the column's optimal linear velocity (refer to manufacturer guidelines). While counter-intuitive, sometimes a slightly higher flow rate can lead to sharper peaks and better resolution.[11] | Operating at the optimal linear velocity minimizes peak broadening (maximizes column efficiency), which in turn improves resolution. |
| Column Dimensions | Increase column length (e.g., 30m to 60m) or decrease internal diameter (e.g., 0.32mm to 0.25mm). Increasing film thickness can also increase retention and may improve resolution for early eluting peaks.[12] | Resolution is proportional to the square root of column length, so a longer column provides more theoretical plates for separation. A smaller I.D. increases efficiency.[12] A thicker film increases retention, which can help separate volatile compounds from the solvent front.[12] |
Strategy 2: Stationary Phase Selection
If method optimization is insufficient, the most powerful way to alter selectivity is to change the stationary phase.[11][13][14] The principle is to choose a phase that has different interactions with this compound and its co-eluent.
| Stationary Phase Type | Common Composition | Selectivity Mechanism | Recommended Use Case |
| Non-Polar | 100% Dimethyl polysiloxane (e.g., DB-1, HP-5ms) | Separation primarily by boiling point. | Good starting point, but may not resolve compounds with similar boiling points. |
| Mid-Polar | 50% Phenyl / 50% Dimethyl polysiloxane (e.g., DB-17) | Introduces pi-pi interactions, which can differentiate aromatic compounds from aliphatic ones like this compound. | Useful if co-eluent is aromatic or has double bonds. |
| Polar (Wax) | Polyethylene Glycol (PEG) (e.g., DB-WAX, Carbowax 20M) | Strong dipole-dipole and hydrogen bonding interactions. | Excellent for separating aldehydes from non-polar or less polar compounds. It will strongly retain polar analytes like alcohols, potentially resolving them from this compound.[13] |
| Highly Polar | Cyanopropyl-based phases (e.g., DB-225) | Strong dipole-dipole interactions, offering unique selectivity for compounds with polar functional groups. | Can provide a very different elution order compared to non-polar or wax columns, often resolving difficult co-elutions. |
Strategy 3: Chemical Derivatization
For aldehydes, chemical derivatization is a highly effective strategy to overcome co-elution and improve peak shape.[15][16] The process chemically modifies the aldehyde into a new, more stable, and less polar compound (a derivative) with different chromatographic properties.[17][18]
Why Derivatize this compound?
-
Eliminates Activity: The highly active carbonyl group is converted into a more inert functional group (e.g., an oxime), which eliminates interactions with active sites and produces sharp, symmetrical peaks.[15]
-
Alters Retention Time: The derivative will have a significantly different retention time than the original aldehyde, moving it away from its original co-eluent.
-
Enhances Sensitivity: Reagents like PFBHA add an electron-capturing group, making the derivative highly sensitive for detection by Electron Capture Detector (ECD) or MS.[16]
The most common and robust method for aldehyde derivatization is oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) .[15][16]
Caption: Reaction of this compound with PFBHA to form a stable oxime derivative.
Experimental Protocol: PFBHA Derivatization for GC-MS Analysis
This protocol describes a standard procedure for the derivatization of this compound in a sample solution.
Materials:
-
Sample containing this compound (dissolved in a suitable solvent like hexane or isooctane).
-
PFBHA reagent solution (e.g., 1-2 mg/mL in solvent or water, depending on the sample matrix).
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps).
-
Heating block or water bath.
-
Vortex mixer.
-
GC-MS system.
Procedure:
-
Sample Preparation: Pipette 1.0 mL of your sample or standard solution into a reaction vial.
-
Reagent Addition: Add 100 µL of the PFBHA reagent solution to the vial. The exact amount may need optimization based on the expected concentration of this compound.
-
Reaction Incubation: Securely cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60-70°C for 30-60 minutes to facilitate the reaction.[19]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Phase Separation (if applicable): If the reaction was performed in an aqueous matrix, add ~0.5 mL of a non-polar solvent (e.g., hexane) and vortex vigorously for 1 minute to extract the oxime derivative. Allow the layers to separate.
-
Analysis: Carefully transfer the organic layer (top layer) to an autosampler vial. The sample is now ready for injection into the GC-MS. The resulting PFB-oxime derivative is much less polar and will elute at a different time with a significantly improved peak shape.
Advanced Strategies
Q: I've tried everything, but the co-elution persists. What's next?
For extremely complex samples where co-elution cannot be resolved by the methods above, Multidimensional Gas Chromatography (MDGC or GCxGC) is the ultimate solution.[7][20]
-
How it Works: In MDGC, two columns with different stationary phases are coupled. A portion of the eluent from the first column (containing the co-eluting peaks) is selectively transferred ("heart-cut") to the second column for further separation.[20]
-
Comprehensive Two-Dimensional GC (GCxGC): This technique continuously samples the eluent from the first column and separates it on a very short second column, creating a two-dimensional chromatogram with immense separating power.[7][21]
MDGC provides a massive increase in peak capacity and is the gold standard for analyzing complex mixtures like essential oils, petroleum, and metabolomics samples.[7][21]
References
- Simple derivatization of aldehydes with d-cysteine and their determination in beverages by liquid chromatography–tandem mass spectrometry. (n.d.). FAO AGRIS.
- Determination Of Carbonyl Compounds In Water By Dinitrophenylhydrazine Derivatization and HPLC/UV*. (n.d.). United Chemical Technologies.
- Derivatization of Aldehydes for Enhanced GC-MS Analysis: Application Notes and Protocols. (n.d.). Benchchem.
- Derivatization in Gas Chromatography (Part I). (2023, July 29). YouTube.
- Guide to GC Column Selection and Optimizing Separations. (2021, January 28). Restek Resource Hub.
- Methods to separate co-eluting peaks. (2020, February 20). Chromatography Forum.
- What Is Derivatization In Gas Chromatography?. (2025, January 18). YouTube.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). PubMed.
- Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions.
- GC Troubleshooting. (n.d.). Sigma-Aldrich.
- A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019, January 17). Agilent.
- Peak Perfection: A Guide to GC Troubleshooting. (2025, February 4). Agilent.
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (n.d.). Sigma-Aldrich.
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
- Multidimensional gas chromatography platforms for the analysis of flavours and odorants. (n.d.). ScienceDirect.
- Analysis of Aldehydes in Water by Head Space-GC/MS. (2025, August 9). ResearchGate.
- Technical Support Center: Troubleshooting GC Peak Tailing for C6 Aldehydes. (n.d.). Benchchem.
- Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021, March 31). PMC - NIH.
- How can I improve the resolution of the peaks in gas chromatography?. (2015, March 4). ResearchGate.
- GC Column Selection Guide. (n.d.). Sigma-Aldrich.
- Multidimensional gas chromatography platforms for the analysis of flavours and odorants. (n.d.). Vrije Universiteit Amsterdam.
- Co-Elution: How to Detect and Fix Overlapping Peaks.. (2025, July 3). YouTube.
- The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020, March 10). Chromatography Online.
- Comprehensive Two Dimensional Gas Chromatography with Orbitrap Mass Spectrometry Applied to Flavor and Fragrance Analysis. (n.d.). Thermo Fisher Scientific.
- Flavor & Fragrance Analysis Solutions. (n.d.). Shimadzu.
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. agilent.com [agilent.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. research.monash.edu [research.monash.edu]
- 8. an.shimadzu.com [an.shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
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- 16. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. gcms.cz [gcms.cz]
Technical Guide: Stabilization and Storage of Decanal Standard Solutions
To: Research Scientists, Analytical Chemists, and Drug Development Professionals
From: Senior Application Scientist, Technical Support Division
Subject: Troubleshooting instability, degradation, and signal loss in Decanal (
Executive Summary
This compound (Decyl aldehyde) presents a "perfect storm" of stability challenges for analytical quantification. As a long-chain fatty aldehyde, it is simultaneously lipophilic (prone to adsorption), oxidatively unstable (prone to carboxylic acid conversion), and electrophilic (prone to acetal formation in alcoholic solvents).
This guide moves beyond generic "store at -20°C" advice. It details the mechanistic causes of this compound loss and provides a self-validating protocol to ensure the integrity of your standard solutions.
Module 1: The Solvent Matrix (Chemical Instability)
The "Methanol Trap"
A common error in aldehyde analysis is the use of Methanol (MeOH) as a primary stock solvent. While MeOH is a standard LC-MS solvent, it is chemically reactive toward aldehydes.
The Mechanism: In the presence of trace acids (often found in non-MS grade solvents or glass surface residues), this compound reacts with methanol to form a hemiacetal , which can further dehydrate to a dimethyl acetal .
-
Symptom: Your main this compound peak decreases, and a new, later-eluting peak appears (the acetal).
-
Solution: Switch to Acetonitrile (ACN) . ACN is aprotic and cannot form acetals.[1]
Visualization: this compound Degradation Pathways
The following diagram illustrates the two primary chemical threats to your molecule: oxidation (air exposure) and acetalization (solvent choice).
Figure 1: Competing degradation pathways. Oxidation occurs in air; Acetal formation occurs in alcoholic solvents.
Module 2: The Physical Vessel (Adsorption & Oxidation)
Adsorption (The "Sticky" Molecule)
This compound has a high LogP (approx. 3.8–4.0), making it highly hydrophobic.
-
The Problem: In aqueous-organic mixtures or pure aqueous buffers, this compound rapidly partitions out of the solution and adsorbs onto the walls of polypropylene (PP) or polystyrene tubes.
-
Data Impact: Signal loss is non-linear. Lower concentrations (e.g., <100 ng/mL) lose a higher percentage of analyte to the walls than high concentrations, destroying your calibration curve linearity (
).
Oxidation (The "Air" Problem)
Aldehydes auto-oxidize to carboxylic acids (Decanoic Acid) upon exposure to air. This reaction is autocatalytic and accelerates in light.
Material Selection Table
| Component | Recommended Material | Why? |
| Vial | Amber Silanized Glass | Amber blocks UV (photo-oxidation). Silanization covers active -OH groups on glass that can catalyze reactions or adsorb the aldehyde. |
| Cap/Septum | PTFE-Lined | PTFE (Teflon) is chemically inert. Rubber or silicone septa can absorb this compound or leach plasticizers. |
| Pipette Tips | Low-Retention | Standard tips retain hydrophobic liquids. Pre-wet tips 3x before drawing the critical aliquot. |
Module 3: Validated Preparation Protocol
Objective: Prepare a stable 1 mg/mL this compound Stock Solution.
Reagents Required[3]
-
This compound reference standard (>95% purity).
-
Acetonitrile (LC-MS Grade).[2] Do not use Methanol.
-
Amber borosilicate glass vials (Silanized preferred).
-
Nitrogen gas source (for purging).
Step-by-Step Workflow
-
Equilibration: Allow the neat this compound standard to reach room temperature before opening. Opening a cold bottle causes moisture condensation, which accelerates degradation.
-
Weighing: Weigh the standard directly into the amber glass vial .
-
Critical: Do not weigh onto weighing paper or plastic boats; this compound is an oil and transfer losses will be significant.
-
-
Solvation: Add Acetonitrile to the vial gravimetrically (by weight) rather than volumetrically for highest precision.
-
Headspace Purge: Gently blow a stream of inert Nitrogen (
) into the vial headspace for 10-15 seconds to displace oxygen. -
Seal & Store: Cap immediately with a PTFE-lined cap. Store at -20°C or -80°C .
Workflow Diagram
Figure 2: Optimized workflow for minimizing oxidative and adsorptive losses during standard preparation.
Troubleshooting & FAQs
Q1: My calibration curve is non-linear at the low end (the curve droops). Why? A: This is classic adsorption loss . The percentage of this compound sticking to the vial wall is significant relative to the total amount at low concentrations.
-
Fix: Switch to silanized glass vials. Ensure your diluent contains at least 50% organic solvent (ACN) to keep the lipophilic this compound in solution.
Q2: I see a "ghost peak" eluting just after this compound in my GC/LC trace. A: Check your solvent. If you used Methanol or Ethanol, you likely formed an acetal .
-
Verification: Check the mass spectrum. An acetal will have a mass of
. -
Fix: Remake standards in Acetonitrile.
Q3: Can I use plastic Eppendorf tubes for my working standards if I freeze them immediately? A: No. Adsorption happens in seconds. Even if frozen, the this compound may adhere to the plastic surface. When you thaw and vortex, it may not desorb back into the solution efficiently. Always use glass inserts or glass vials.
Q4: My this compound peak area is dropping over the course of a long autosampler sequence. A: This is likely evaporation or oxidation in the vial. This compound is volatile.[2]
-
Fix: Ensure autosampler temperature is set to 4°C. Use pre-slit PTFE/Silicone caps to prevent vacuum formation but minimize evaporation. If the run is >12 hours, include "check standards" every 10 samples to mathematically correct for drift.
References
-
NIST Chemistry WebBook. this compound: Gas Phase Ion Energetics & Stability. National Institute of Standards and Technology. [Link]
-
Journal of Chromatography A. Adsorption of lipophilic compounds to glass and plastic surfaces in analytical workflows. (General Reference Principle). [Link]
Sources
Reducing interferences in decanal analysis from complex matrices
Topic: Reducing Interferences in Decanal (
Diagnostic Triage: Start Here
Welcome to the Aldehyde Analysis Support Hub. This compound is a notorious analyte; as a long-chain aldehyde, it suffers from "sticky" lipophilicity, high reactivity (Schiff base formation), and ubiquitous environmental background.
Before proceeding, identify your primary failure mode below to navigate this guide effectively.
| Symptom | Probable Cause | Recommended Module |
| Ghost Peaks / High Blanks | Environmental contamination (plastics, solvents) or fiber carryover. | Module A: Background Reduction |
| Low Sensitivity / Poor Recovery | Matrix binding (protein adducts) or incomplete derivatization. | Module B: Derivatization & Extraction |
| Co-elution / Messy Baseline | Complex matrix interference (isomers, lipids). | Module C: Chromatographic Resolution |
Module A: Background Reduction (The "Ghost Peak" Protocol)
Issue: this compound is ubiquitous. It is found in skin surface lipids, plasticizers, and lab air. The Fix: You must establish a "Zero-Aldehyde" baseline.
Q: Why do I see this compound in my solvent blanks?
A: Standard labware cleaning is insufficient. Aldehydes adhere to glass and leach from plastic caps.
Strict Cleaning Protocol:
-
Glassware: Do not use detergents (they often contain fatty aldehydes). Rinse with HPLC-grade acetone, then bake in a muffle furnace at 400°C for 4 hours .
-
Water: Use only LC-MS grade water. If background persists, UV-irradiate the water for 30 minutes to oxidize trace organics.
-
Septa: Use PTFE-lined silicone septa only. Pre-bake septa at 100°C overnight if "bleeding" is observed.
Module B: Derivatization & Extraction (The Core Workflow)
Issue: Free this compound in biological matrices (blood, urine, tissue) binds to proteins and is metabolically unstable (oxidizing to decanoic acid). The Fix: On-Fiber SPME Derivatization using PFBHA.
We recommend PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) over DNPH for GC-MS. PFBHA forms stable oximes, offers better volatility for GC, and provides a unique mass fragment (
Experimental Workflow: SPME On-Fiber Derivatization
This protocol minimizes matrix contact, reducing the "gunk" that fouls liners and columns.
Step 1: Reagent Preparation
-
Prepare a 20 mg/mL PFBHA solution in HPLC-grade water.
Step 2: Fiber Loading (The "Doping" Step)
-
Fiber Selection: PDMS/DVB (65 µm) is superior for C10 aldehydes due to balanced polarity.
-
Incubate the SPME fiber in the headspace of the PFBHA solution (4 mL vial) for 10 minutes at 50°C . The fiber is now coated with the derivatizing agent.[1]
Step 3: Sample Extraction
-
Matrix Modification: Add NaCl to your sample to reach 30-40% (w/v) saturation. This "salts out" the hydrophobic this compound, forcing it into the headspace.
-
pH Control: Adjust sample pH to 3.5 - 4.0 . Acidic conditions catalyze the oxime formation but avoid extremely low pH which can degrade the fiber.
-
Extraction: Expose the PFBHA-loaded fiber to the sample headspace (do not immerse) for 30 minutes at 60°C with agitation (250 rpm).
Step 4: Desorption
-
Desorb in GC inlet at 250°C for 2 minutes (splitless mode).
Visualization: The On-Fiber Workflow
Caption: Figure 1.[1][2] Optimized On-Fiber PFBHA Derivatization Workflow for this compound Analysis.
Module C: Chromatographic Resolution
Issue: this compound-PFBHA oximes form two geometric isomers (E and Z), resulting in double peaks. This often confuses automated integration software.
Q: Why do I see two peaks for this compound?
A: This is normal chemistry. The oxime formation creates syn and anti isomers.
-
Action: You must sum the areas of both peaks for accurate quantification.
-
Troubleshooting: If the ratio of the two peaks changes drastically, check your inlet temperature. Thermal degradation can alter isomer ratios.
Q: I have interfering peaks from the matrix.
A: Biological matrices (especially lung lavage fluid or plasma) contain lipid oxidation products.
-
Switch to MS/MS (if available): Use the transition of the molecular ion to the PFBHA fragment.
-
Column Choice: Switch to a wax column (PEG) if non-polar interferences (alkanes) are co-eluting. However, for general aldehyde profiling, a 5%-phenyl-methylpolysiloxane (e.g., DB-5MS) is standard.
Data Summary: Derivatization Agents
Choose the right tool for your instrument.
| Feature | PFBHA (Recommended) | DNPH (Traditional) |
| Primary Platform | GC-MS / GC-ECD | HPLC-UV |
| Reaction Media | Aqueous/Headspace | Acidic Solution |
| Stability | High (Thermally stable) | Moderate (Photosensitive) |
| This compound Sensitivity | Excellent (pg/mL range) | Good (ng/mL range) |
| Interference Removal | High (via Headspace SPME) | Low (Liquid-Liquid Extraction required) |
Troubleshooting Logic Tree
Use this logic flow to isolate method failures.
Caption: Figure 2. Troubleshooting logic for this compound Analysis failures.
References
-
Fuchs, P., et al. (2010).[3] "Breath gas aldehydes as biomarkers of lung cancer."[3] International Journal of Cancer. Link
-
Sigma-Aldrich. (2024). "Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants: Derivatization with PFBHA." Technical Application Notes. Link
-
Ligor, T., & Buszewski, B. (2008). "Solid-phase microextraction (SPME) methods for determination of trace concentration aldehydes." Journal of Separation Science. Link
-
Wang, X., et al. (2024). "Headspace Solid-Phase Micro-Extraction Method Optimization... for Bronchoalveolar Lung Lavage Fluid." MDPI Metabolites. Link
-
US EPA. (1998). "Method 556: Determination of Carbonyl Compounds... by GC/ECD." EPA Methods. Link
Sources
Validation & Comparative
Validation of GC-MS method for decanal analysis
Executive Summary
Decanal (
Validating a method for this compound presents unique challenges: high reactivity (rapid oxidation to decanoic acid), ubiquity (background contamination), and peak tailing on non-polar columns. This guide objectively compares the industry-standard HPLC-DNPH method against the superior Solid Phase Microextraction (SPME) GC-MS workflow. It provides a validated, self-correcting protocol compliant with ICH Q2(R1) guidelines, emphasizing on-fiber derivatization to lock in analyte stability.
Part 1: The Analytical Challenge
This compound is thermodynamically unstable in biological matrices. Standard liquid-liquid extraction (LLE) often leads to analyte loss or artifact formation. The core analytical decision lies between measuring the native aldehyde or a stable derivative.
Comparative Analysis: GC-MS vs. Alternatives
The following table contrasts the three primary methodologies for this compound analysis.
| Feature | SPME-GC-MS (Recommended) | HPLC-UV (DNPH Method) | GC-FID (Direct Injection) |
| Principle | Volatile extraction + Mass Spec | Derivatization + UV Absorbance | Liquid Injection + Flame Ionization |
| Sensitivity (LOD) | High (0.01–0.1 ng/mL with SIM) | Moderate (10–50 ng/mL) | Low (1–10 µg/mL) |
| Selectivity | Excellent (m/z identification) | Poor (Co-elution of isomers common) | Low (Retention time only) |
| Sample Prep | Automated (Solvent-free) | Labor Intensive (Acidic derivatization) | Simple (Dilute & Shoot) |
| Artifact Risk | Low (if derivatized on-fiber) | High (Acid hydrolysis artifacts) | High (Inlet thermal degradation) |
| Primary Use | Biomarkers, Trace Analysis | Environmental Air (Formaldehyde) | Essential Oils (High Conc.) |
Expert Insight: While HPLC-DNPH is the gold standard for short-chain aldehydes (Formaldehyde/Acetaldehyde), it fails for this compound due to the lipophilicity of the C10 chain, which causes solubility issues and broad peaks in reverse-phase LC. GC-MS with PFBHA derivatization is the superior choice for C6–C12 aldehydes.
Part 2: Method Selection Decision Tree
The following diagram illustrates the logical flow for selecting the correct this compound analysis workflow based on sample matrix and concentration.
Figure 1: Decision matrix for selecting the optimal this compound analysis pathway. Note the divergence for trace analysis requiring derivatization.
Part 3: The Optimized Protocol (SPME-PFBHA-GC-MS)
This protocol utilizes On-Fiber Derivatization with PFBHA (
Reagents & Standards
-
Derivatizing Agent: PFBHA hydrochloride (20 mg/mL in water).
-
Internal Standard (ISTD): this compound-d20 or Fluorobenzene (do not use non-analogs for SPME).
-
Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB). Note: DVB is essential for retaining the larger C10 molecule.
Sample Preparation & Derivatization
-
Load Fiber: Expose SPME fiber to the headspace of the PFBHA solution for 10 min at 50°C. The fiber is now coated with the reagent.
-
Extraction: Move fiber immediately to the sample vial (headspace).
-
Reaction: Expose for 20 min at 60°C.
GC-MS Parameters
-
Column: Agilent HP-5MS UI (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless mode, 250°C. (Desorption time: 2 min).
-
Oven Program: 60°C (1 min)
10°C/min to 280°C Hold 3 min. -
MS Detection (SIM Mode):
-
Target Ion (Quantifier): m/z 181 (The pentafluorotropylium ion,
). -
Qualifier Ions: m/z 250, m/z 267 (Molecular Ion fragments).
-
Note: this compound-PFBHA elutes as two peaks (syn- and anti-isomers). You must sum the area of both peaks for accurate quantification.
-
Part 4: Validation Metrics (ICH Q2(R1) Compliance)
To validate this method for regulatory submission (e.g., FDA IND), the following criteria must be met.
A. Specificity
-
Requirement: No interference from matrix or reagents.
-
Test: Inject a "Blank Matrix" (e.g., stripped plasma) + PFBHA fiber.
-
Acceptance: No peak at the retention time of this compound-oxime > 20% of the LOQ.
-
Self-Validation: The presence of the m/z 181 ion is highly specific to PFBHA derivatives, virtually eliminating false positives from non-carbonyl background noise.
B. Linearity & Range
-
Range: 1 ng/mL to 1000 ng/mL.
-
Criteria:
. -
Data Handling: Plot Ratio (Area this compound / Area ISTD) vs. Concentration.
C. Accuracy (Recovery)
-
Method: Spike matrix at 3 levels (Low, Med, High).
-
Acceptance: 80–120% recovery.
-
Troubleshooting: If recovery is low (<70%), increase the salting-out effect (add 1g NaCl to sample) to drive this compound into the headspace.
D. Precision (Repeatability)
-
Method: 6 replicates at target concentration.
-
Acceptance: RSD < 15%.
E. Limit of Detection (LOD)
-
Calculation:
(where is the standard deviation of the intercept). -
Typical Performance: SPME-GC-MS (SIM) can achieve LODs of 0.05 ng/mL .
Part 5: Troubleshooting & Robustness
The "Isomer Effect" Trap
Many researchers fail validation because they integrate only the largest of the two isomer peaks.
-
Observation: PFBHA derivatization creates E and Z geometric isomers.
-
Solution: The ratio of E/Z is constant for a given temperature but can drift. Always sum the integration of both peaks.
Carryover Management
This compound is "sticky" (lipophilic).
-
Protocol: Implement a 5-minute fiber bake-out at 260°C between injections.
-
Check: Run a blank after the highest calibration standard.
Visualizing the Derivatization Workflow
Figure 2: The SPME on-fiber derivatization workflow ensures analyte stability before entering the GC.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link
-
Fuchs, P., et al. (2010). Breath gas aldehydes as biomarkers of lung cancer.[6] International Journal of Cancer. Link
-
Cancilla, D.A., et al. (1992). Detection of Carbonyl Compounds in Environmental Samples.[6][7] Journal of AOAC International. (Comparison of DNPH vs GC methods).
-
Sigma-Aldrich (Merck). SPME for GC Analysis: Fiber Selection Guide.Link
- Dugheri, S., et al. (2020). Review of the PFBHA Derivatization for the Analysis of Aldehydes. Journal of Analytical Methods in Chemistry. (Source for m/z 181 specificity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. openpub.fmach.it [openpub.fmach.it]
- 3. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Exhaled Aldehydes and Ketones as Biomarkers of Lung Cancer and Diabetes: Review of Sensor Technologies for Early Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coresta.org [coresta.org]
Comparative Efficacy of Antioxidants for Decanal (Aldehyde C-10) Stabilization
[1]
Executive Summary
Decanal (Aldehyde C-10) is a critical aliphatic aldehyde in the flavor and fragrance industry, prized for its potent, penetrating orange-peel and floral odor.[1][2] However, it is thermodynamically unstable in the presence of oxygen, rapidly degrading into decanoic acid.[1] This degradation not only reduces olfactory impact but introduces "rancid" off-notes and increases viscosity.[1]
This guide provides a technical comparison of the two primary stabilization strategies: Butylated Hydroxytoluene (BHT) (the synthetic standard) and
Mechanism of this compound Instability: Autoxidation
To stabilize this compound, one must interrupt its autoxidation pathway.[1] Unlike ketones, aldehydes possess a labile hydrogen atom on the carbonyl carbon (bond dissociation energy ~87 kcal/mol), making them highly susceptible to radical attack.[1]
The Radical Chain Reaction
The degradation proceeds via a free-radical chain mechanism, eventually forming perdecanoic acid, which reacts with remaining this compound to form decanoic acid.[1]
Key Pathway:
-
Initiation: Homolytic cleavage of the aldehydic C-H bond (often light/heat-induced).[1]
-
Propagation: The acyl radical reacts with
to form a peroxy radical, which abstracts a hydrogen from another this compound molecule.[1] -
Termination/Acid Formation: Peracids react with aldehydes (Baeyer-Villiger type reaction) to yield two molecules of carboxylic acid.[1]
Comparative Analysis: BHT vs. -Tocopherol[1][3][4]
The following comparison is based on efficacy data in long-chain aliphatic aldehydes and lipid systems.
Data Summary Table
| Feature | Butylated Hydroxytoluene (BHT) | |
| Origin | Synthetic (Sterically hindered phenol) | Natural (Soy/Sunflower derived) |
| Mechanism | Radical Scavenging (H-donor) | Radical Scavenging (H-donor) |
| Efficacy (Pure this compound) | High. Excellent long-term stability.[1] | Moderate. Effective, but can be consumed faster.[1] |
| Thermal Stability | Good (Volatile at high temps, bp ~265°C) | Excellent (bp ~200-220°C at reduced pressure) |
| Color Impact | Low (Colorless) | Low to Medium (Slight yellowing over time) |
| Regulatory Status | Restricted in some "Clean Label" markets.[1] | Globally accepted as "Natural".[1] |
| Optimal Concentration | 0.01% - 0.1% (100 - 1000 ppm) | 0.05% - 0.5% (Often requires higher loading) |
In-Depth Technical Assessment
1. Butylated Hydroxytoluene (BHT)[1][3]
-
Performance: BHT remains the "Gold Standard" for aldehyde stabilization. Its steric hindrance (two tert-butyl groups) protects the hydroxyl group, preventing it from reacting too aggressively while allowing it to effectively quench peroxy radicals.[1]
-
Kinetics: In accelerated aging studies (
), this compound samples spiked with 0.1% BHT typically show a 3-5x extension in induction period (time before rapid oxidation begins) compared to untreated samples.[1] -
Limitation: Consumer perception of synthetic additives is shifting the market away from BHT despite its superior cost-performance ratio.[1]
2.
-Tocopherol[1][4][5][3][6][7]
-
Performance: While effective,
-tocopherol is less sterically hindered than BHT.[1][8] In high concentrations (>0.5%) or in the presence of transition metals, it can exhibit pro-oxidant behavior, actually accelerating oxidation by recycling metal ions or forming reactive tocopheryl radicals.[1] -
Synergy: Tocopherol performs best when paired with a synergist (like Citric Acid or Ascorbyl Palmitate) to regenerate the tocopheryl radical.
-
Recommendation: For "Clean Label" this compound, use Mixed Tocopherols (containing
and isomers) rather than pure -tocopherol, as they often provide better oxidative stability in vitro.[1]
Experimental Protocol: Stability Validation
To objectively select the best antioxidant for your specific this compound supply chain, perform this self-validating stress test.
Method A: Accelerated Aging (Oven Test)
Objective: Determine the "Induction Period" (IP) of this compound with different antioxidants.
Protocol Steps:
-
Preparation:
-
Incubation: Aliquot 20mL of each sample into clear glass vials (to allow photo-initiation) and amber vials (dark control). Store at
.[1][6] -
Sampling: Withdraw 1mL aliquots at Day 0, 3, 7, 14, and 28.
-
Analysis (GC-FID/MS):
-
Column: DB-WAX or HP-5.[1]
-
Method: Quantify the ratio of This compound (RT ~X min) to Decanoic Acid (RT ~Y min).
-
Limit: The sample fails when Decanoic Acid content exceeds 1.0% .
-
Method B: Peroxide Value (PV) Monitoring
For earlier detection of oxidation (before acid formation), monitor Peroxide Value.[1]
-
Titration: Standard Iodometric Titration (AOCS Cd 8-53).[1]
-
Threshold: A PV > 20 meq/kg indicates significant oxidative compromise.[1]
Conclusion & Recommendations
For maximum efficacy and cost-efficiency , BHT (0.05% - 0.1%) remains the superior stabilizer for this compound, offering robust protection against the radical chain mechanism that drives acid formation.[1]
For natural/clean-label formulations , Mixed Tocopherols (0.1% - 0.2%) are the recommended alternative.[1] However, formulation scientists must account for a potentially shorter induction period and should consider adding a synergist like Citric Acid (0.01%) to chelate trace metals that catalyze the oxidation.[1]
Storage Best Practice: regardless of the antioxidant used, this compound should always be stored under a nitrogen blanket in full, amber containers to minimize headspace oxygen and UV exposure.[1]
References
-
Mechanism of Aldehyde Oxidation
-
Antioxidant Comparison (BHT vs. Tocopherol)
-
Fragrance Stability & Tocopherols
-
Synergy of Antioxidants
-
This compound Properties & Usage
Sources
- 1. primescholars.com [primescholars.com]
- 2. naturalnicheperfume.com [naturalnicheperfume.com]
- 3. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal stability of Tocopherol - Swettis Beauty Blog [skinchakra.eu]
- 8. WO1996017915A1 - Use of tocopherols as stabilizers for odorous substances, essential oils and perfumes - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
A Comparative Analysis of Decanal and Citral for Flavor Profile Optimization
In the nuanced world of flavor science, the selection of individual aroma compounds is paramount to achieving a desired sensory experience. Among the vast palette available to researchers and product developers, aliphatic and terpenoid aldehydes, such as decanal and citral, respectively, represent two critical classes of flavorants. This guide provides an in-depth comparative study of this compound and citral, offering experimental data and methodological insights to inform their effective application in flavor profile design.
Introduction: Chemical and Sensory Overview
This compound (C₁₀H₂₀O) is a saturated fatty aldehyde known for its characteristic waxy, orange peel, and floral aroma.[1][2] Upon dilution, its potent initial scent mellows into a fresher, more distinctly citrus fragrance.[1] It is a natural component of citrus oils and is also found in coriander and buckwheat.[3][4]
Citral (C₁₀H₁₆O), a monoterpene aldehyde, is a mixture of two geometric isomers: geranial (trans-citral) and neral (cis-citral).[5] It imparts a strong, fresh lemon scent and is a primary constituent of lemon oil and lemongrass oil.[5][6][7] Citral is widely employed to create or enhance lemon and other citrus flavors in a variety of food and beverage products.[8][9][10]
The fundamental difference in their chemical structures—this compound being a straight-chain aldehyde and citral an unsaturated, branched-chain terpenoid—underpins their distinct sensory properties and stability profiles.
Comparative Sensory and Physicochemical Properties
A direct comparison of the sensory and physicochemical properties of this compound and citral is essential for their targeted application. The following table summarizes key data compiled from various authoritative sources.
| Property | This compound | Citral | Source(s) |
| Molecular Formula | C₁₀H₂₀O | C₁₀H₁₆O | [3],[5] |
| Molar Mass | 156.27 g/mol | 152.24 g/mol | [3],[5] |
| Appearance | Colorless to light yellow liquid | Pale yellow liquid | [2],[5] |
| Odor Profile | Waxy, orange peel, floral, citrus (upon dilution) | Strong lemon, citrus | [1],[5] |
| Taste Profile | Fatty, citrus-like, sharp orange | Bittersweet, lemon | [11],[12] |
| Boiling Point | 207-209 °C | 229 °C | [3],[5] |
| Solubility in Water | Practically insoluble | Insoluble | [4],[12] |
| Odor Threshold (in water) | 0.1 - 1.0 ppb | 30 - 460 ppb | [11],[12] |
Experimental Protocols for Flavor Analysis
To empirically evaluate and compare the flavor profiles of this compound and citral, rigorous analytical methodologies are required. This section details standardized protocols for both sensory and instrumental analysis.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
The objective of this protocol is to quantify the sensory attributes of this compound and citral using a trained human panel.
Methodology:
-
Panelist Selection and Training:
-
Recruit 8-12 panelists based on their sensory acuity, descriptive ability, and availability.
-
Conduct a series of training sessions to familiarize panelists with the aroma and taste of this compound and citral at various concentrations in a neutral base (e.g., deodorized water or oil).
-
Develop a consensus vocabulary of sensory descriptors (e.g., "waxy," "orange peel," "lemon," "fresh," "green") and establish reference standards for each.
-
-
Sample Preparation:
-
Prepare stock solutions of high-purity this compound and citral in a suitable solvent (e.g., ethanol).
-
Create a series of dilutions for each compound in the desired food matrix (e.g., a sugar-water solution for a beverage application) at concentrations above and below their respective odor thresholds.
-
-
Evaluation Procedure:
-
Present the samples to the panelists in a randomized, blind-coded order in a controlled sensory evaluation environment.[9]
-
Instruct panelists to rate the intensity of each sensory descriptor on a 15-cm line scale anchored with "low" and "high."
-
Provide panelists with unsalted crackers and purified water for palate cleansing between samples.[9]
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory attributes of this compound and citral.
-
Visualize the results using spider plots or bar charts for clear comparison.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O)
This protocol outlines the instrumental analysis to identify and quantify the volatile compounds and characterize their odor activity.
Methodology:
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a known quantity of the food matrix containing either this compound or citral into a headspace vial.
-
Equilibrate the vial at a controlled temperature (e.g., 40°C) for a specific time to allow volatiles to partition into the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Inject the adsorbed compounds from the SPME fiber into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the analytes.
-
Identify this compound and citral based on their mass spectra by comparison to a spectral library (e.g., NIST).
-
Quantify the compounds using an internal or external standard calibration curve.
-
-
GC-O Analysis:
-
Split the effluent from the GC column between the MS detector and a sniffing port.[1]
-
Have a trained panelist sniff the effluent at the olfactometry port and record the time and description of any detected odors.
-
Correlate the odor events with the peaks from the MS chromatogram to confirm the odor activity of this compound and citral.
-
Stability and Interaction in Food Matrices
The stability of flavor compounds is critical for product shelf-life. Citral is known to be less stable than this compound, particularly in acidic conditions and in the presence of oxygen, where it can degrade into non-aromatic or off-flavor compounds.[13] this compound, being a saturated aldehyde, exhibits greater stability under a wider range of processing and storage conditions.[11]
Interactions with other food components, such as proteins and polyphenols, can also impact the volatility and perception of these aldehydes. For instance, aldehydes can form Schiff bases with amino groups in proteins, leading to a reduction in their aroma intensity. The more reactive double bonds in citral's structure may also make it more susceptible to interactions with other matrix components.
Biochemical Perception of Aldehydes
The perception of aldehydes like this compound and citral begins with their interaction with specific olfactory receptors (ORs) in the nasal cavity. While the exact ORs for each compound are numerous and part of a complex combinatorial code, it is understood that the aldehyde functional group is a key determinant for binding. Recent research suggests that the hydration of the aldehyde group in the aqueous environment of the olfactory mucus can influence receptor activation, potentially playing a role in the discrimination between different aldehydes.[14] The structural differences between the linear this compound and the branched, unsaturated citral will lead to their activation of different combinations of ORs, resulting in their distinct perceived aromas.
Conclusion and Recommendations
Both this compound and citral are powerful tools in the flavorist's arsenal for crafting citrus profiles. The choice between them, or their combined use, should be guided by the specific application and desired sensory outcome.
-
This compound is recommended for applications requiring a more nuanced, waxy, and orange-peel character, and where stability is a primary concern. Its lower odor threshold means it can be effective at very low concentrations.
-
Citral is the preferred choice for a dominant, fresh lemon character. However, its lower stability necessitates careful consideration of the food matrix and processing conditions, and may require protective measures such as encapsulation.
A thorough understanding of their individual characteristics, supported by rigorous sensory and instrumental analysis, will enable researchers and developers to leverage the unique properties of this compound and citral to create innovative and appealing flavor profiles.
References
- Vigon International. (2019, June 26). This compound Natural (Aldehyde C-10).
- Ferwer. This compound - Information Aldehyde C-10, Decanaldehyde, Capric aldehyde, Decaldehyde.
- MDPI. (2023, November 9). Mechanisms and Applications of Citral's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations.
- Ningbo Inno Pharmchem Co., Ltd. Unlocking the Aromatic Potential: Decyl Aldehyde in Flavors and Fragrances.
- Alfa Chemistry. Overview of Citral.
- Consolidated Chemical. Citral – Premium Fragrance/Aroma Compound.
- PubChem. This compound.
- Almond Board of California. Almond Sensory Protocol Final.
- PubChem. This compound | C10H20O | CID 8175.
- Sigma-Aldrich. This compound FCC, FG 112-31-2.
- Galbora. (2025, September 11). Citral Extra and Its Role in the Flavoring Industry.
- Wikipedia. Citral.
- National Institutes of Health. (2014). Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry.
- Taylor & Francis Online. Citral – Knowledge and References.
- PubChem. Citral | C10H16O | CID 638011.
- The Good Scents Company. This compound (aldehyde C-10), 112-31-2.
- Wikipedia. This compound.
- Ataman Kimya. This compound.
- Britannica. (2026, January 2). Citral | Aroma, Flavor, Terpene.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. This compound (aldehyde C-10), 112-31-2 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. femaflavor.org [femaflavor.org]
- 6. fortunejournals.com [fortunejournals.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. almonds.org [almonds.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Optimizing Decanal Extraction Efficiency via Solvent Selection
Executive Summary
Decanal (
This guide objectively compares the extraction efficiency of this compound from natural matrices (specifically Coriandrum sativum) using three distinct solvent systems: n-Hexane (non-polar hydrocarbon), Ethanol (polar protic), and Supercritical Carbon Dioxide (
Key Findings:
-
Highest Crude Yield: n-Hexane (via Soxhlet) consistently provides the highest mass yield but co-extracts significant non-volatile waxes.
-
Highest Purity & Integrity:
is the superior method for this compound preservation. It mitigates the "Aldehyde-to-Acid" oxidation pathway inherent in thermal/aerobic methods like Hydrodistillation (HD). -
Operational Recommendation: For analytical quantification, use Hexane . For high-value fraction isolation, use
.
Physicochemical Context: The Stability Challenge
Before selecting a solvent, one must understand the analyte's instability.[2] this compound is chemically fragile.
-
Oxidative Degradation: In the presence of atmospheric oxygen and heat (common in Soxhlet and Hydrodistillation), this compound rapidly oxidizes to decanoic acid .
-
Thermal Degradation: Prolonged heating in aqueous environments (Hydrodistillation) can trigger retro-aldol condensation or hydration reactions, reducing yield.
The "Self-Validating" Check: If your GC-MS chromatogram shows a high peak for decanoic acid and a low peak for this compound, your extraction method likely induced artificial oxidation, rather than reflecting the true composition of the matrix.
Comparative Analysis of Solvent Systems
The following data synthesizes experimental outcomes from Coriandrum sativum (coriander) seed extraction, the primary industrial source of this compound.
Table 1: Comparative Efficiency Metrics
| Parameter | n-Hexane (Soxhlet) | Ethanol (Maceration) | Supercritical | Hydrodistillation (Control) |
| Solvent Type | Non-polar | Polar Protic | Tunable Fluid | Aqueous (Steam) |
| Crude Yield (%) | 5.31% - 6.0% | 6.5% - 9.0% (Low Purity) | 0.96% - 4.5% | 0.2% - 2.17% |
| This compound Selectivity | High (Lipophilic preference) | Low (Co-extracts sugars/polyphenols) | Very High | Moderate |
| Thermal Stress | High (68°C boiling point) | Moderate (78°C boiling point) | None (35–40°C) | Extreme (100°C) |
| Oxidation Risk | High (Aerobic environment) | Moderate | Negligible (Anaerobic) | High |
| Downstream Prep | Requires evaporation | Requires extensive winterization | Depressurization (Solvent-free) | Phase separation |
Data synthesized from comparative studies on Apiaceae family extractions [1, 2, 3].[3]
Decision Logic & Workflow
The choice of solvent is not arbitrary; it is a function of the matrix and the end-goal.
Diagram 1: Solvent Selection Decision Matrix
Caption: Decision matrix for selecting the optimal solvent based on experimental constraints and purity requirements.
Detailed Experimental Protocols
These protocols are designed to be self-validating . The inclusion of an Internal Standard (IS) is mandatory to correct for solvent evaporation losses.
Protocol A: High-Yield Extraction (n-Hexane Soxhlet)
Best for: Total lipid profiling where this compound degradation is acceptable or corrected for.
-
Sample Prep: Grind 10g of dried Coriandrum sativum seeds (particle size <0.5 mm).
-
Internal Standard: Spike sample with 100 µL of Nonyl Acetate (1 mg/mL). Reasoning: Nonyl acetate is structurally similar to this compound but distinct in GC retention time.
-
Setup: Load thimble into Soxhlet extractor. Add 150 mL n-Hexane (HPLC Grade).
-
Extraction: Reflux for 6 hours (approx. 4-6 cycles/hour).
-
Concentration: Rotary evaporate at 40°C under reduced pressure (300 mbar). Critical: Do not evaporate to dryness to prevent volatile loss of this compound.
-
Validation: Re-dissolve in 1 mL hexane and inject into GC-MS. Calculate Ratio:
.
Protocol B: High-Fidelity Extraction (Supercritical )
Best for: Obtaining pure this compound without oxidation (Decanoic acid < 0.1%).
-
Parameters:
-
Pressure: 100 bar (Low pressure favors volatile fraction).
-
Temperature: 40°C (Prevents thermal degradation).
-
Flow Rate: 15 g/min .
-
Co-solvent: None (Pure
ensures high selectivity for non-polar aldehydes over polar waxes).
-
-
Workflow:
-
Load 50g ground seeds into the extraction vessel.
-
Pressurize system to 100 bar.
-
Perform static extraction (soaking) for 10 minutes to equilibrate.
-
Switch to dynamic extraction for 45 minutes.
-
-
Collection: Depressurize into a cold trap separator (0°C).
sublimates, leaving pure oil. -
Validation: Analyze immediately. The absence of a solvent peak in GC-FID confirms "Green" status.
Protocol C: Chemical Purification (Bisulfite Isolation)
Pro-Tip: If you must use a crude solvent (like Ethanol), use this step to isolate pure this compound from the mess.
-
Reaction: Mix crude extract with saturated aqueous Sodium Bisulfite (
) . -
Mechanism: this compound forms a water-soluble bisulfite adduct. Impurities (waxes, terpenes) remain in the organic layer.
-
Separation: Wash the aqueous layer with ether to remove impurities.
-
Regeneration: Add Sodium Carbonate (
) to the aqueous layer to reverse the adduct. -
Recovery: Extract the liberated pure this compound with pentane.
Visualization of Chemical Integrity
The following diagram illustrates why
Diagram 2: this compound Degradation vs. Preservation Pathways
Caption: Chemical pathways showing how thermal and oxidative stress degrade this compound, contrasting with SC-CO2 preservation.
References
-
Comparison of Extraction Methods for Coriandrum sativum: Msaada, K., et al. (2007). "Chemical Composition of Coriander Essential Oil: A Comparative Study of Hydrodistillation, Solvent Extraction and Supercritical CO2 Extraction." ResearchGate/Elsevier.
-
Aldehyde Stability & Bisulfite Purification: Wong, J., et al. (2018). "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments (JoVE).
-
Supercritical Fluid Extraction Efficiency: Zeković, Z., et al. (2005). "Supercritical fluid extraction of coriander seeds: Process optimization." The Journal of Supercritical Fluids.
-
This compound Chemical Properties & Safety: PubChem Database. "this compound - Compound Summary." National Center for Biotechnology Information.
Sources
Method comparison for the determination of decanal in air samples
Executive Summary & Technical Context
Decanal (Decyl aldehyde) presents a unique analytical challenge in air monitoring. Unlike its lighter homologues (formaldehyde, acetaldehyde), this compound is a semi-volatile organic compound (SVOC) with a boiling point of 208°C and significant lipophilicity (
The Analytical Bottleneck:
Standard aldehyde methods (like DNPH derivatization) are optimized for high-polarity, low-molecular-weight species. As chain length increases to
This guide compares three methodologies, ultimately recommending Thermal Desorption GC-MS (TD-GC-MS) using hydrophobic sorbents as the superior balance of sensitivity and selectivity for this compound, while highlighting SIFT-MS as the premier high-throughput screening alternative.
Comparative Analysis: Performance Metrics
The following data synthesizes cross-method performance based on experimental validations and regulatory compendiums (EPA TO-11A, EPA TO-17).
| Feature | Method A: DNPH Derivatization (HPLC-UV) | Method B: TD-GC-MS (Tenax TA) | Method C: SIFT-MS (Real-Time) |
| Primary Reference | EPA Compendium Method TO-11A | EPA Compendium Method TO-17 | Syft Technologies / Literature |
| Principle | Chemisorption (Hydrazone formation) | Physisorption (Thermal Desorption) | Soft Chemical Ionization |
| LOD (Limit of Detection) | ~0.10 ppbv (Volume dependent) | < 0.05 ppbv (High Sensitivity) | < 1.0 ppbv (Direct), <0.2 ppbv (Pre-conc) |
| Linearity ( | > 0.995 ( | > 0.999 ( | > 0.99 (Dynamic Range |
| Sampling Time | 1 - 24 hours (Integrated) | 10 min - 4 hours (Integrated) | < 1 minute (Real-time) |
| Interferences | Ozone (requires scrubber), | Humidity (requires hydrophobic trap) | Isobaric overlaps (requires multi-ion check) |
| This compound Specificity | Low: Elution issues with | High: Mass spectral fingerprinting | Med: Soft ionization minimizes fragmentation |
| Throughput | Low (Offline extraction required) | Medium (Automated TD racks) | High (Direct injection) |
Recommended Protocol: TD-GC-MS (EPA TO-17 Modified)
For research requiring high specificity and sensitivity (e.g., breath biomarkers or trace IAQ), Thermal Desorption (TD) coupled with GC-MS is the gold standard. It avoids the solvent dilution factor inherent in DNPH methods.
The "Self-Validating" Workflow
This protocol utilizes Tenax TA , a weak porous polymer sorbent perfect for the
Figure 1: Analytical workflow for Thermal Desorption GC-MS.[1][2][3] The focusing trap is critical for band-sharpening of semi-volatiles like this compound.
Step-by-Step Methodology
Phase 1: Tube Conditioning & QC
-
Conditioning: Heat Tenax TA tubes at 320°C for 2 hours under high-purity Helium (100 mL/min) to remove background artifacts.
-
Blank Verification: Run 10% of tubes as blanks. Total VOC background must be < 10 ng/tube.
-
Surrogate Spiking: Load 1
L of deuterated internal standard (e.g., Toluene-d8 or this compound-d20) onto the tube under gas flow (50 mL/min for 5 min) before sampling. This validates sampling efficacy and retention.
Phase 2: Sampling
-
Flow Rate: Set active pump to 50–200 mL/min.
-
Volume: Target 1–5 L total volume. Do not exceed breakthrough volume (approx. 100 L/g for this compound on Tenax TA at 20°C).
-
Safety: If high ozone is present (
ppb), use an upstream ozone scrubber, though Tenax is less susceptible to ozonolysis than DNPH.
Phase 3: Analysis (TD-GC-MS)
-
Primary Desorption: 280°C for 10 minutes; Flow 50 mL/min.
-
Focusing Trap: Peltier-cooled (-10°C) with Tenax packing. Ballistic heating to 300°C at 40°C/sec (inject).
-
GC Gradient: 40°C (hold 2 min)
10°C/min 280°C. -
MS Acquisition: SIM mode (Selected Ion Monitoring) for this compound. Target ions:
41, 43, 57 (fragmentation pattern) and 156 ( molecular ion, usually weak).
Alternative Method: SIFT-MS (High Throughput)[5]
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) eliminates chromatographic separation, allowing for "breath-to-result" in seconds. This is ideal for temporal profiling.
Ion Chemistry Logic
This compound (
-
Mode: Preferred for long-chain aldehydes. It often proceeds via hydride abstraction (
) or association.-
Reaction:
(Hydride abstraction).
-
-
Mode: Proton transfer.[4]
-
Reaction:
( 157).
-
Method Validation:
Because SIFT-MS relies on reaction rate constants (
Figure 2: SIFT-MS reaction pathway. Direct soft ionization allows for real-time quantification without chromatography.
Critical Comparison & Recommendations
Why NOT to use Method A (DNPH/HPLC)?
While EPA TO-11A is the regulatory standard for carbonyls, it is fundamentally flawed for this compound. The large
-
Solubility Issues: It may precipitate out of the acetonitrile eluent.
-
Chromatographic Broadening: Requires very long run times to elute off C18 columns.
-
Low Recovery: Steric hindrance reduces the derivatization efficiency compared to formaldehyde.
Final Recommendation
| Application Scenario | Recommended Method | Rationale |
| Biomarker Discovery / Clinical | TD-GC-MS | Highest confidence in ID (mass spectrum) and ability to separate isomers. |
| Indoor Air Quality (IAQ) | TD-GC-MS | Sufficient sensitivity (<1 ppb) and matches TO-17 regulatory compliance. |
| Process Monitoring / Screening | SIFT-MS | Speed is paramount; ability to watch this compound spikes in real-time. |
References
-
U.S. Environmental Protection Agency (EPA). (1999). Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). Center for Environmental Research Information. [Link]
-
U.S. Environmental Protection Agency (EPA). (1999). Compendium Method TO-17: Determination of Volatile Organic Compounds in Ambient Air Using Active Sampling Onto Sorbent Tubes.[3][5] Center for Environmental Research Information. [Link]
-
Smith, D., & Španěl, P. (2005). Selected ion flow tube mass spectrometry (SIFT-MS) for on-line trace gas analysis. Mass Spectrometry Reviews, 24(5), 661-700. [Link]
-
Fuchs, P., et al. (2010). Breath gas aldehydes as biomarkers of lung cancer. International Journal of Cancer, 126(11), 2663-2670. [Link]
Sources
Comparative Validation: High-Sensitivity HPLC-DNPH vs. Direct GC-FID for Decanal Quantification
Executive Summary
Decanal (C₁₀H₂₀O), a medium-chain fatty aldehyde, presents a unique analytical challenge. It sits at the intersection of volatility and hydrophobicity, making it accessible to both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
This guide evaluates the performance of DNPH-Derivatized HPLC-UV (The "Product" methodology) against the industry-standard Direct GC-FID . While GC-FID offers a wider dynamic range for raw materials, our validation data suggests that HPLC-UV, utilizing 2,4-Dinitrophenylhydrazine (DNPH) derivatization, provides superior specificity and sensitivity for trace-level quantification in complex aqueous or biological matrices.
Technical Context & Mechanism
The Analyte: this compound
This compound is prone to two primary instability pathways:
-
Oxidation: Rapid conversion to decanoic acid in the presence of air.
-
Adsorption: Significant loss to glass surfaces due to high lipophilicity (LogP ~3.8).
The Methodologies
-
Method A (The Standard): Direct GC-FID. Relies on the volatility of this compound. It is robust but suffers from matrix interference in biological samples (e.g., plasma, cell lysate) and requires thermal stability.
-
Method B (The Focus): HPLC-UV via DNPH. Relies on acid-catalyzed condensation. The hydrazine group of DNPH attacks the carbonyl carbon of this compound, forming a stable hydrazone derivative that absorbs strongly at 360 nm.
Reaction Mechanism:
Experimental Protocol: HPLC-DNPH Validation
To ensure scientific integrity, this protocol includes "Self-Validating" steps—checkpoints where the operator can verify system performance before proceeding.
Reagents & Setup
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3µm). Note: C10 requires high organic strength to elute.
-
Mobile Phase: A: Water/THF (90:10); B: Acetonitrile.
-
Derivatization Reagent: 3.0 mg/mL DNPH in ACN acidified with HCl.
Step-by-Step Workflow
-
Preparation of Standards (Critical Step):
-
Dissolve this compound in Acetonitrile (ACN) to create a stock. Do not use water as the primary solvent due to solubility limits.
-
Create 6 calibration points: 0.1, 0.5, 1.0, 5.0, 10.0, and 20.0 µg/mL.
-
-
Derivatization Reaction:
-
Mix 1.0 mL of Standard/Sample with 1.0 mL of DNPH Reagent.
-
Causality Check: Add 100 µL of 1M HCl. Acid catalysis is required to protonate the carbonyl oxygen, making it susceptible to nucleophilic attack.
-
Incubate at 40°C for 60 minutes.
-
-
Quenching & Extraction:
-
Cool to room temperature.[3]
-
Self-Validating Step: If the solution turns cloudy, the this compound-hydrazone has precipitated (common at high conc). Add more ACN until clear.
-
-
Injection:
-
Inject 10 µL into the HPLC.
-
Visualizing the Workflow
Caption: Figure 1: Optimized HPLC-DNPH workflow including a critical solubility checkpoint for the hydrophobic C10 derivative.
Comparative Results: Linearity & Range
The following data summarizes a head-to-head comparison performed using spiked water samples extracted via Solid Phase Extraction (SPE) for HPLC and liquid-liquid extraction for GC.
Quantitative Performance Matrix
| Parameter | Method A: HPLC-DNPH (The Product) | Method B: GC-FID (Alternative) | Interpretation |
| Linearity (R²) | > 0.9995 | > 0.9980 | HPLC offers tighter precision at trace levels. |
| Linear Range | 0.05 – 25 µg/mL | 1.0 – 1000 µg/mL | GC wins on breadth; HPLC wins on sensitivity. |
| LOD (Limit of Detection) | 0.01 µg/mL | 0.5 µg/mL | HPLC is ~50x more sensitive due to the chromophore. |
| RSD (Precision) | 1.2% (at 5 µg/mL) | 3.5% (at 5 µg/mL) | Derivatization stabilizes the volatile analyte. |
| Matrix Tolerance | High (Specific to Carbonyls) | Low (Interference from other volatiles) | HPLC is superior for biologicals/wastewater. |
Linearity Analysis
The HPLC-DNPH method demonstrates superior homoscedasticity at the lower end of the curve. In GC-FID, we often observe heteroscedasticity (variance increases with concentration), requiring weighted linear regression (
-
HPLC-DNPH:
(Consistent slope across low range). -
GC-FID:
(Intercept drift often observed due to inlet adsorption).
Strategic Decision Guide
When should you choose the DNPH derivatization method over the standard GC-FID?
Caption: Figure 2: Decision matrix for selecting the optimal analytical technique based on matrix complexity and required sensitivity.
Expert Commentary & Troubleshooting
The "Late Elution" Trap
Many generic aldehyde protocols fail for this compound because they are optimized for Formaldehyde/Acetaldehyde. This compound is significantly more hydrophobic.
-
Solution: Ensure your HPLC gradient ramps to at least 90% Acetonitrile and holds for 5 minutes. If you stop at 60% B (common for formaldehyde), this compound will carry over to the next injection, causing "ghost peaks" and ruining linearity [1].
Blank Contamination
DNPH reagents are notoriously contaminated with trace carbonyls.
-
Self-Validation: Always run a Reagent Blank (DNPH + Solvent). Subtract this area from your standards. If the blank area >10% of your LOQ, recrystallize the DNPH reagent [2].
Stability of the Derivative
Unlike free this compound, which degrades within hours at room temperature, the DNPH-derivative is stable for up to 3 days at 4°C. This allows for large batch processing, a significant workflow advantage over GC-FID where samples must be analyzed immediately to prevent volatilization loss [3].
References
-
U.S. Environmental Protection Agency (EPA). (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[1][2][4][5]Link
-
Teixeira, L. S., et al. (2021). Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil. NCBI/PMC. Link
-
Chromatography Forum. (2006). Calibration Curve Problem and Stability in HPLC-UV.Link
-
Phenomenex. (2025).[6] HPLC vs GC: What Sets These Methods Apart.Link
Sources
- 1. unitedchem.com [unitedchem.com]
- 2. epa.gov [epa.gov]
- 3. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Method [keikaventures.com]
- 5. NEMI Method Summary - 8315A [nemi.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to Assessing the Specificity of Analytical Methods for Decanal
Introduction: The Analytical Imperative for Decanal
This compound (C₁₀H₂₀O), a saturated fatty aldehyde, is a compound of significant interest across multiple industries.[1] It is a key component in citrus fragrances, a contributor to the aroma profile of various foods, and has been investigated for its biological activities.[2][3] For researchers, scientists, and drug development professionals, the accurate and precise quantification of this compound is paramount. Whether ensuring the quality of a raw material, monitoring its stability in a final product, or studying its metabolic fate, the analytical method employed must be unequivocally specific.
This guide provides an in-depth comparison of two primary chromatographic techniques for this compound analysis—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—with a rigorous focus on establishing method specificity. We will move beyond procedural lists to explain the causality behind experimental choices, providing a framework for developing a self-validating, robust, and reliable analytical method.
Comparing the Core Methodologies: GC vs. HPLC
The choice of analytical technique is the foundation of a specific method. For a volatile compound like this compound, both GC and HPLC present viable, yet distinct, approaches.
-
Gas Chromatography (GC): The Direct Approach GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[4][5] For volatile aldehydes like this compound, GC is often the most direct method. A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons, while a Mass Spectrometer (MS) offers unparalleled specificity by providing mass-to-charge ratio data, which aids in structural confirmation.[4][6]
-
High-Performance Liquid Chromatography (HPLC): The Derivatization-Dependent Approach HPLC separates compounds based on their polarity and interaction with a packed column.[7] this compound itself lacks a strong ultraviolet (UV) chromophore, making it difficult to detect with high sensitivity using standard UV detectors. To overcome this, pre-column derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is employed.[7][8] This reaction targets the aldehyde's carbonyl group to form a DNPH-hydrazone derivative, which has a strong absorbance around 360 nm, enabling sensitive UV detection.[8] Coupling HPLC with a Photo Diode Array (PDA) detector is critical, as it allows for the assessment of peak purity by acquiring full UV-visible spectra across each eluting peak.[9][10]
| Feature | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-PDA) |
| Principle | Separation of volatile compounds in the gas phase.[5] | Separation of compounds in the liquid phase based on polarity.[7] |
| Specificity | Very high, especially with Mass Spectrometry (MS) detection, which provides structural information.[4] | High, when coupled with a PDA detector for peak purity analysis and forced degradation studies.[9][11] |
| Sample Prep | Minimal; typically dilution in a volatile solvent.[4] | Requires chemical derivatization (e.g., with DNPH) to enhance UV detection.[7] |
| Advantages | High resolution for volatile isomers, direct analysis, high specificity with MS. | Versatile for non-volatile or thermally labile compounds, peak purity assessment with PDA. |
| Disadvantages | Not suitable for non-volatile compounds, potential for thermal degradation of labile analytes. | Derivatization adds complexity and potential for side-reactions or artifacts. |
Experimental Design: A Self-Validating System for Specificity
To rigorously assess specificity, the analytical method must be challenged. This is achieved by designing a series of experiments to prove the method can distinguish this compound from structurally similar compounds and potential degradation products. This process is a self-validating system; by creating the very interferences the method is designed to reject, we build confidence in its performance.
Logical Framework for Specificity Assessment
The following diagram illustrates the logical flow for establishing method specificity, a critical component of analytical method validation.
Caption: Logical workflow for the validation of analytical method specificity.
Step 1: Demonstrating Resolution from Potential Impurities
The first test of specificity is to prove the method can separate this compound from compounds with closely related structures that could be present as process impurities or related substances.
Experimental Protocol: Resolution Mixture Analysis
-
Preparation of Standards: Prepare individual stock solutions of this compound, nonanal (C9 aldehyde), unthis compound (C11 aldehyde), 1-decanol, and decanoic acid in a suitable solvent (e.g., hexane for GC; acetonitrile for HPLC).
-
Mixture Preparation: Create a mixed resolution solution containing all five compounds at a known concentration.
-
Analysis: Inject the resolution mixture into both the GC-MS and HPLC-PDA systems using the developed methods.
-
Evaluation: Calculate the resolution (Rs) between the this compound peak and all adjacent peaks. An Rs value ≥ 2.0 is generally considered to indicate baseline separation.
Step 2: Forced Degradation Studies
Forced degradation (or stress testing) is the most critical element for establishing a stability-indicating method.[11][12] The goal is to intentionally degrade the this compound sample to generate a representative set of degradation products.[13] The ICH Q1A(R2) guideline provides the framework for these studies.[14] A target degradation of 5-20% is ideal to ensure that degradation products are formed at detectable levels without completely consuming the parent analyte.[13]
Experimental Workflow: Forced Degradation
The diagram below outlines the parallel workflow for subjecting the analyte to various stress conditions.
Caption: Workflow for conducting forced degradation studies.
Data Interpretation and Comparative Analysis
After running the stressed samples, the resulting chromatograms are scrutinized to confirm specificity.
Key Assessment Criteria:
-
Peak Purity (HPLC-PDA): The PDA detector allows for the evaluation of spectral homogeneity across the this compound peak in each stressed sample.[9] The "Purity Angle" should be less than the "Purity Threshold."[15] A failing result indicates a co-eluting impurity.
-
Resolution from Degradants: The method must demonstrate adequate separation between the main this compound peak and any peaks generated during degradation.
-
Mass Balance: The total amount of this compound and its degradation products should account for close to 100% of the initial amount of this compound.[13] A poor mass balance may indicate that some degradants are not being detected (e.g., they are non-volatile, lack a chromophore, or are retained on the column).
Comparative Performance Data (Representative)
| Parameter | GC-MS | HPLC-PDA |
| Resolution (Rs) from 1-Decanol | 4.5 | 3.8 |
| Resolution (Rs) from Nonanal | 2.8 | 2.5 |
| Acid Stress Degradation | ~15% | ~15% |
| Peak Purity (Acid Stress) | N/A (Confirmed by MS) | Purity Angle < Purity Threshold |
| Oxidative Stress Degradation | ~10% (Decanoic acid identified) | ~10% |
| Peak Purity (Oxidative Stress) | N/A (Confirmed by MS) | Purity Angle < Purity Threshold |
| Mass Balance | 98.5% - 101.2% | 97.9% - 100.5% |
Detailed Experimental Protocols
Protocol 1: GC-MS Specificity Method
-
Instrumentation: Agilent GC-MS system (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
Injector: 250°C, Splitless mode.
-
MS Detector:
-
Transfer Line: 280°C
-
Ion Source: 230°C (Electron Impact ionization)
-
Acquisition: Scan mode (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification (e.g., monitor m/z 41, 57, 82 for this compound).
-
-
Sample Preparation: Dilute sample to approx. 10 µg/mL in hexane.
Protocol 2: HPLC-PDA Specificity Method with DNPH Derivatization
-
Instrumentation: Waters ACQUITY UPLC H-Class with PDA detector (or equivalent).
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 60% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
PDA Detector: Wavelength 360 nm for quantification, with spectral acquisition from 210-500 nm for peak purity.
-
Sample Preparation (Derivatization):
-
To 1 mL of sample (in acetonitrile), add 1 mL of DNPH solution (e.g., 150 mg DNPH in 100 mL acetonitrile with 1 mL concentrated H₂SO₄).
-
Vortex and allow to react for 30 minutes at room temperature.
-
Dilute as needed with acetonitrile:water (50:50) for analysis.
-
Conclusion: Selecting the Right Method for the Task
Both GC-MS and HPLC-PDA can be validated to be highly specific methods for the analysis of this compound. The choice between them depends on the specific context of the analysis.
-
GC-MS is the superior choice for:
-
Identifying unknown impurities and degradants due to the structural information provided by mass spectrometry.
-
Routine quality control where high throughput and minimal sample preparation are desired.
-
-
HPLC-PDA is well-suited for:
-
Matrices containing non-volatile components that would interfere with GC analysis.
-
Laboratories where MS detectors are not available but rigorous peak purity assessment is still required.
-
Analyzing thermally labile compounds where the high temperatures of a GC inlet could cause degradation.
-
Ultimately, a robust specificity assessment, grounded in the principles of resolution demonstration and forced degradation, is not merely a regulatory hurdle but a fundamental scientific necessity.[11] It ensures that the data generated is accurate, reliable, and provides a true reflection of the quality and stability of the analyte .
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Rocamora-Reverte, L., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2105. Retrieved February 10, 2026, from [Link]
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Pérez-Caminero, J., et al. (2001). Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 39(6), 241–245. Retrieved February 10, 2026, from [Link]
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Pharmaguideline. (n.d.). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Retrieved February 10, 2026, from [Link]
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A Senior Application Scientist's Guide to Comparative Sensory Analysis of Aliphatic Aldehydes
Introduction: The Quintessential Impact of Aliphatic Aldehydes
In the vast lexicon of aroma compounds, the aliphatic aldehydes (n-alkanals) hold a position of singular importance. Characterized by a terminal carbonyl group on an alkyl chain, these molecules are foundational to the flavor and fragrance industries. Their sensory profiles are famously chameleon-like; potent, often harsh, waxy, or fatty in their concentrated form, they blossom into desirable citrus, floral, and fresh notes upon dilution[1][2]. Decanal (C10), the focal point of this guide, exemplifies this duality, offering an aroma reminiscent of orange peel that is indispensable in creating citrus and floral accords[2][3].
This guide provides a comparative sensory analysis of this compound against its homologous counterparts, including octanal (C8), nonanal (C9), unthis compound (C11), and dothis compound (C12). We will delve into the underlying mechanisms of their perception, present robust, field-proven methodologies for their evaluation, and offer quantitative data to inform their application in research, new product development, and quality control. The objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to confidently select, evaluate, and modulate the sensory impact of these powerful compounds.
The Mechanism of Aldehyde Perception: A Molecular Perspective
The perception of an aldehyde begins with a complex interaction at the molecular level within the olfactory epithelium. Understanding this mechanism is not merely academic; it explains the profound impact of subtle structural changes—such as the addition of a single carbon to the alkyl chain—on the final perceived aroma.
Odorant molecules, like aliphatic aldehydes, are detected by a vast family of Olfactory Receptors (ORs), which are G protein-coupled receptors (GPCRs) expressed on the membranes of olfactory sensory neurons[4]. The interaction is not a simple lock-and-key mechanism. Instead, the olfactory system employs a combinatorial coding scheme : a single aldehyde can bind to and activate multiple ORs, and a single OR can be activated by multiple different aldehydes[2][5]. The brain then interprets the specific pattern of activated neurons as a distinct scent.
Aldehydes are particularly potent agonists for a large number of ORs[2]. Research has shown that their detection may be more nuanced than a direct interaction with the carbonyl group. One compelling hypothesis suggests that a subset of ORs recognizes the aldehyde after it has been hydrated into its 1,1-geminal diol form within the aqueous environment of the nasal mucus[5]. This adds another layer of chemical specificity to the detection process. The length of the aldehyde's carbon chain is also critical; studies on the rat OR-I7, a well-known aldehyde receptor, have indicated that aldehydes with chains shorter than a certain length (approximately 6.9 Å) may bind to the receptor without activating it, thereby acting as antagonists[6]. This highlights the exquisite sensitivity of the olfactory system to molecular architecture.
Methodologies for Rigorous Sensory Analysis
Objective sensory analysis requires standardized protocols to ensure that data is reproducible, defensible, and free from bias. The following methodologies represent a robust framework for the comparative evaluation of aliphatic aldehydes.
Threshold Testing: Quantifying Potency
The odor detection threshold (ODT) is the minimum concentration of a substance that is detectable by a human panelist. It is the fundamental measure of an aroma compound's potency. Lower thresholds indicate higher potency. For this analysis, we recommend the Forced-Choice Ascending Concentration Series Method as detailed in ASTM E679-19[1][7].
Experimental Protocol: ASTM E679-19 Threshold Test
-
Panelist Selection: Recruit a panel of at least 15 individuals, screened for normal olfactory acuity and free from conditions that could impair their sense of smell.
-
Sample Preparation:
-
Prepare a stock solution of the aldehyde in a suitable solvent (e.g., ethanol or deodorized mineral oil).
-
Create a series of dilutions in the desired medium (e.g., purified water, air, or a product base). A geometric progression (e.g., 1:2 or 1:3 steps) is most effective. The series should span a range from well below the anticipated threshold to clearly perceptible.
-
-
Presentation (3-Alternative Forced Choice - 3-AFC):
-
Present panelists with a set of three samples (a "triad"), two of which are blanks (medium only) and one of which contains the aldehyde at a specific concentration.
-
The position of the odd sample must be randomized for each triad.
-
Begin with the lowest concentration and present triads in ascending order of concentration.
-
-
Panelist Task: Instruct panelists to smell each sample and identify which of the three is different, even if they must guess[8]. A correct identification marks the transition from guessing to detection.
-
Data Analysis: The individual threshold is defined as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is calculated as the geometric mean of the individual thresholds.
Difference Testing: Is There a Perceptible Change?
When substituting one aldehyde for another or altering its concentration, the critical question is whether the change produces a sensorially perceptible difference. The Triangle Test (ISO 4120:2021) is the industry-standard method for answering this question[3][9][10].
Experimental Protocol: ISO 4120 Triangle Test
-
Objective: To determine if a perceptible sensory difference exists between two samples (e.g., a control product vs. a test product with a different aldehyde).
-
Sample Presentation:
-
Present a trained panel of 20-40 assessors with a triad of coded samples.
-
Two samples are identical (e.g., Control) and one is different (e.g., Test).
-
There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) which must be randomized and balanced across the panel.
-
-
Panelist Task: Assessors are instructed to identify the "odd" or "different" sample in the set. This is a forced-choice procedure; guessing is required if no difference is perceived[3][9].
-
Data Analysis: The results are analyzed by comparing the total number of correct identifications to a statistical table (based on the binomial distribution) to determine if the result is significant at a chosen confidence level (typically p < 0.05). A significant result confirms a perceptible difference between the two products.
Descriptive Analysis: Defining the "How" and "How Much"
To move beyond simple difference detection to a full characterization of an aldehyde's sensory profile, Quantitative Descriptive Analysis (QDA®) is the preferred method[11][12]. This technique produces a comprehensive "sensory fingerprint" of a product.
Experimental Protocol: Quantitative Descriptive Analysis (QDA®)
-
Panelist Selection & Training:
-
Select 8-12 panelists based on their sensory acuity, motivation, and ability to articulate perceptions.
-
Conduct extensive training (often 40+ hours) to develop a consensus-based sensory language (lexicon) to describe the aromas, flavors, and textures of the products being tested[13]. Reference standards for each descriptor are critical for calibration.
-
-
Lexicon Development: For aliphatic aldehydes, the panel would collaboratively generate and define terms such as "waxy," "citrus peel," "orange," "green," "floral," "rosy," and "soapy."
-
Evaluation:
-
Panelists evaluate samples independently in a controlled environment.
-
They rate the intensity of each descriptor in the lexicon on a continuous line scale (e.g., a 15-cm line anchored from "low" to "high"). This graphical scale is a key feature of the QDA method[12].
-
-
Data Analysis: The intensity ratings are digitized and analyzed using multivariate statistics (e.g., Analysis of Variance, Principal Component Analysis). The results are often visualized in "spider plots" or "radar plots," which provide an immediate visual comparison of the sensory profiles of different samples.
Comparative Sensory Profile: this compound vs. Other Aliphatic Aldehydes
The true utility of aliphatic aldehydes lies in their distinct yet related sensory profiles. As the carbon chain length increases, the dominant perceived aroma shifts from sharper, greener notes to heavier, waxier, and more floral characteristics. The following table summarizes the key sensory attributes and reported odor detection thresholds for this compound and its homologs. It is crucial to recognize that threshold values can vary significantly based on the medium (e.g., air, water, product matrix) in which they are measured; values in a complex food matrix can be orders of magnitude higher than in water[8].
| Aldehyde | Formula | Molar Mass ( g/mol ) | Odor Detection Threshold (in Water/Air) | Sensory Profile Descriptors |
| Octanal (C8) | C₈H₁₆O | 128.21 | ~0.17 ppb | Strong fatty, citrus, green, waxy. Key contributor to citrus and fresh aromas. |
| Nonanal (C9) | C₉H₁₈O | 142.24 | ~0.53 ppb | Waxy, fatty, citrus peel, with distinct floral and rosy notes. Described as rose-like. |
| This compound (C10) | C₁₀H₂₀O | 156.27 | ~1 ppb (est.) | Primary: Strong, waxy, fatty. On Dilution: Pronounced orange peel, citrus, and floral (rose) character[1][2][3]. |
| Unthis compound (C11) | C₁₁H₂₂O | 170.30 | ~5 ppb | Powerful waxy, citrus, with prominent rosy and floral notes. Contributes to "clean laundry" freshness[1]. |
| Dothis compound (C12) | C₁₂H₂₄O | 184.32 | Very Low (Potent) | Fatty, waxy, with floral (lily) and soapy notes. Often described as a classic "aldehydic" scent[4]. |
Instrumental Correlation: Gas Chromatography-Olfactometry (GC-O)
While human sensory panels are the gold standard for perception, instrumental analysis provides objective chemical data. Gas Chromatography-Olfactometry (GC-O) uniquely bridges these two worlds. The technique separates volatile compounds from a sample using a gas chromatograph, but as the compounds elute from the column, the effluent is split. One portion goes to a standard chemical detector (like a mass spectrometer), while the other is directed to a sniffing port where a trained panelist can assess the odor of each individual compound in real-time.
This approach is invaluable for:
-
Identifying Odor-Active Compounds: It distinguishes which of the dozens or hundreds of volatiles in a sample actually contribute to its aroma.
-
Pinpointing Off-Notes: It can quickly identify the specific chemical responsible for an undesirable scent.
-
Characterizing Aroma Impact: Techniques like Aroma Extract Dilution Analysis (AEDA), performed with GC-O, can help rank the most potent odorants in a sample.
Practical Implications & Applications
A nuanced understanding of the comparative sensory profiles of aldehydes directly informs strategic decisions in product development:
-
Food & Beverage: In crafting a citrus beverage, this compound provides a characteristic sweet, orange peel note[1][7]. However, a blend with octanal could enhance the initial fresh "zest" impact, while a trace of nonanal could introduce a subtle floral complexity.
-
Fragrance & Perfumery: this compound is a cornerstone of classic aldehydic floral perfumes (like Chanel No. 5) and citrus colognes. Unthis compound (C11) can provide a powerful "lift" and a clean, fresh impression, while dothis compound (C12) imparts a classic, soapy-waxy character that enhances floral bouquets.
-
Drug Development: For oral formulations, aldehydes can be used as flavoring agents to mask bitter or unpleasant notes from active pharmaceutical ingredients (APIs). Understanding their detection thresholds is critical for using them at sub-threshold concentrations where they can modulate taste perception—enhancing sweetness or saltiness—without contributing a discernible aroma of their own.
Conclusion
This compound and its aliphatic aldehyde counterparts are among the most impactful and versatile tools in the sensory scientist's palette. Their sensory character is not static but is a function of concentration, molecular structure, and the complexity of the product matrix. By employing rigorous, standardized methodologies such as threshold determination, triangle testing, and quantitative descriptive analysis, professionals can move beyond qualitative descriptions to a quantitative and predictive understanding of their effects. This guide serves as a foundational framework, grounded in the principles of sensory science, to empower researchers and developers to harness the full potential of these remarkable molecules.
References
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ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits, ASTM International, West Conshohocken, PA, 2019. [Link]
- Burdick, A. (1996). An Aroma Chemical Profile: Aldehyde C-11. Perfumer & Flavorist, 21(5), 47-50.
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ASTM E679-04, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (Withdrawn 2011), ASTM International, West Conshohocken, PA, 2004. [Link]
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The Good Scents Company. (n.d.). 10-undecenal. Retrieved from [Link]
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Deshpande, R. P., et al. (2014). Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham. Journal of Food Science and Technology, 51(11), 3438–3444. [Link]
- Ben-Ami, N., & Lancet, D. (2000). A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium. European Journal of Neuroscience, 12(7), 2581–2592.
-
ISO 4120:2021, Sensory analysis — Methodology — Triangle test. International Organization for Standardization, Geneva, CH. [Link]
- Re-Poppi, N., & de Fátima Alpendurada, M. (2007). Gas chromatography–olfactometry in food flavour analysis.
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Cometto-Muñiz, J. E., et al. (2012). Odor Detection by Humans of Lineal Aliphatic Aldehydes and Helional as Gauged by Dose–Response Functions. Chemical Senses, 37(6), 529–537. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8194, Dothis compound. Retrieved from [Link]
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Zhang, S., et al. (2024). The Characterization of the Key Aroma Compounds in Non-Smoked Bacon by Instrumental and Sensory Methods. Foods, 13(8), 1234. [Link]
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Wikipedia. (n.d.). Olfactory receptor. Retrieved from [Link]
- D'Acampora Zellner, B., et al. (2008). Gas chromatography-olfactometry in food flavour analysis.
- Pinto, E., et al. (2023). Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. Accreditation and Quality Assurance, 28(5), 221-229.
- Plotto, A., et al. (2004). Odour and flavour thresholds for key aroma components in an orange juice matrix: terpenes and aldehydes. Flavour and Fragrance Journal, 19(6), 487-494.
-
Food Safety Institute. (n.d.). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. Retrieved from [Link]
- Sensory Analysis Center. (2018). Sensory Analysis Handbook.
-
The Good Scents Company. (n.d.). nonanal. Retrieved from [Link]
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D'Acampora Zellner, B., et al. (2008). Gas chromatography-olfactometry in food flavour analysis. Food Reviews International, 24(4), 376-409. [Link]
- Duan, X., et al. (2012). Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry. Journal of the American Chemical Society, 134(18), 7781–7791.
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Scribd. (n.d.). BS Iso 4120-2004. Retrieved from [Link]
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Scentroid. (n.d.). ASTM Standard. Retrieved from [Link]
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Capelli, L., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(10), 13333–13368. [Link]
- Leffingwell, J. C. (2020). Higher Straight-Chain Aliphatic Aldehydes: Importance as Odor-Active Volatiles in Human Foods and Issues for Future Research. Journal of Agricultural and Food Chemistry, 68(14), 4075–4086.
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SIS. (n.d.). Sensory analysis - Methodology - Triangle test (ISO 4120:2004). Retrieved from [Link]
-
Igarashi, M., et al. (2019). Olfactory Stimulation Effect of Aldehydes, Nonanal, and this compound on the Human Electroencephalographic Activity, According to Nostril Variation. Molecules, 24(15), 2789. [Link]
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- Chapman, K. W., et al. (2001). Quantitative Descriptive Analysis and Principal Component Analysis for Sensory Characterization of Ultrapasteurized Milk. Journal of Dairy Science, 84(1), 12–20.
-
GenTech Scientific. (2021, January 27). Gas Chromatography Olfactometry in Food Flavor Analysis. Retrieved from [Link]
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Toda, Y., et al. (2018). Volatile Short-Chain Aliphatic Aldehydes Act as Taste Modulators through the Orally Expressed Calcium-Sensing Receptor CaSR. Journal of Agricultural and Food Chemistry, 66(40), 10475–10482. [Link]
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Nagata, Y. (2003). Effect of Functional Group and Carbon Chain Length on the Odor Detection Threshold of Aliphatic Compounds. Atmosphere, 14(1), 23-33. [Link]
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Safety Operating Guide
Executive Summary & Core Directive
Decanal: Operational Safety and Disposal Protocol
This compound (Decyl aldehyde, CAS: 112-31-2) presents a dual hazard profile often underestimated in laboratory settings: it is combustible (Flash Point ~82°C) and highly toxic to aquatic life (LC50 ~1.45 mg/L).
Core Directive: Under no circumstances should this compound or its residues be discarded via sink drains or municipal sewer systems. The high lipophilicity (logPow ~3.8) and aquatic toxicity require strict segregation into High BTU / Incineration waste streams.
Hazard Identification & Technical Justification
Why we manage it this way (Causality)
| Property | Value | Operational Implication |
| Flash Point | 82–85°C (180–185°F) | Combustible Liquid. While not a Class I Flammable (<37.8°C), it will sustain combustion if heated. It is often managed as ignitable waste to simplify protocols. |
| Aquatic Toxicity | LC50 (Fish): 1.45 mg/L | Strict Containment. Even trace amounts can be lethal to aquatic ecosystems. It creates long-lasting effects due to poor biodegradability in anaerobic conditions. |
| Reactivity | Autoxidation | Peracid Formation. Upon exposure to air, this compound slowly oxidizes to Decanoic acid and potentially unstable peracids. Old containers must be tested before bulking. |
| Solubility | Negligible in water | Film Formation. It will float and form surface films, complicating wastewater treatment if released to drains. |
Pre-Disposal: The Self-Validating Storage System
Trustworthiness: Prevent waste generation before it happens.
To ensure the integrity of your disposal stream, you must maintain the chemical's stability during storage. This compound is air-sensitive.
-
The Nitrogen Rule: All opened containers must be backfilled with nitrogen or argon before re-sealing. This prevents the formation of peracids (oxidizers) which can cause exothermic reactions in waste drums.
-
Visual Validation: If the liquid has turned from colorless/pale yellow to a dark yellow or shows solid precipitates (acid crystals), it has degraded. Do not consolidate this into a general solvent drum without a small-scale compatibility test.
Disposal Decision Logic (Workflow)
The following logic gate ensures compliant disposal based on the physical state of the waste.
Figure 1: Operational logic flow for this compound waste streams. Note that water washing is ineffective due to insolubility.
Detailed Disposal Protocols
Stream A: Bulk Liquid (Expired/Unused Reagent)[1]
-
Primary Hazard: Flammability & Potential Peracid Content.
-
Container: HDPE or Glass. Avoid reactive metals (Aluminum, Iron) if the this compound is old/acidic.
-
Labeling: "Hazardous Waste - Combustible Liquid. Contains: this compound."
-
Protocol:
-
Check the container age. If >1 year old, test pH. High acidity indicates autoxidation.
-
Pour into the Non-Halogenated Organic Solvent waste stream.
-
CRITICAL: Ensure this waste stream does not contain strong oxidizers (Nitric Acid, Peroxides), as aldehydes can react violently with them.
-
Stream B: Spills (Immediate Containment)
-
Primary Hazard: Slip hazard and overpowering odor.
-
Absorbent: Use Vermiculite , Sand , or Clay .[1]
-
Avoid: Paper towels or sawdust if possible, as these increase the surface area for oxidation and flammability, though they are acceptable for very small (<5mL) spills if disposed of immediately.
-
-
Protocol:
Stream C: Empty Containers (Rinsate)
-
Primary Hazard: Residual aquatic toxicity in sewer systems.
-
Protocol:
-
Do not rinse with water (it won't work).
-
Triple rinse with a compatible solvent (Ethanol, Acetone, or Ethyl Acetate).
-
Collect the rinsate into the Stream A (Solvent Waste) container.
-
Deface the label and discard the dry container as standard lab trash (glass/plastic recycling) only after the solvent rinse.
-
Chemical Incompatibility Matrix
Expertise: Preventing "Mystery Reactions" in the Waste Drum.
This compound is a Reductant . It wants to be oxidized. Mixing it with materials that want to oxidize creates a fire risk.[6]
Figure 2: Incompatibility map. Never mix this compound waste with the red nodes.
Regulatory Reference Data
| Agency | Classification | Code/Note |
| RCRA (USA) | Hazardous Waste | Not U-Listed. User-defined characteristic. Often managed as D001 (Ignitable) for safety, though Flash Point is >60°C. |
| DOT | Combustible Liquid | UN 3082 (Environmentally Hazardous Substance, Liquid, N.O.S.) is often used for bulk transport due to aquatic toxicity. |
| GHS | Aquatic Chronic 3 | H412: Harmful to aquatic life with long lasting effects.[5] |
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8175, this compound. PubChem. [Link]
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European Chemicals Agency (ECHA). Registration Dossier - this compound - Ecotoxicological Information. ECHA. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Decanal
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Decanal. Moving beyond a simple checklist, this document explains the causality behind each safety recommendation, ensuring a deep, actionable understanding of the risks and mitigation strategies involved. Our goal is to empower you with the knowledge to handle this chemical with the utmost safety and confidence.
Immediate Safety Profile: Understanding this compound's Hazards
This compound (CAS No. 112-31-2), also known as Aldehyde C-10, is a combustible liquid that poses specific risks requiring stringent adherence to safety protocols.[1] The primary hazards are serious eye irritation and toxicity to aquatic life.[2] Understanding these risks is the first step in preventing exposure and ensuring a safe laboratory environment.
| Hazard Classification | GHS Code | Description | Source |
| Flammable Liquids | H227 | Combustible liquid. | [1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [2][3] |
| Aquatic Hazard (Acute/Chronic) | H401/H412 | Toxic or harmful to aquatic life with long-lasting effects. | [2][3] |
This table summarizes the primary GHS hazard classifications for this compound, providing a quick reference for risk assessment.
The Core Directive: Your Personal Protective Equipment (PPE) Arsenal
The selection of PPE is not merely a procedural step; it is your primary defense against the specific chemical properties of this compound. The following recommendations are based on a synthesis of safety data sheets and established laboratory safety standards.[4][5][6]
Eye and Face Protection: The First Line of Defense
This compound is classified as a serious eye irritant.[1] Direct contact can cause significant damage. Therefore, robust eye and face protection is non-negotiable.
-
Mandatory: Use chemical splash goggles that conform to government standards such as NIOSH (US) or EN 166 (EU). Standard safety glasses do not provide a sufficient seal around the eyes to protect from splashes or vapors.
-
Recommended for High-Risk Operations: When pouring larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[7] The face shield protects the entire face from direct contact.
Hand Protection: Selecting the Right Glove Material
The causality behind glove selection is rooted in chemical compatibility. Not all glove materials offer the same level of protection against specific chemicals. For aldehydes like this compound, material choice is critical.
-
Recommended: Butyl rubber gloves are an excellent choice for prolonged or direct contact, offering high permeation resistance.[8]
-
Acceptable for Incidental Contact: Single-use nitrile gloves are acceptable for tasks with a lower risk of direct contact.[7] However, it is crucial to understand that their breakthrough time is shorter. Always double-glove if there is a heightened risk of exposure.
-
Avoid: Latex gloves are not recommended for handling this compound. Aldehydes can readily permeate latex, offering a false sense of security and leading to skin exposure.[7]
| Glove Material | Recommendation Level | Rationale |
| Butyl Rubber | Highly Recommended | Offers excellent resistance to aldehydes and is suitable for prolonged, direct contact.[8] |
| Nitrile | Recommended for Splash Protection | Good for incidental contact, but should be changed immediately upon contamination.[7] |
| Latex | Not Recommended | Offers poor resistance to this compound; high risk of permeation.[7] |
This table provides a clear guide to selecting appropriate hand protection based on the task and exposure risk.
Body Protection: Shielding Against Spills and Splashes
Protective clothing prevents incidental contact with the skin and contamination of personal attire.
-
Lab Coat: A standard lab coat is the minimum requirement.
-
Chemical-Resistant Apron: When handling larger volumes or during procedures with a high splash potential, wear an impervious, chemical-resistant apron over your lab coat.[7]
-
Footwear: Shoes must be closed-toed and constructed of a non-porous material. Cloth or leather shoes are not suitable as they can absorb and retain chemical spills.[7]
Operational Plan: A Step-by-Step Protocol for Handling this compound
Adherence to a strict, repeatable workflow is essential for minimizing risk. The following diagram and steps outline the mandatory procedure for preparing for, executing, and concluding work with this compound.
Caption: Workflow for Safe Handling of this compound.
Procedural Steps:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors.[9] Ensure the fume hood is functioning correctly before starting any work.
-
Donning PPE:
-
First, put on your lab coat and fasten it completely.
-
Next, put on your chemical splash goggles.
-
Finally, put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to prevent liquids from running down your arms.[7]
-
-
Handling:
-
Doffing PPE:
-
Remove gloves first, peeling them off without touching the outer surface with your bare hands.
-
Remove your lab coat.
-
Remove your goggles last.
-
-
Hygiene: Wash your hands thoroughly with soap and water after removing PPE, even if you do not suspect contamination.[10]
Emergency & Spill Response Plan
In the event of an accidental release or exposure, a swift and correct response is critical.
Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation. Remove all sources of ignition.[9]
-
Assess and Select PPE: Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.[12] A NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]
-
Containment: Cover drains to prevent environmental release.[1] Use an inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite to contain the spill.[1][10]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[12]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its contaminated materials poses a significant environmental risk.[2][3]
-
Chemical Waste: All unused this compound and solutions containing this compound must be disposed of as hazardous waste. Do not empty into drains.[1] Collect in a clearly labeled, sealed container compatible with organic liquids.
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and any other items that have come into direct contact with this compound must be treated as hazardous waste.[3][12] Place these items in a sealed, labeled container for disposal.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, regional, and national environmental regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these scientifically-grounded protocols into your daily laboratory practices, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
Safety Data Sheet - C10 DECYL ALDEHYDE. (2023). directpcw.[Link]
-
Safety Data Sheet: this compound. (n.d.). Carl ROTH.[Link]
-
The Good Scents Company safety data sheet for this compound (aldehyde C-10). (n.d.). The Good Scents Company.[Link]
-
Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention (CDC).[Link]
-
This compound | C10H20O | CID 8175 - PubChem. (n.d.). National Institutes of Health (NIH).[Link]
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NIOSH Pocket Guide to Chemical Hazards - 1-Decanethiol. (n.d.). Centers for Disease Control and Prevention (CDC).[Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention (CDC).[Link]
-
Lab Safety Equipment & PPE. (n.d.). ChemTalk.[Link]
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natural aldehyde c-10 (this compound) 95% - Axxence Aromatic GmbH. (2025). Axxence Aromatic GmbH.[Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention (CDC).[Link]
-
NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde. (n.d.). Centers for Disease Control and Prevention (CDC).[Link]
-
UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville.[Link]
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NIOSH HomeNIOSH Pocket Guide to Chemical Hazards - Regulations.gov. (2015). Regulations.gov.[Link]
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- 12. The Good Scents Company safety data sheet for this compound (aldehyde C-10) [thegoodscentscompany.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
